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Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of Cyclopropanecarboxylate and its Derivatives

This guide offers a detailed exploration of the chemical and physical properties of the cyclopropanecarboxylate moiety, a critical structural motif in modern drug development and organic synthesis. We will delve into the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a detailed exploration of the chemical and physical properties of the cyclopropanecarboxylate moiety, a critical structural motif in modern drug development and organic synthesis. We will delve into the core characteristics of cyclopropanecarboxylic acid and its activated form, cyclopropanecarbonyl chloride, providing a foundational understanding for researchers and scientists. Furthermore, this document will address the properties of key hydrochloride salts of cyclopropanecarboxylate derivatives, which are of significant interest in pharmaceutical applications.

The unique strained three-membered ring of the cyclopropane group imparts distinct electronic and steric properties to its derivatives, influencing their reactivity, stability, and biological activity.[1] Understanding these fundamental properties is paramount for the rational design of novel therapeutics and the optimization of synthetic routes.

I. Core Physicochemical Properties

The foundational compounds, cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride, exhibit a range of properties that are crucial for their handling, storage, and application in synthesis. A summary of these properties is presented in the table below.

PropertyCyclopropanecarboxylic AcidCyclopropanecarbonyl Chloride
Molecular Formula C₄H₆O₂[2]C₄H₅ClO[3]
Molecular Weight 86.09 g/mol [2]104.53 g/mol [3]
CAS Number 1759-53-1[2]4023-34-1[3]
Appearance Colorless to yellowish liquid[4]Clear colorless to slightly yellow liquid[5]
Melting Point 14-17 °C[6]-77.5-78.5 °C[7]
Boiling Point 182-184 °C[6]119 °C[5]
Density 1.081 g/mL at 25 °C[6]1.152 g/mL at 25 °C[5]
Refractive Index n20/D 1.438[6]n20/D 1.452[5]
Solubility Insoluble in water; soluble in ethyl acetate and ether.[6]Decomposes in water.[7]
II. Spectroscopic and Structural Characterization

The structural elucidation of cyclopropanecarboxylate derivatives relies heavily on modern spectroscopic techniques.

A. Infrared (IR) Spectroscopy:

The IR spectrum of cyclopropanecarboxylic acid is characterized by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹.[2] For cyclopropanecarbonyl chloride, the C=O stretch is typically observed at a higher frequency, around 1780 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.[8]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for confirming the presence of the cyclopropane ring. The protons on the cyclopropane ring typically appear as complex multiplets in the upfield region of the spectrum (around 0.5-1.5 ppm).[9][10] The methine proton adjacent to the carbonyl group is found further downfield. In ¹³C NMR, the carbons of the cyclopropane ring resonate at unusually high field due to their high s-character.

C. Mass Spectrometry (MS):

Electron ionization mass spectrometry of cyclopropanecarboxylic acid and its derivatives often shows a prominent molecular ion peak. Fragmentation patterns can be complex due to the strained ring system.

III. Synthesis and Reactivity

The synthesis of the cyclopropanecarboxylate core is a topic of significant research interest, with numerous methods developed to access this valuable scaffold.

A. General Synthetic Workflow:

A common strategy for the synthesis of cyclopropanecarboxylic acid involves the cyclopropanation of an appropriate precursor followed by hydrolysis. This is conceptually illustrated in the workflow diagram below.

SynthesisWorkflow α,β-Unsaturated Ester α,β-Unsaturated Ester Cyclopropanation Cyclopropanation α,β-Unsaturated Ester->Cyclopropanation e.g., Simmons-Smith Cyclopropanecarboxylate Ester Cyclopropanecarboxylate Ester Cyclopropanation->Cyclopropanecarboxylate Ester Hydrolysis Hydrolysis Cyclopropanecarboxylate Ester->Hydrolysis Acid or Base Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Hydrolysis->Cyclopropanecarboxylic Acid Chlorination Chlorination Cyclopropanecarboxylic Acid->Chlorination e.g., SOCl₂ Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Chlorination->Cyclopropanecarbonyl Chloride Amidation/Esterification Amidation/Esterification Cyclopropanecarbonyl Chloride->Amidation/Esterification Nucleophilic Acyl Substitution Derivatives (Amides, Esters) Derivatives (Amides, Esters) Amidation/Esterification->Derivatives (Amides, Esters)

Caption: Generalized synthetic workflow for cyclopropanecarboxylic acid and its derivatives.

B. Key Synthetic Methodologies:

  • From γ-Butyrolactone: A classical approach involves the cleavage of γ-butyrolactone to form a 4-halobutyrate ester, which is then cyclized in the presence of a base.[11]

  • Wadsworth-Emmons Cyclopropanation: This method utilizes a phosphonoalkanoate anion and an epoxide to construct the cyclopropane ring, offering good stereocontrol.[12]

  • Oxidation of Cyclopropanecarboxaldehyde: The direct oxidation of cyclopropanecarboxaldehyde with molecular oxygen can yield cyclopropanecarboxylic acid.[11]

C. Reactivity Profile:

Cyclopropanecarboxylic acid undergoes typical reactions of a carboxylic acid, such as esterification and amidation. The acid chloride, cyclopropanecarbonyl chloride, is a much more reactive acylating agent and is widely used to introduce the cyclopropylcarbonyl moiety into molecules.[5]

IV. Properties of Cyclopropanecarboxylate Hydrochloride Derivatives

The "hydrochloride" designation in the topic suggests the presence of a basic functional group, typically an amine, which has been protonated to form a hydrochloride salt. These salts are of particular importance in drug development as they often exhibit improved solubility and stability compared to the free base.

DerivativeMolecular FormulaCAS NumberKey Hazards
2-Aminoethyl cyclopropanecarboxylate hydrochlorideC₆H₁₂ClNO₂1803611-27-9Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation.[13]
1-Aminocyclopropane-1-carboxylic acid hydrochlorideC₄H₈ClNO₂68781-13-5Skin irritation, Serious eye irritation, May cause respiratory irritation.[14]
Cyclopropanecarboximidamide hydrochlorideC₄H₉ClN₂57297-29-7Skin irritation, Eye irritation.[15][16]

The presence of the hydrochloride salt significantly influences the physical properties, most notably increasing the melting point and aqueous solubility.

V. Experimental Protocols

A. Protocol for the Synthesis of Cyclopropanecarbonyl Chloride from Cyclopropanecarboxylic Acid:

This protocol is adapted from established chemical literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Charge the flask with cyclopropanecarboxylic acid. Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) to the stirred acid at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[11]

B. Protocol for the Determination of Melting Point:

  • Sample Preparation: Place a small amount of the crystalline solid into a capillary tube and compact the sample.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Observation: Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

VI. Applications in Research and Drug Development

The cyclopropanecarboxylate moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to:

  • Improved Metabolic Stability: The cyclopropane ring can block sites of metabolism, increasing the half-life of a drug.

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target.

  • Favorable Physicochemical Properties: The introduction of a cyclopropane group can modulate lipophilicity and other properties to optimize drug absorption and distribution.

Cyclopropanecarboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[4][17]

VII. Safety and Handling

Cyclopropanecarboxylic acid is corrosive and can cause severe skin burns and eye damage.[18][19][20] Cyclopropanecarbonyl chloride is also corrosive, flammable, and reacts violently with water.[21] All handling of these chemicals should be done in a well-ventilated area with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[22]

References

  • NextSDS. (n.d.). 2-aminoethyl cyclopropanecarboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboximidamide hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • ChemBK. (2024, April 10). cyclopropanecarboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Patsnap. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. Patsnap Eureka. Retrieved from [Link]

  • AWS. (n.d.). Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • ACS Publications. (2008, January 9). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2024, January 28). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonyl chloride. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US6414181B1 - Process of producing cyclopropanecarboxylate compounds.
  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • NextSDS. (n.d.). cyclopropanecarboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Free University of Bozen-Bolzano. (2023, November 14). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. BIA. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). Cyclopropanecarbonyl chloride. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Cyclopropanecarboxylate Hydrochloride Derivatives: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of a class of compounds broadly referred to as "cyclopropanecarboxylate hydrochlorides." It has come to our attention that this term can be ambiguous. Therefore, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of a class of compounds broadly referred to as "cyclopropanecarboxylate hydrochlorides." It has come to our attention that this term can be ambiguous. Therefore, this document clarifies that it pertains to cyclopropanecarboxylic acid esters containing an amino group, which is subsequently protonated to form a hydrochloride salt. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their unique structural features and versatile applications in medicinal chemistry, particularly as prodrugs and synthetic intermediates.

The cyclopropyl moiety, a three-membered carbocyclic ring, imparts unique conformational rigidity and electronic properties to molecules.[1][2] When incorporated into drug candidates, this small ring can significantly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. The hydrochloride salt form of these amino-containing esters enhances their solubility and stability, making them more amenable to pharmaceutical formulation and biological testing.

This guide will delve into the core aspects of these compounds, starting with their fundamental molecular and physicochemical properties, followed by a detailed exploration of their synthesis, and concluding with their applications in contemporary drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

The general structure of a cyclopropanecarboxylate hydrochloride derivative consists of a cyclopropane ring attached to a carbonyl group, which is ester-linked to an amino-containing alkyl chain. The amine functionality is present as a hydrochloride salt.

While a singular compound named "cyclopropanecarboxylate hydrochloride" is not specifically defined in chemical literature, several molecules fit this structural description. For the purpose of this guide, we will focus on representative examples to illustrate the key features of this class of compounds.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Chemical Structure
1-Aminocyclopropanecarboxylic acid hydrochloride[3]C4H8ClNO2137.561-Aminocyclopropanecarboxylic acid hydrochloride structure
Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride[4]C6H12ClNO2165.62Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride structure
2-Aminoethyl cyclopropanecarboxylate hydrochloride[5]Not explicitly available, but can be deducedNot explicitly availableA cyclopropane ring attached to a carbonyl group, which is ester-linked to a 2-aminoethyl chain, with the amino group as a hydrochloride salt.
Cyclopropanecarboximidamide hydrochloride[6]C4H9ClN2120.58Cyclopropanecarboximidamide hydrochloride structure

Note: The table includes closely related structures to provide a broader context of cyclopropane derivatives with hydrochloride salts.

The presence of the cyclopropane ring introduces a degree of conformational constraint, which can be advantageous in drug design by locking the molecule into a bioactive conformation. The ester linkage is a key functional group that can be susceptible to hydrolysis, a property that is often exploited in prodrug design.[7][8][9][10] The hydrochloride salt not only improves aqueous solubility but also provides a stable, crystalline form of the compound that is easier to handle and purify.

Part 2: Synthesis and Chemical Reactions

The synthesis of cyclopropanecarboxylate hydrochloride derivatives typically involves a multi-step process that can be tailored to achieve the desired substitution pattern on both the cyclopropane ring and the aminoalkyl ester chain. A general synthetic strategy often begins with the formation of the cyclopropane ring, followed by esterification and introduction of the amino group, and finally, formation of the hydrochloride salt.

One common method for constructing the cyclopropane ring is through the reaction of an appropriate olefin with a carbene or carbenoid species. For instance, ethyl cyclopropanecarboxylate can be synthesized via the gold-catalyzed cyclopropanation of ethylene.[2]

Illustrative Synthetic Workflow

Below is a conceptual workflow for the synthesis of an aminoalkyl cyclopropanecarboxylate hydrochloride.

G cluster_0 Synthesis of Cyclopropanecarboxylic Acid cluster_1 Introduction of Amino Group and Salt Formation A γ-Butyrolactone B Ring Opening & Esterification A->B e.g., with Dimethyl Sulfate C Cyclization B->C Strong Base D Cyclopropanecarboxylic Acid Ester C->D F Esterification D->F E Amino Alcohol E->F G Aminoalkyl Cyclopropanecarboxylate F->G H HCl Treatment G->H I Final Product: Aminoalkyl Cyclopropanecarboxylate HCl H->I

Caption: Conceptual workflow for the synthesis of aminoalkyl cyclopropanecarboxylate hydrochloride.

Detailed Experimental Protocol: Synthesis of Methyl Cyclopropanecarboxylate

The synthesis of the core cyclopropane ester is a critical first step. Several methods exist, with one industrially relevant approach utilizing γ-chlorobutyric acid methyl ester.[11]

Objective: To synthesize methyl cyclopropanecarboxylate via intramolecular cyclization.

Materials:

  • γ-chlorobutyric acid methyl ester

  • Sodium methoxide

  • Methanol (anhydrous)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Distillation apparatus

Procedure:

  • In a clean, dry reaction flask, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add γ-chlorobutyric acid methyl ester to the stirred sodium methoxide solution. The addition should be done at a controlled temperature to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete cyclization. Reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize any excess base with a suitable acid.

  • Filter the mixture to remove any precipitated salts.

  • The resulting filtrate, containing the crude methyl cyclopropanecarboxylate, is then subjected to fractional distillation to isolate the pure product. The boiling point of methyl cyclopropanecarboxylate is approximately 119°C.[12]

This protocol provides the core ester, which can then be further modified, for example, by transesterification with an amino alcohol, to introduce the necessary functionality for hydrochloride salt formation.

Part 3: Applications in Drug Development and Medicinal Chemistry

The unique properties of cyclopropanecarboxylate derivatives make them valuable in various aspects of drug discovery and development.

Prodrug Design for Enhanced Stability and Bioavailability

One of the most significant applications of these compounds is in prodrug strategies.[7][8][9] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. Esters are commonly used as prodrug moieties to improve the oral bioavailability of drugs that are poorly absorbed.

Cyclopropanecarboxylic acid esters have been shown to possess enhanced stability against both acidic and basic hydrolysis compared to other alkyl esters.[8][9] This increased stability is attributed to hyperconjugative stabilization from the cyclopropyl group.[8] This property is particularly beneficial for oral drug delivery, as the prodrug can better withstand the acidic environment of the stomach and the alkaline conditions of the intestine, allowing more of the intact prodrug to be absorbed.[8]

G cluster_0 Prodrug Administration and Absorption cluster_1 In Vivo Activation A Oral Administration of Cyclopropanecarboxylate Prodrug B Increased Stability in GI Tract A->B Resists Hydrolysis C Enhanced Absorption B->C D Systemic Circulation C->D E Enzymatic Cleavage (Esterases) D->E F Active Drug Release E->F G Therapeutic Effect F->G

Caption: Prodrug strategy utilizing cyclopropanecarboxylate esters for improved drug delivery.

Synthetic Intermediates and Building Blocks

Beyond their use as prodrugs, cyclopropanecarboxylate derivatives are important intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][12][13] The cyclopropane ring can serve as a rigid scaffold to which other functional groups are attached, allowing for the precise spatial arrangement of pharmacophoric elements. Their use as building blocks enables the construction of complex molecular architectures with desirable pharmacological properties.

Conclusion

Cyclopropanecarboxylate hydrochloride derivatives represent a versatile and valuable class of compounds for researchers in the pharmaceutical sciences. Their unique combination of a conformationally constrained cyclopropane ring, a hydrolytically stable ester linkage, and a solubilizing hydrochloride salt makes them highly attractive for applications in prodrug design and as intermediates in the synthesis of novel therapeutics. A thorough understanding of their structure, synthesis, and chemical properties is essential for leveraging their full potential in the development of next-generation medicines.

References

  • Bender, D. M., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • Merschaert, A., et al. (2007). A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, 11(4), 754-758. [Link]

  • Bender, D. M., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509-511. [Link]

  • Bender, D. M., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • ResearchGate. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. [Link]

  • PubChem. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). [Link]

  • Google Patents.
  • NextSDS. 2-aminoethyl cyclopropanecarboxylate hydrochloride — Chemical Substance Information. [Link]

  • PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

  • Google Patents.
  • PubChem. Cyclopropanecarboximidamide hydrochloride. [Link]

  • ChemBK. cyclopropanecarboxylate. [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • ResearchGate. Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

  • Beilstein Journals. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications. [Link]

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Foundational

solubility profile of cyclopropanecarboxylate hydrochloride in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Cyclopropanecarboxylate Hydrochloride in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Cyclopropanecarboxylate Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals tasked with characterizing the solubility of hydrochloride salts derived from active pharmaceutical ingredients (APIs) containing a cyclopropanecarboxylate moiety. In the absence of specific public data for a singular compound named "cyclopropanecarboxylate hydrochloride," this document focuses on the fundamental principles and robust methodologies required to generate a reliable solubility profile. We will delve into the thermodynamics of salt dissolution in non-aqueous media, outline a gold-standard experimental protocol, and provide a strategy for data interpretation, thereby equipping research teams with the necessary tools to approach this critical pre-formulation challenge.

Introduction: Deconstructing the Challenge

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It dictates formulation strategies, influences bioavailability, and impacts the overall therapeutic efficacy of a drug product. The term "cyclopropanecarboxylate hydrochloride" suggests a specific chemical class: the hydrochloride salt of a likely basic parent molecule that features a cyclopropanecarboxylate ester or amide group.

The addition of the hydrochloride salt form is a common strategy to enhance the aqueous solubility and stability of basic drug candidates.[1] However, its effect on solubility in the diverse chemical environments of organic solvents is not always intuitive and requires empirical determination. Organic solvents are pivotal in many stages of pharmaceutical manufacturing, including synthesis, purification, and the formulation of non-aqueous delivery systems. Therefore, a thorough understanding of the API's solubility profile in these solvents is not merely academic but a critical-path activity in process chemistry and formulation development.[2]

This guide provides the theoretical underpinnings and practical, field-proven protocols to systematically determine and interpret this solubility profile.

Theoretical Framework: The Science of Dissolution

The solubility of an ionic compound, such as a hydrochloride salt, in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released when the individual ions are stabilized by solvent molecules.[3]

  • Lattice Energy (ΔH_lattice): This is the energy holding the cation (protonated parent molecule) and the chloride anion together in a rigid, crystalline structure. It is an endothermic process; energy must be supplied to overcome these strong electrostatic forces.

  • Solvation Energy (ΔH_solvation): This is the energy released when solvent molecules arrange themselves around the dissociated ions. This is an exothermic process. The nature and magnitude of this energy depend heavily on the properties of the solvent and its ability to interact with the ions.

The overall enthalpy of solution (ΔH_solution) is the sum of these two terms. For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy.

Key Factors Influencing Salt Solubility in Organic Solvents
  • Solvent Polarity and Dielectric Constant: Polar solvents have charge separation and can effectively solvate ions through ion-dipole interactions.[4] A solvent's dielectric constant reflects its ability to reduce the electrostatic force between oppositely charged ions.[5] Solvents with high dielectric constants are generally better at dissolving ionic salts.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols like methanol, ethanol) can form hydrogen bonds with the chloride anion and potentially with hydrogen bond donor sites on the protonated API. Aprotic polar solvents (e.g., acetone, DMSO) lack this ability but can still solvate the cation effectively via dipole interactions.

  • Molecular Structure of the API: While the hydrochloride salt provides the ionic character, the overall structure of the parent molecule is crucial.[4] A large, non-polar hydrocarbon backbone will diminish solubility in polar solvents, following the "like dissolves like" principle.

  • Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the additional thermal energy helps overcome the crystal lattice energy.[6]

The interplay of these factors is complex. A highly polar solvent might be expected to be a good solvent, but if its molecules are too bulky to effectively penetrate the crystal lattice, its solvating power may be diminished.

G Solubility Favorable Solubility LatticeEnergy Crystal Lattice Energy (Energy Input) LatticeEnergy->Solubility Must be overcome SolvationEnergy Solvation Energy (Energy Released) SolvationEnergy->Solubility Drives dissolution Solvent Solvent Properties Solvent->SolvationEnergy Solute Solute Properties Solute->LatticeEnergy Solute->SolvationEnergy Polarity Polarity / Dielectric Constant Polarity->Solvent Hbond Hydrogen Bonding Hbond->Solvent Temp Temperature Temp->LatticeEnergy Helps overcome Temp->SolvationEnergy Increases Structure API Structure / Size Structure->Solute pKa pKa of Parent Base pKa->Solute

Caption: Logical relationship of factors governing salt solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8] This method ensures that the solvent becomes fully saturated with the solute, reaching a true equilibrium.

Step-by-Step Methodology
  • Preparation:

    • Select a representative panel of organic solvents (see Table 1 for suggestions).

    • Prepare vials for each solvent. Add a pre-weighed excess of the cyclopropanecarboxylate hydrochloride solid to each vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.[7] A common starting point is to add ~10-20 mg of solid to 1-2 mL of solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can vary significantly, from 24 to 72 hours.[9][10] For novel compounds, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE) into a clean analysis vial. This step is crucial to remove all undissolved solid particles.[11]

  • Sample Dilution:

    • Accurately dilute the filtered sample with a suitable diluent to bring the concentration into the quantifiable range of the analytical method. The diluent is often the mobile phase used in the HPLC analysis. Record the dilution factor precisely.

  • Analytical Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric detection.[7][12]

    • Prepare a set of calibration standards of known concentrations.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

G start Start: API Solid + Solvent step1 Add excess API solid to known volume of solvent start->step1 step2 Seal vial and agitate at constant temperature (24-72h) step1->step2 step3 Cease agitation, allow solid to sediment step2->step3 step4 Withdraw supernatant and filter through 0.45µm filter step3->step4 step5 Accurately dilute filtrate into known volume of diluent step4->step5 step6 Analyze via validated HPLC method step5->step6 step7 Quantify against calibration curve step6->step7 end Result: Solubility (mg/mL) step7->end

Caption: Experimental workflow for the Shake-Flask Method.

Data Presentation and Interpretation

A clear and systematic presentation of solubility data is essential for comparison and decision-making.

Table 1: Proposed Solvent Panel and Data Summary for Cyclopropanecarboxylate Hydrochloride
Solvent ClassSolvent NameDielectric Constant (approx.)Solubility (mg/mL) at 25°CObservations
Polar Protic Methanol32.7Experimental Datae.g., Freely Soluble
Ethanol24.5Experimental Data
Isopropanol (IPA)19.9Experimental Data
Polar Aprotic Acetonitrile (ACN)37.5Experimental Data
Acetone20.7Experimental Datae.g., Sparingly Soluble
Dimethyl Sulfoxide (DMSO)46.7Experimental Data
Tetrahydrofuran (THF)7.6Experimental Data
Non-Polar Dichloromethane (DCM)9.1Experimental Data
Toluene2.4Experimental Datae.g., Insoluble
Hexane1.9Experimental Data
Interpreting the Results
  • High Solubility in Polar Protic Solvents (Methanol, Ethanol): This would be expected for a hydrochloride salt. The high polarity and hydrogen-bonding ability of these solvents effectively solvate both the cation and the chloride anion, overcoming the lattice energy.[13][14]

  • Variable Solubility in Polar Aprotic Solvents: Solvents like DMSO and Acetonitrile have high dielectric constants and can solvate the cation well, but they are less effective at solvating the small chloride anion compared to protic solvents. This can lead to lower, but still significant, solubility.

  • Low to Insoluble in Non-Polar Solvents (Toluene, Hexane): This is the anticipated result. Non-polar solvents lack the ability to form significant ion-dipole interactions. The energy released from solvation is far too low to overcome the crystal lattice energy, resulting in negligible solubility.[13]

Conclusion

Determining the solubility profile of a novel API salt like a cyclopropanecarboxylate hydrochloride is a foundational step in pharmaceutical development. While direct literature values may not exist, a systematic approach grounded in the principles of physical chemistry and executed via robust, validated protocols can yield a comprehensive and reliable dataset. By employing the equilibrium shake-flask method coupled with precise HPLC quantification, researchers can confidently map the solubility of their compound across a chemically diverse range of organic solvents. This data is invaluable for guiding process chemists in selecting solvents for synthesis and purification and for formulation scientists designing stable and effective drug products.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Guidechem. (n.d.). Cyclopropanecarboxylic acid 1759-53-1 wiki.
  • Specification. (n.d.). Cyclopropanecarboxylic Acid.
  • ChemicalBook. (2025, September 12). Cyclopropanecarboxylic Acid: Solubility, Microwave Spectrum, Metabolism, and Ester Prodrugs.
  • CymitQuimica. (n.d.). CAS 1759-53-1: Cyclopropanecarboxylic acid.
  • Blog. (2025, December 10). What are the factors influencing the solubility of lead salts in organic solvents?
  • Journal of Chemical & Engineering Data. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • SciSpace. (2012).
  • Sigma-Aldrich. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • ACS Publications. (2004, December 24). Thermodynamics of Inorganic Salts in Nonaqueous Solvents. I.
  • Chemistry of non-aqueous solutions, melts and extremely concentr
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • ACS Publications. (2022, July 14).
  • Scribd. (n.d.). Thermodynamics of Nonaqueous Solutions.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • World Health Organiz
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Quora. (2017, August 23). What affects the solubility of salt? Why are there soluble and insoluble salts?
  • AAT Bioquest. (2022, April 18).
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
  • Chemistry LibreTexts. (2016, July 20). 17.
  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • ScienceDirect. (2004, May 4). Prediction of aqueous solubility of organic salts of diclofenac using PLS and molecular modeling.
  • arXiv. (2022, March 13). [2203.
  • Emmace. (n.d.).
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • ScienceRise: Pharmaceutical Science. (2023, June 30). Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin.
  • PMC. (n.d.).
  • ACS Figshare. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • MDPI. (2026, March 19).
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.

Sources

Exploratory

thermal stability and melting point of cyclopropanecarboxylate hydrochloride

An In-depth Technical Guide to the Thermal Characterization of Cyclopropanecarboxylate-Containing Hydrochloride Salts Foreword: Navigating Chemical Novelty In the landscape of pharmaceutical development, the precise char...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Characterization of Cyclopropanecarboxylate-Containing Hydrochloride Salts

Foreword: Navigating Chemical Novelty

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is paramount. This guide addresses the . It is important to note that "cyclopropanecarboxylate hydrochloride" as a simple salt is chemically atypical; hydrochloride salts are generally formed on basic sites, such as amines, rather than on an anionic carboxylate.

Therefore, this document is structured from the perspective of a Senior Application Scientist tasked with characterizing a novel API that contains a cyclopropanecarboxylate moiety and a separate basic functional group which has been salified to form a hydrochloride salt. We will proceed by establishing the definitive analytical workflow required to elucidate the thermal properties of such a compound, providing the foundational knowledge applicable to any new chemical entity of this class.

The Central Role of Thermal Properties in Drug Development

The thermal stability and melting point of an API are not mere physical data points; they are critical parameters that influence every stage of the pharmaceutical lifecycle, from synthesis and purification to formulation, storage, and ultimately, bioavailability.[1][2] An API's melting point is a key indicator of its purity and identity, while its thermal stability dictates acceptable conditions for processing and storage, ensuring the drug product remains safe and effective over its shelf life.[3] For hydrochloride salts, which are frequently used to enhance the solubility and stability of APIs, a thorough understanding of their thermal behavior is a regulatory and scientific necessity.

Theoretical Foundations

The Cyclopropanecarboxylate Moiety

The core structure, cyclopropanecarboxylic acid (C₄H₆O₂), is a low-melting solid or liquid at room temperature, with a reported melting point in the range of 14-19°C and a boiling point of approximately 182-184°C.[4][5][6] Its three-membered ring is notable for significant ring strain, which can influence the reactivity and intermolecular interactions of its derivatives.[7] When incorporated into a larger API, this moiety can impact crystal packing and, consequently, the overall thermal properties of the molecule.

The Hydrochloride Salt Form

The formation of a hydrochloride salt by introducing hydrochloric acid to a basic API is a common strategy to improve physicochemical properties. This process introduces a strong ionic interaction (e.g., R₃N⁺-Cl⁻) into the crystal lattice. These ionic forces typically result in a higher melting point and, in many cases, altered thermal stability compared to the freebase form. The presence of the chloride counter-ion and the potential for hydrate or solvate formation add layers of complexity to the thermal profile.[8]

Core Methodologies for Thermal Analysis

A dual-pronged approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive understanding of the material's thermal properties.[8] These methods are central to pharmaceutical characterization due to their high sensitivity and the small amount of sample required.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is the gold standard for determining the melting point, identifying polymorphic transitions, and assessing the purity of a crystalline substance.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclopropanecarboxylate hydrochloride API into an aluminum DSC pan. The use of a hermetically sealed pan is recommended to prevent the loss of any volatile components or moisture during the analysis.

  • Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, under a constant purge of inert nitrogen gas (50 mL/min).[8] The nitrogen purge prevents oxidative degradation and ensures an inert atmosphere.

    • Continue heating to a temperature significantly above the melting event to capture any subsequent thermal events like decomposition.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically determined as the onset temperature or the peak temperature of the endothermic event. The area under the curve corresponds to the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA measures the change in mass of a sample as a function of temperature.[2] It is essential for determining the thermal stability, identifying the presence of water or residual solvents, and understanding the decomposition pattern of the API.[8]

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of the cyclopropanecarboxylate hydrochloride API into a ceramic or platinum TGA pan.

  • Experimental Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled heating rate of 10°C/min.

    • Maintain a constant purge of inert nitrogen gas (50 mL/min) to prevent oxidation.

  • Data Analysis: Examine the TGA curve (mass vs. temperature). A step-wise loss of mass indicates distinct thermal events. The onset temperature of a significant mass loss event is often defined as the decomposition temperature (Td).

Data Interpretation and Visualization

Integrated Workflow for Thermal Characterization

The logical flow of experiments is crucial for building a complete picture of the API's thermal properties. This workflow ensures that data from one technique informs the next, providing a self-validating system.

G cluster_0 Thermal Analysis Workflow cluster_1 Primary Data Outputs cluster_2 Secondary Data Outputs cluster_3 Integrated Assessment API API Sample (Cyclopropanecarboxylate HCl) DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Data_Melting Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->Data_Melting Data_Purity Purity Assessment DSC->Data_Purity Data_Polymorph Phase Transitions (Polymorphism) DSC->Data_Polymorph Data_Stability Thermal Stability Decomposition Temp (Td) TGA->Data_Stability Data_Volatiles Water/Solvent Content TGA->Data_Volatiles Report Comprehensive Thermal Profile (Stability, Handling & Storage Specs) Data_Melting->Report Data_Stability->Report

Caption: Workflow for comprehensive thermal analysis of an API.

Interpreting Thermal Data

A DSC thermogram showing a sharp endotherm is indicative of the melting of a pure crystalline substance. Broad peaks may suggest impurities or a wide melting range. Exothermic events following the melt typically signify decomposition.

The TGA curve provides a clear picture of stability. For a stable hydrochloride salt, one would expect to see a flat baseline until the onset of decomposition. An initial mass loss at lower temperatures (<150°C) often corresponds to the loss of unbound water or residual solvent. The temperature at which rapid mass loss begins is a critical measure of the compound's thermal stability.[3]

Summarizing Quantitative Data

All quantitative data should be consolidated into a clear, structured format for easy comparison and reporting.

ParameterMethodResult (Illustrative Example)Significance
Melting Onset DSC185.2 °CKey identifier and purity indicator
Melting Peak (Tm) DSC188.5 °CCorresponds to the melting point
Enthalpy of Fusion (ΔHfus) DSC95.3 J/gRelates to the crystallinity of the material
Volatiles Content TGA0.5% mass loss below 120°CQuantifies residual moisture/solvent
Decomposition Onset (Td) TGA210.4 °CDefines the upper limit for thermal stability

Conclusion: From Data to Drug Product

The thermal characterization of a novel API, such as a cyclopropanecarboxylate hydrochloride derivative, is a foundational activity in pharmaceutical sciences. By employing a systematic workflow centered on DSC and TGA, researchers and drug development professionals can establish a robust thermal profile. This profile is not merely academic; it directly informs critical decisions regarding process development, formulation strategies, packaging, and storage conditions. A thorough understanding of the melting point and thermal stability ensures the development of a safe, stable, and efficacious drug product, fulfilling both scientific and regulatory requirements.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. NETZSCH-Gerätebau GmbH. 3

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Link

  • Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. 1

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. 2

  • Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Ami Instruments. 8

  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma. 7

  • Cyclopropanecarboxylic acid manufacturers and suppliers in india. ChemicalBook. 10

  • Cyclopropanecarbonyl Chloride. Actylis. 11

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Link

  • Cyclopropanecarboxylic acid CAS#: 1759-53-1. ChemWhat. 12

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. 13

  • Cyclopropanecarboxylic acid. PubChem, National Institutes of Health. Link

  • SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Thermo Fisher Scientific. 14

  • Cyclopropane carboxylic acid. Wikipedia. Link

  • 1-Hydroxy-1-cyclopropanecarboxylic acid 97. Sigma-Aldrich. Link

  • What is Cyclopropanecarbonyl Chloride and how is it used?. Guidechem. 15

  • Cyclopropanecarboxylic acid chloride. NIST WebBook. Link

  • Cyclopropanecarboxylic acids and derivatives. Fisher Scientific. 16

  • Cyclopropanecarboxylic acid. NIST WebBook. Link

  • Cyclopropanecarbonyl chloride Safety Data Sheet. Santa Cruz Biotechnology. 17

  • Differential Scanning Calorimetry (DSC) Testing. Alfa Chemistry Testing Lab. 9

  • Cyclopropanecarboxylic acid chloride. ChemBK. 18

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science. Link

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. 19

  • Cyclopropane Carboxylic Acid MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 20

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. Link

  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design. Link

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC, National Institutes of Health. Link

  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid. Fisher Scientific. 21

  • DSC curves for raw AMT·HCl and prepared AMT·HCl. ResearchGate. Link

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  • Cyclopropanecarboxylic acid, 98%. Thermo Scientific Chemicals. Link

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Foundational

A Senior Application Scientist's Guide to the Safe Laboratory Handling of Cyclopropanecarboxylic Acid and Its Derivatives

Whitepaper | March 2026 This guide provides an in-depth analysis of the safety considerations for cyclopropanecarboxylic acid, a key building block in pharmaceutical and agrochemical synthesis. While the specific term "c...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper | March 2026

This guide provides an in-depth analysis of the safety considerations for cyclopropanecarboxylic acid, a key building block in pharmaceutical and agrochemical synthesis. While the specific term "cyclopropanecarboxylate hydrochloride" is chemically ambiguous, this document focuses on the principal hazards associated with the parent acid and its reactive derivatives, which are the most common forms encountered in a laboratory setting. As researchers, understanding the why behind safety protocols is as critical as the protocols themselves. This whitepaper is structured to provide that causal understanding, ensuring a self-validating system of safety in your laboratory.

Section 1: Decoding the Hazard Profile

The unique chemical nature of cyclopropanecarboxylic acid dictates its hazard profile. The molecule's three-membered ring imparts significant strain energy, influencing its reactivity.[1] When this is combined with a carboxylic acid functional group, the result is a potent corrosive agent.

GHS Classification: A Synthesis of Data

Safety Data Sheets for cyclopropanecarboxylic acid consistently highlight its corrosive nature.[2][3] The primary hazards are severe skin burns and eye damage, which are captured by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class Hazard Category GHS Code Description Pictogram
Skin Corrosion/IrritationCategory 1BH314Causes severe skin burns and eye damage.[3] alt text
Serious Eye DamageCategory 1H318Causes serious eye damage.[4](Same as above)
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4H301/H302, H311, H331/H332Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6][7] alt text
Flammable Liquid (for derivatives)Category 2 or 3H225 / H226Highly flammable or flammable liquid and vapour.[6][8] alt text

Note: Esters like methyl and ethyl cyclopropanecarboxylate are classified as flammable liquids, while the parent acid is typically a combustible liquid or solid with a low melting point.[1][5][6][8][9] The acid chloride derivative is also flammable and water-reactive.[10][11]

The Chemistry Behind the Hazards

The primary hazard, corrosivity, stems from the acidic proton of the carboxyl group. In aqueous solutions, this proton can readily dissociate, leading to a low pH. Solutions with a pH of 2 or lower are considered corrosive and can cause irreversible damage to skin and eye tissue.[12] The high reactivity of the strained cyclopropane ring can also contribute to its hazardous interactions with other chemicals.[1]

Section 2: A Practical Risk Assessment Framework

A Safety Data Sheet provides hazard information, but a risk assessment determines how to use that information in your specific experimental context. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan, which includes criteria for implementing control measures to reduce worker exposure.[13][14]

Exposure Pathway Analysis
  • Dermal Contact: This is the most significant risk. The compound causes severe burns.[3] Accidental contact with skin can lead to immediate and severe tissue damage.

  • Eye Contact: Exposure can cause serious, irreversible eye damage.[4] The consequences of even a minor splash are severe.

  • Inhalation: While the parent acid has low volatility, vapors or aerosols can be generated, especially during heating or mixing. Inhalation of these mists can cause respiratory tract irritation.[15]

  • Ingestion: Accidental ingestion is toxic and can cause severe damage to the gastrointestinal tract.[3]

Risk Assessment Workflow

Before any new procedure involving this compound, a documented risk assessment should be performed. This workflow ensures a systematic evaluation and implementation of controls.

RiskAssessment cluster_plan PLANNING cluster_assess ASSESSMENT cluster_control CONTROL cluster_act ACTION sds 1. Review SDS (H314, H318) protocol 2. Analyze Protocol (e.g., Weighing, Dissolving, Reaction) sds->protocol identify 3. Identify Risks (Splash, Inhalation, Spill) protocol->identify evaluate 4. Evaluate Severity & Likelihood identify->evaluate eng 5. Engineering Controls (Fume Hood) evaluate->eng admin 6. Administrative Controls (SOP, Training) eng->admin ppe 7. Select PPE (Gloves, Goggles, Lab Coat) admin->ppe work 8. Proceed with Work ppe->work review 9. Review & Update work->review review->sds On Change

Caption: A workflow for conducting a lab-specific risk assessment.

Section 3: Standard Operating Procedures for Safe Handling

All handling of cyclopropanecarboxylic acid and its corrosive derivatives must be performed within a properly functioning chemical fume hood.[16] An eyewash station and safety shower must be accessible within 10 seconds of the work area.[16]

Protocol: Weighing and Preparing Solutions
  • Preparation: Don appropriate Personal Protective Equipment (PPE) before entering the designated work area. See Table 2 for details.

  • Designated Area: Conduct all manipulations inside a chemical fume hood. Place absorbent, chemical-resistant pads on the work surface to contain minor drips or spills.

  • Container Handling: Always use secondary containment (e.g., a beaker or plastic tub) when transporting the primary container.[16] Be extremely careful when opening the container, as threads may be contaminated. Use a wipe to protect your gloves.[17]

  • Weighing: If weighing a solid, carefully transfer the required amount to a tared container using a spatula. Avoid creating dust. If handling the liquid form, use a pipette or syringe. Never pour directly from a large stock bottle to a small vessel.

  • Solution Preparation: Slowly and carefully add the acid to the solvent (e.g., water or an organic solvent). Never add solvent to the acid, especially water, to avoid a potentially exothermic reaction and splashing.

  • Closure and Storage: Securely close all containers. Clean the exterior of your primary container with a damp wipe before returning it to its designated storage location.

  • Waste: Dispose of all contaminated consumables (wipes, pipette tips) in a designated, sealed hazardous waste container.

Personal Protective Equipment (PPE) Selection

The selection of PPE is the last line of defense. Engineering and administrative controls are paramount.[13]

Protection Type Specification Justification
Hand Protection Nitrile or Neoprene GlovesProvides adequate protection against splashes. Double-gloving is recommended for extended procedures. Always inspect gloves for holes before use and remove them without touching the outer surface.[16]
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Required to protect against splashes and vapors. Safety glasses are not sufficient as they do not provide a seal around the eyes.[14]
Skin/Body Protection Chemical-Resistant Lab CoatA fully buttoned lab coat made of a low-permeability material should be worn. A chemical-resistant apron may be required for larger volumes.[18]
Respiratory Not typically required if used in a fume hood.All work must be conducted in a fume hood to prevent inhalation exposure.[16]

Section 4: Emergency Response & Waste Disposal

Immediate and correct response to an exposure is critical to minimizing injury.

Exposure and Spill Response

The following flowchart outlines the immediate actions required in an emergency. All personnel must be trained on these procedures.

EmergencyResponse cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation start EXPOSURE EVENT skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation flush_skin Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin flush_eye Immediately flush eyes with water for at least 15 minutes, holding eyelids open. eye_contact->flush_eye seek_medical_skin Seek Immediate Medical Attention flush_skin->seek_medical_skin seek_medical_eye Seek Immediate Medical Attention flush_eye->seek_medical_eye fresh_air Move to fresh air immediately. inhalation->fresh_air seek_medical_inhale Seek Immediate Medical Attention fresh_air->seek_medical_inhale

Caption: Emergency first aid procedures for exposure events.

For spills, evacuate the immediate area and alert colleagues. For small spills (<1L) within a fume hood, use an acid-neutralizing spill kit. For larger spills, evacuate the lab and contact your institution's emergency response team.[17]

Chemical Waste Management
  • Segregation: Waste containing cyclopropanecarboxylic acid must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Compatibility: Never mix acid waste with incompatible materials, especially bases or reactive metals. Derivatives like cyclopropanecarbonyl chloride are water-reactive and must have their own waste stream.[11] Nitric acid, if used, must always be segregated from organic waste streams.[16]

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow all local and national regulations.

This guide serves as a foundational document for the safe handling of cyclopropanecarboxylic acid. It is imperative that this information is integrated into your laboratory's specific Chemical Hygiene Plan and that all personnel receive documented training.

References

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  • Methyl Cyclopropanecarboxylate, 25mL, Each - CP Lab Safety. CP Lab Safety.
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  • methylcyclopropane - Safety Data Sheet - ChemicalBook. (2026, January 3). ChemicalBook.
  • Ethyl cyclopropanecarboxylate | 4606-07-9 - ChemicalBook. (2026, January 13). ChemicalBook.
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Exploratory

baseline toxicity and handling guidelines for cyclopropanecarboxylate hydrochloride

An In-Depth Technical Guide to the Baseline Toxicity and Handling of Cyclopropanecarboxylate Hydrochloride and Its Analogs Preamble: Navigating Chemical Ambiguity The term "cyclopropanecarboxylate hydrochloride" lacks sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Baseline Toxicity and Handling of Cyclopropanecarboxylate Hydrochloride and Its Analogs

Preamble: Navigating Chemical Ambiguity

The term "cyclopropanecarboxylate hydrochloride" lacks specificity and does not refer to a single, universally recognized chemical entity. It suggests a hydrochloride salt of a compound containing a cyclopropanecarboxylate functional group, which would typically imply the presence of a basic moiety, such as an amine. This guide, therefore, addresses the topic by establishing a baseline toxicological and handling profile for the cyclopropanecarboxylate core. This is achieved by synthesizing data from structurally related and commercially available analogs, including cyclopropanecarboxylic acid, its derivatives like cyclopropanecarbonyl chloride, and various hydrochloride salts such as 2-aminoethyl cyclopropanecarboxylate hydrochloride and cyclopropanecarboxamidine hydrochloride. The principles and protocols outlined herein are designed to provide a robust safety framework for researchers, scientists, and drug development professionals working with this class of compounds.

Part 1: Toxicological Profile of the Cyclopropanecarboxylate Moiety

The inherent reactivity and biological activity of the cyclopropyl group, combined with the carboxylate function, necessitate a thorough understanding of its toxicological profile. The hydrochloride salt form can further influence properties such as solubility and acidity, potentially exacerbating local tissue effects.

Acute Toxicity & Target Organ Effects

Cyclopropanecarboxylate derivatives are generally considered to be moderately toxic upon single exposure via oral, dermal, or inhalation routes.[1] Animal studies and hazard classifications indicate that ingestion of less than 150 grams could be fatal or cause serious harm to human health.[2]

The primary target organs include the central nervous system and the cardiovascular system.[3] Inhalation at high concentrations may lead to central nervous system depression and asphyxiation, while ingestion has been associated with potential cardiac disturbances.[3]

Table 1: Summary of Acute Toxicity Data for Cyclopropanecarboxylate Analogs

Compound/Class Route Species Value Classification Source(s)
Cyclopropanecarboxylic Acid Oral Mouse LD50: 172 mg/kg Moderately Toxic [1]
Cyclopropanecarboxylic Acid Inhalation - - Moderately Toxic [1]
Cyclopropanecarboxylic Acid Dermal - - Moderately Toxic [1]
2-aminoethyl cyclopropanecarboxylate HCl Oral, Dermal, Inhalation - - Acute Tox. 4 (Harmful) [4]

| Cyclopropanecarbonyl chloride | Oral | - | - | Acute oral toxicity, Category 3 |[5] |

Dermal and Ocular Irritation/Corrosion

A significant hazard associated with this class of compounds is their corrosive nature. Direct contact can cause severe chemical burns to the skin, eyes, and mucous membranes.[2][5][6]

  • Eye Contact : Direct contact with cyclopropanecarboxylate derivatives can produce severe and potentially irreversible eye damage.[2] Symptoms include pain, tearing, and light sensitivity, with severe burns potentially leading to corneal opacity and blindness.[2]

  • Skin Contact : These compounds are classified as causing severe skin burns.[1][7] Prolonged contact can lead to skin rashes, and in some cases, a cold, clammy skin appearance.[3]

  • Inhalation : Vapors and mists are extremely irritating to the respiratory tract, capable of causing chemical burns.[2][3] This may result in choking, coughing, and ulceration of the nose and throat.[2]

Chronic Exposure and Sensitization

Repeated or prolonged exposure to acidic and corrosive materials like cyclopropanecarboxylate hydrochloride can lead to chronic health effects. This includes erosion of teeth, ulceration of the mouth lining, and inflammation of lung tissue.[2] Long-term exposure may also lead to reactive airways dysfunction syndrome (RADS), a condition with asthma-like symptoms that can persist for months or years after exposure ceases.[2]

Metabolic Pathways and Mechanisms of Action

The cyclopropane moiety is not inert and can participate in metabolic processes. Research indicates that cyclopropane carboxylate can interfere with hepatic pyruvate metabolism. It has been shown to inhibit pyruvate decarboxylation and gluconeogenesis in perfused rat livers, particularly at high pyruvate concentrations.[8] This is thought to occur through the formation of a coenzyme-A ester of cyclopropane carboxylate.[8] Furthermore, cyclopropane carboxylate has been identified as an inhibitor of the mitochondrial monocarboxylate transporter, which affects the metabolism of several substrates, including pyruvate and ketone bodies.[9] In some biological systems, such as the fungus Fusarium oxysporum, the cyclopropane ring can be opened via the direct addition of water, leading to degradation into γ-hydroxybutyric acid.[10]

metabolic_influence cluster_cell Hepatocyte cluster_mito Mitochondrion Pyruvate_mito Pyruvate PDH Pyruvate Dehydrogenase Complex Pyruvate_mito->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Pyruvate_cyto Pyruvate (Cytosol) MCT Monocarboxylate Transporter Pyruvate_cyto->MCT Gluconeogenesis Gluconeogenesis Pyruvate_cyto->Gluconeogenesis MCT->Pyruvate_mito CPC Cyclopropanecarboxylate (CPC) CPC->MCT Inhibits CPC->Gluconeogenesis Inhibits CPCoA Cyclopropanecarboxyl-CoA CPC->CPCoA CoA Synthetase CPCoA->PDH Inhibits

Fig 1: Metabolic interference by Cyclopropanecarboxylate.

Part 2: Comprehensive Safety and Handling Protocols

Given the significant hazards, a multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

Primary exposure routes must be controlled through robust engineering solutions.

  • Engineering Controls : All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] Safety showers and eye bath stations must be readily accessible.[1][7]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent any personal contact with the substance.[2]

Table 2: Personal Protective Equipment (PPE) Requirements

Body Part Protection Standard/Specification
Eyes/Face Chemical safety goggles and/or a full-face shield. Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][11]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For significant risk of exposure, wear impervious clothing.[7][11] Gloves must satisfy EU Directive 89/686/EEC and EN 374.[11]

| Respiratory | Required if vapors or mists are generated. | A NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during handling.

safe_handling_workflow start Start: Prepare for Handling prep_area 1. Verify fume hood function. Ensure safety shower/eyewash are clear. start->prep_area don_ppe 2. Don all required PPE (Gloves, Goggles, Lab Coat). prep_area->don_ppe get_chem 3. Obtain chemical container. Inspect for damage or leaks. don_ppe->get_chem weigh_dispense 4. Dispense inside fume hood. Use spark-proof tools. Ground equipment. get_chem->weigh_dispense warning WARNING: NEVER add water to material. ALWAYS add material to water slowly. weigh_dispense->warning close_container 5. Securely seal container immediately after use. warning->close_container cleanup 6. Clean work area. Dispose of contaminated materials as hazardous waste. close_container->cleanup doff_ppe 7. Doff PPE correctly. Wash hands thoroughly. cleanup->doff_ppe end End: Procedure Complete doff_ppe->end

Fig 2: Step-by-step workflow for safe handling.

Key handling precautions include:

  • Avoid all personal contact, including inhalation.[2]

  • Use only spark-proof tools and explosion-proof equipment, especially with flammable derivatives.[11]

  • Keep containers tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands thoroughly after handling.[7]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Table 3: First-Aid and Emergency Response

Incident Protocol
Inhalation Move person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes. Do not allow the victim to close their eyes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[3][12]
Spill Evacuate the area. Wear full PPE, including respiratory protection. Absorb spill with inert material (sand, vermiculite). Collect in a labeled container for hazardous waste disposal. Increase ventilation.[2]

| Fire | Use dry chemical, CO₂, or alcohol-resistant foam. Water spray can be used to cool containers.[1][5] Vapors may be heavier than air and travel to ignition sources.[3] |

Storage and Disposal
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[3][5] The storage area should be secure and accessible only to trained personnel.[2] For flammable derivatives, store in an approved flammable liquid storage area.[2]

  • Disposal : Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. This should be carried out by a licensed waste disposal company.[7]

Conclusion

Cyclopropanecarboxylate hydrochloride and its analogs are valuable chemical entities that present significant, manageable hazards. Their baseline toxicity is characterized by moderate acute toxicity and severe corrosive properties affecting the skin, eyes, and respiratory system. The potential for metabolic interference further underscores the need for caution. Strict adherence to the comprehensive handling guidelines detailed in this guide—encompassing robust engineering controls, diligent use of personal protective equipment, and well-defined emergency procedures—is paramount for ensuring the safety of all laboratory and drug development professionals.

References

  • Santa Cruz Biotechnology. (n.d.).
  • TCI Chemicals. (2024, November 9).
  • Chemical Substance Information. (n.d.).
  • TCI Chemicals. (2025, May 14). SAFETY DATA SHEET: Cyclopropanecarboxamidine Hydrochloride.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Cyclopropanecarboxylic acid chloride.
  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Cyclopropanecarboxylic acid chloride.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Cyclopropanecarbonyl chloride.
  • Aoyagi, K., et al. (n.d.).
  • Fisher Scientific. (n.d.).
  • Billington, D., et al. (n.d.).
  • West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • ECHEMI. (n.d.).
  • ACS Publications. (2008, January 9). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters.
  • Google Patents. (n.d.).
  • Peterson, J. A., & Lennes, G. A. (1974). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of Cyclopropanecarboxylate Hydrochloride Derivatives: An Application Note

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclopropanecarboxylate hydrochloride derivatives. It outlines the strategic cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of cyclopropanecarboxylate hydrochloride derivatives. It outlines the strategic considerations for synthesis, provides a detailed, step-by-step protocol for a model compound, and addresses common challenges and validation techniques. The focus is on building a robust and reproducible synthetic methodology, grounded in established chemical principles.

Introduction: The Significance of the Cyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its inherent ring strain and unique electronic character impart specific conformational rigidity and metabolic stability to parent molecules.[3] Cyclopropanecarboxylate derivatives, in particular, serve as crucial building blocks for a wide array of pharmaceutical agents and agrochemicals.[1][4] The preparation of these derivatives as hydrochloride salts is often a critical step in drug development, enhancing the compound's stability, solubility, and bioavailability.[5] This guide details a reliable pathway for the synthesis of these valuable compounds.

Overview of Synthetic Strategies

The synthesis of a cyclopropanecarboxylate hydrochloride derivative can be logically divided into three main stages:

  • Formation of the Cyclopropane Ring: Establishing the core carbocycle.

  • Esterification: Coupling the cyclopropanecarboxylic acid with an appropriate amino alcohol.

  • Salt Formation: Conversion of the basic amine functionality into its hydrochloride salt.

Cyclopropanation Methods

The construction of the cyclopropane ring is the cornerstone of the synthesis. Several robust methods exist, each with its own advantages.[2][6]

  • Simmons-Smith Reaction: A classic and reliable method involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7] This method is known for its stereospecificity.

  • Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, or cobalt can efficiently catalyze the reaction of an alkene with a diazo compound, such as ethyl diazoacetate.[6][8] These methods offer high levels of control over stereochemistry, especially with the use of chiral ligands.[1][7][9]

  • Intramolecular Cyclization: For suitable precursors, base- or metal-mediated intramolecular displacement reactions can form the cyclopropane ring. For instance, the treatment of γ-halo esters or nitriles with a base can lead to cyclization.[10][11]

Esterification and Salt Formation

The target molecule requires an amine functionality to form a hydrochloride salt. This is typically introduced via the alcohol component during esterification. The general approach involves coupling cyclopropanecarboxylic acid with an amino alcohol.

  • Esterification: Standard esterification procedures, such as Fischer esterification, can be employed but may require harsh conditions. A milder and highly effective alternative is the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[12] This method proceeds at room temperature and is compatible with a wide range of functional groups.[12]

  • Hydrochloride Salt Formation: The final step involves the protonation of the tertiary amine in the ester side-chain. This is typically achieved by treating a solution of the free base with hydrogen chloride, which can be sourced from gaseous HCl, a solution of HCl in an anhydrous organic solvent (like diethyl ether or dioxane), or by using reagents like trimethylchlorosilane.[13][14][15] The use of anhydrous conditions is often crucial to prevent hydrolysis of the ester and to facilitate the precipitation of the crystalline salt.[13]

Detailed Protocol: Synthesis of 2-(Dimethylamino)ethyl cyclopropanecarboxylate hydrochloride

This section provides a detailed, step-by-step methodology for the synthesis of a model cyclopropanecarboxylate hydrochloride derivative.

Principle

The synthesis proceeds in two main steps. First, cyclopropanecarboxylic acid is coupled with 2-(dimethylamino)ethanol using DCC and DMAP to form the corresponding amino ester (the "free base"). Second, the free base is dissolved in a suitable anhydrous solvent and treated with hydrochloric acid to precipitate the target hydrochloride salt, which is then purified by recrystallization.

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation & Purification A Cyclopropanecarboxylic Acid C DCC, DMAP Dichloromethane, 0°C to RT A->C B 2-(Dimethylamino)ethanol B->C D Reaction Mixture C->D E Filtration (remove DCU) D->E F Workup & Purification (Column Chromatography) E->F G 2-(Dimethylamino)ethyl cyclopropanecarboxylate (Free Base) F->G H Free Base in Anhydrous Diethyl Ether G->H I Add HCl in Diethyl Ether (2M) H->I J Precipitation I->J K Filtration & Washing J->K L Recrystallization (Isopropanol/Ether) K->L M Final Product: Hydrochloride Salt L->M

Caption: Workflow for the synthesis of 2-(Dimethylamino)ethyl cyclopropanecarboxylate hydrochloride.

Materials and Equipment
Reagent/MaterialGradeSupplier
Cyclopropanecarboxylic acid≥99%Sigma-Aldrich
2-(Dimethylamino)ethanol≥99.5%Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)99%Acros Organics
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Fisher Scientific
Diethyl ether, Anhydrous≥99.7%Fisher Scientific
Hydrochloric acid solution2.0 M in Diethyl EtherSigma-Aldrich
IsopropanolACS GradeVWR Chemicals
Sodium Sulfate, AnhydrousACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshMerck
Magnetic stirrer, Glassware, Filtration apparatus, Rotary evaporatorStandard LaboratoryN/A

Safety Precautions:

  • DCC is a potent skin sensitizer and allergen. Always handle with gloves in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive. Work under an inert atmosphere (nitrogen or argon) where possible.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

Step 1: Synthesis of 2-(Dimethylamino)ethyl cyclopropanecarboxylate (Free Base)

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxylic acid (5.00 g, 58.1 mmol), 2-(dimethylamino)ethanol (5.69 g, 63.9 mmol, 1.1 equiv), and 4-(dimethylamino)pyridine (0.71 g, 5.81 mmol, 0.1 equiv).

  • Dissolve the mixture in 100 mL of anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • In a separate beaker, dissolve dicyclohexylcarbodiimide (13.2 g, 63.9 mmol, 1.1 equiv) in 30 mL of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure free base as a colorless to pale yellow oil.

Step 2: Formation and Purification of the Hydrochloride Salt

  • Dissolve the purified 2-(dimethylamino)ethyl cyclopropanecarboxylate (assuming ~7.0 g, ~45 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.0 M HCl in diethyl ether (~25 mL, 50 mmol, ~1.1 equiv) dropwise with vigorous stirring. A white precipitate will form immediately.[13]

  • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting material or excess HCl.

  • Purification: Recrystallize the crude salt from a hot mixture of isopropanol and diethyl ether.[16] Dissolve the solid in a minimal amount of hot isopropanol and then add diethyl ether until the solution becomes cloudy. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Filter the purified crystals, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Validation and Characterization

A self-validating protocol requires confirmation of the product's identity and purity.

Analysis TechniqueExpected Results for 2-(Dimethylamino)ethyl cyclopropanecarboxylate HCl
Appearance White to off-white crystalline solid.
Melting Point A sharp melting point should be observed (literature search required for specific value).
¹H NMR (400 MHz, D₂O)δ ~4.4 (t, 2H, -OCH₂-), ~3.5 (t, 2H, -CH₂N-), ~2.9 (s, 6H, -N(CH₃)₂), ~1.8 (m, 1H, -CH-), ~1.0 (m, 4H, cyclopropyl CH₂).
¹³C NMR (100 MHz, D₂O)δ ~175 (C=O), ~62 (-OCH₂-), ~55 (-CH₂N-), ~43 (-N(CH₃)₂), ~13 (-CH-), ~8 (cyclopropyl CH₂).
FT-IR (KBr, cm⁻¹)~3000-2800 (C-H stretch), ~2700-2400 (broad, N⁺-H stretch), ~1735 (C=O ester stretch).
Mass Spec (ESI+) [M+H]⁺ (for the free base) calculated at m/z 158.1176, found within ±5 ppm.
Purity (HPLC) ≥98% purity by High-Performance Liquid Chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure reagents; moisture contamination.Ensure anhydrous conditions. Check purity of starting materials. Increase reaction time or slightly increase the amount of DCC.
Product is an oil, not a solid in Step 2 Impurities present; insufficient HCl; residual solvent.Ensure the free base is pure before salt formation. Use a slight excess of HCl. Ensure complete removal of purification solvents. Try trituration with cold ether or hexane.
Difficulty in recrystallization Incorrect solvent system; product is too soluble.Screen alternative solvent systems (e.g., ethanol/ether, acetone). Add a non-polar co-solvent (e.g., hexane) to the isopropanol solution to induce precipitation.[16]
Product shows broad NMR peaks Presence of water; paramagnetic impurities.Ensure the sample is thoroughly dried. Use deuterated solvents from a fresh source.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Sanford, A. B., et al. (2020). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 142(10), 5017-5023.
  • Greszler, S. N., Halvorsen, G. T., & Voight, E. A. (2017). A General Cobalt-Catalyzed Cross-Coupling of Alkyl Iodides and Cyclopropyl Grignard Reagents. Organic Letters, 19(10), 2490-2493.
  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Zhu, S., Xu, X., Perman, J. A., & Zhang, X. P. (2010). Cobalt-Catalyzed Asymmetric Cyclopropanation with α-Cyanodiazoacetates. Journal of the American Chemical Society, 132(36), 12796-12799.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Venditti, A. (2016, November 30). Answer to "How to convert amino acid to its hydrochloride?". ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226.
  • Gopi, H. N., & Suresh Babu, V. V. (1998). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 37B, 394-396.
  • Sridevi, G., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 21(S1), S29-S36.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.
  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Kumar, A., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. Der Pharma Chemica, 7(12), 266-279.
  • Jamison, C. R., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • European Patent Office. (n.d.). EP0003558A1 - Process for the preparation of cyclopropane carboxylic acid esters. Retrieved from [Link]

  • Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Neises, B., & Steglich, W. (1988).
  • Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Retrieved from [Link]

  • Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1984). KR840000249B1 - Preparation of cyclopropan-carboxylates.
  • Cason, J., & Allen, C. F. H. (1944). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 24, 30.
  • Wang, P., Zhu, J., & He, J. (2010). Asymmetric Hydrolysis of Ethyl-2,2-dimethylcyclopropanecarboxylate Catalyzed by Lipase Novozyme 435.

Sources

Application

Application Notes and Protocols: Cyclopropanecarboxylate Hydrochloride as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Cyclopropane Motif In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a critical structural motif.[1][2] Its incorporation into drug candidates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Cyclopropane Motif

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a critical structural motif.[1][2] Its incorporation into drug candidates is a strategic decision aimed at enhancing a range of pharmacological and physicochemical properties. The unique stereoelectronic nature of this three-membered carbocycle, characterized by high ring strain and significant s-character in its C-C bonds, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall potency.[1][3] Specifically, the rigid structure of the cyclopropane ring can lock a molecule into a bioactive conformation, thereby improving its interaction with target proteins and enhancing selectivity.[1] Furthermore, the robustness of its C-C bonds often renders it less susceptible to metabolic degradation by cytochrome P450 enzymes, a key consideration in optimizing a drug's pharmacokinetic profile.[1]

Cyclopropanecarboxylate hydrochloride and its derivatives serve as invaluable building blocks for introducing this advantageous moiety into novel chemical entities. This guide provides a comprehensive overview of the applications of cyclopropanecarboxylate hydrochloride in drug discovery, complete with detailed protocols for its synthetic manipulation.

Physicochemical Properties and Reactivity Profile

Cyclopropanecarboxylic acid and its activated forms, such as the hydrochloride salt of the corresponding acid chloride, are versatile reagents in organic synthesis. The parent acid is an oily liquid at room temperature with a boiling point of 182-184 °C.[4] The acid chloride is a clear, colorless to slightly yellow liquid that is sensitive to moisture.[5]

The reactivity of cyclopropanecarboxylate derivatives is centered around the carboxyl group. The hydrochloride salt of the acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively. The unique electronic properties of the cyclopropane ring can also influence the reactivity of the adjacent carbonyl group. It has been shown that cyclopropyl groups can provide hyperconjugative stabilization to an adjacent ester, which can increase its hydrolytic stability.[6][7] This feature is particularly advantageous in the design of prodrugs, where enhanced stability in the acidic environment of the stomach or the alkaline conditions of the intestine can lead to improved absorption.[7]

Core Applications in Drug Discovery

The utility of cyclopropanecarboxylate hydrochloride as a building block spans a wide range of therapeutic areas. Its incorporation has been instrumental in the development of compounds with diverse biological activities, including:

  • Antidepressants: A notable example is the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which have shown potent antidepressant activity.[8] Midalcipran, a compound from this class, has undergone extensive clinical evaluation.[8]

  • Antimicrobials: Amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their antibacterial and antifungal activities.[9]

  • Antivirals: The enhanced stability of cyclopropanecarboxylic acid esters makes them attractive for developing prodrugs of antiviral agents, potentially leading to improved pharmacokinetic profiles.[6][7]

  • Kinase Inhibitors: Fragment-based drug design has utilized cyclopropane-containing fragments to develop highly selective anaplastic lymphoma kinase (ALK) inhibitors.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving cyclopropanecarboxylate derivatives.

Protocol 1: General Amide Coupling via the Acid Chloride

This protocol describes the formation of an amide bond between cyclopropanecarbonyl chloride (the activated form of cyclopropanecarboxylate) and a primary or secondary amine.

Rationale: The use of the acid chloride is a direct and often high-yielding method for amide bond formation. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Diagram of the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine in Anhydrous Solvent AcidChloride Cyclopropanecarbonyl Chloride Addition (0 °C) Amine->AcidChloride Base Non-nucleophilic Base (e.g., Triethylamine) Base->AcidChloride Stir Stir at Room Temperature AcidChloride->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (e.g., Chromatography) Dry->Purify

Caption: Workflow for amide coupling using cyclopropanecarbonyl chloride.

Materials:

ReagentMolar Equiv.
Amine1.0
Cyclopropanecarbonyl chloride1.1
Triethylamine (or DIPEA)1.5
Anhydrous Dichloromethane (DCM)-

Procedure:

  • Dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using a Coupling Reagent (EDC/HOBt)

This protocol is an alternative to using the acid chloride and is particularly useful for more sensitive substrates.

Rationale: Carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[11] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) can improve efficiency and suppress side reactions by forming a more stable active ester.[12]

Diagram of the Workflow:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Acid Cyclopropanecarboxylic Acid Activate Stir at 0 °C to RT Acid->Activate EDC EDC EDC->Activate HOBt HOBt HOBt->Activate Solvent Anhydrous DMF Solvent->Activate Amine Add Amine Activate->Amine Base Add DIPEA Amine->Base React Stir at Room Temperature Base->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

ReagentMolar Equiv.
Cyclopropanecarboxylic acid1.0
Amine1.1
EDC1.2
HOBt1.2
Diisopropylethylamine (DIPEA)2.0
Anhydrous Dimethylformamide (DMF)-

Procedure:

  • Dissolve cyclopropanecarboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Continue to stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Esterification of Cyclopropanecarboxylic Acid

This protocol details the formation of a cyclopropanecarboxylate ester from the corresponding carboxylic acid and an alcohol.

Rationale: Acid-catalyzed esterification (Fischer esterification) is a classic method for forming esters. The reaction is reversible, and the removal of water, often by azeotropic distillation, can drive the equilibrium towards the product. Alternatively, for more sensitive substrates, coupling reagents can be employed.

Materials:

ReagentMolar Equiv.
Cyclopropanecarboxylic acid1.0
Alcohol1.5
Sulfuric Acid (catalytic)~0.05
Toluene-

Procedure:

  • Combine cyclopropanecarboxylic acid (1.0 equiv), the alcohol (1.5 equiv), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or flash column chromatography.

Conclusion

Cyclopropanecarboxylate hydrochloride and its parent acid are indispensable building blocks in the modern drug discovery toolbox. The strategic introduction of the cyclopropane moiety can impart a range of beneficial properties to a drug candidate, from enhanced metabolic stability to improved potency and selectivity.[1] A thorough understanding of the reactivity of this building block and the application of robust synthetic protocols, such as those detailed in this guide, are essential for medicinal chemists seeking to leverage the unique advantages of the cyclopropane ring in their research endeavors.

References

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC. (n.d.).
  • Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols - Benchchem. (n.d.).
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC. (n.d.).
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025, November 5).
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025, November 1).
  • Cyclopropane – Knowledge and References - Taylor & Francis. (n.d.).
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30).
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design | ACS Omega. (2020, November 30).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Cyclopropanecarbonyl Chloride | 4023-34-1 - ChemicalBook. (2025, December 1).
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7).
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. (n.d.).
  • cyclopropanecarboxylate - ChemBK. (2024, April 10).
  • Cyclopropanecarbonyl Chloride - Actylis. (n.d.).
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Organic Letters - ACS Publications. (2008, January 9).
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.).
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF - ResearchGate. (n.d.).
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Cyclopropanecarboxylic acid patented technology retrieval search results - Patsnap Eureka. (n.d.).
  • Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma. (2024, August 21).
  • CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS - European Patent Office - EP 3191454 B1 - Googleapis.com. (2015, September 8).
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.).
  • Process for the preparation of cyclopropane carboxylic acid esters - European Patent Office - Googleapis.com. (n.d.).

Sources

Method

Preparation of Aqueous Solutions of Cyclopropanecarboxylic Acid: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the preparation of aqueous solutions of cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the preparation of aqueous solutions of cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide explains the critical chemical principles and practical considerations for accurately preparing these solutions. The protocol emphasizes safety, stability, and reproducibility, offering insights into the underlying causality of each step. This document aims to be a self-validating resource, grounded in established chemical data and safety protocols.

Introduction: The Significance of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its unique three-membered ring structure imparts significant ring strain, leading to distinct reactivity compared to its linear counterparts.[1] This property is leveraged in the synthesis of complex molecules where the cyclopropyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][3] Accurate preparation of aqueous solutions of cyclopropanecarboxylic acid is a fundamental yet critical step for various applications, including reaction chemistry, analytical standard preparation, and biological assays.

This guide provides a robust methodology for preparing these solutions, addressing key aspects such as solubility, pH considerations, and stability.

Health and Safety Precautions

Cyclopropanecarboxylic acid is a corrosive substance that can cause severe skin burns and eye damage.[4][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] An emergency eyewash station and safety shower must be readily accessible.[6]

Physicochemical Properties of Cyclopropanecarboxylic Acid

A thorough understanding of the physicochemical properties of cyclopropanecarboxylic acid is essential for the successful preparation of its aqueous solutions.

PropertyValueSource
Molecular Formula C₄H₆O₂[1]
Molar Mass 86.09 g/mol [7]
Appearance Colorless to light yellow liquid or solid[2][4]
Melting Point 14-17 °C[4]
Boiling Point 182-184 °C[4]
Density 1.081 g/mL at 25 °C[4]
pKa 4.83 (at 25 °C)[4]
Solubility in Water Soluble[1][8]

The pKa of 4.83 indicates that cyclopropanecarboxylic acid is a weak acid.[4] This is a crucial parameter as it dictates the pH of the resulting aqueous solution and informs any necessary pH adjustments.

Experimental Protocol: Preparation of a Standard Aqueous Solution

This protocol details the preparation of a 100 mM aqueous solution of cyclopropanecarboxylic acid. The concentration can be adjusted as needed, with consideration for the compound's solubility.

Required Materials and Equipment
  • Cyclopropanecarboxylic acid (CAS No: 1759-53-1)

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • pH meter (calibrated)

  • Pipettes (calibrated)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatula and weighing paper

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Preparation and Weighing:

    • Ensure all glassware is clean and dry.

    • Place a clean, dry weighing boat or paper on the analytical balance and tare it.

    • In a chemical fume hood, carefully weigh the required amount of cyclopropanecarboxylic acid. For a 100 mL solution of 100 mM, you will need 0.8609 g.

  • Dissolution:

    • Transfer the weighed cyclopropanecarboxylic acid to a beaker containing approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a 100 mL final solution).

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the solution at a moderate speed until the cyclopropanecarboxylic acid is completely dissolved. The compound is soluble in water, so this should occur relatively quickly.[1][8]

  • pH Measurement and Adjustment (if necessary):

    • Once the solid is fully dissolved, measure the pH of the solution using a calibrated pH meter. A 10 g/L solution (approximately 116 mM) is reported to have a pH of 3.[4]

    • If a specific pH is required for your application, you can adjust it at this stage.

      • To increase the pH, add a suitable base (e.g., 1 M NaOH) dropwise while monitoring the pH.

      • To decrease the pH, add a suitable acid (e.g., 1 M HCl) dropwise.

  • Final Volume Adjustment:

    • Carefully transfer the solution from the beaker to a clean 100 mL Class A volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Add high-purity water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage and Stability:

    • Transfer the prepared solution to a clean, clearly labeled, and tightly sealed storage bottle.

    • Store the solution at 2-8 °C to minimize potential degradation. While cyclopropanecarboxylic acid itself is stable, aqueous solutions can be susceptible to microbial growth over time.[5]

    • Esters of cyclopropanecarboxylic acid have shown enhanced stability under hydrolytic conditions, suggesting the parent acid is also relatively stable in aqueous solution.[9][10]

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization cluster_storage Storage A Weigh Cyclopropanecarboxylic Acid B Add to ~80% of Final Water Volume A->B Transfer C Stir Until Completely Dissolved B->C Initiate Stirring D Measure and Adjust pH (if needed) C->D Complete Dissolution E Transfer to Volumetric Flask D->E pH Adjusted F Adjust to Final Volume with Water E->F Quantitative Transfer G Mix for Homogeneity F->G Bring to Mark H Transfer to Labeled Storage Bottle G->H Homogeneous Solution I Store at 2-8 °C H->I Proper Storage

Sources

Application

use of cyclopropanecarboxylate hydrochloride in peptide synthesis

An Application Guide to the Use of Cyclopropanecarboxylate Derivatives in Peptide Synthesis Abstract The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Use of Cyclopropanecarboxylate Derivatives in Peptide Synthesis

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the synthesis of peptides with enhanced conformational stability, metabolic resistance, and biological activity. Among these, amino acids featuring a cyclopropane ring have garnered significant attention. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of cyclopropane-containing building blocks, specifically focusing on the practical application of aminocyclopropanecarboxylate hydrochloride salts in peptide synthesis. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Scientific Rationale for Cyclopropyl Moieties in Peptides

The cyclopropane ring, the smallest of the cycloalkanes, imposes a rigid conformational constraint when incorporated into a peptide backbone.[1] This rigidity is highly desirable in drug design for several reasons:

  • Conformational Locking: By restricting the rotational freedom of the peptide chain, the cyclopropyl group can lock the peptide into a specific, biologically active conformation, potentially increasing its binding affinity to a target receptor.[2]

  • Metabolic Stability: The constrained nature and non-natural structure of cyclopropyl amino acids can render the adjacent peptide bonds less susceptible to enzymatic degradation by proteases, thereby increasing the peptide's in-vivo half-life.

  • Novel Stereochemistry: The introduction of a cyclopropane ring creates unique three-dimensional structures and introduces new stereogenic centers, expanding the chemical space available for peptide design.[3]

While cyclopropanecarboxylic acid can be used to "cap" the N-terminus of a peptide, its most impactful application is the incorporation of a cyclopropyl amino acid, such as 1-aminocyclopropanecarboxylic acid (ACC), directly into the peptide sequence. These amino acids are often supplied and stored as their hydrochloride salts to enhance stability and ease of handling.[3] This guide will focus primarily on the use of these stable hydrochloride precursors in peptide coupling reactions.

Core Principles and Mechanism of Action

The fundamental challenge in peptide synthesis is the formation of an amide (peptide) bond between a carboxylic acid and an amine, a thermodynamically unfavorable process.[4] To drive the reaction, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents like carbodiimides (e.g., DCC, EDC).[5][6][7]

When using an aminocyclopropanecarboxylate hydrochloride salt, two key chemical transformations occur in sequence:

  • In-situ Neutralization: The hydrochloride salt is a stable, protonated form of the amino acid. Before it can act as a nucleophile, its amino group must be deprotonated to the free amine. This is accomplished in situ by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). It is critical to perform this step in the presence of the activated carboxylic acid to prevent side reactions, such as the ring-opening of the free amine, which can occur under certain conditions.[3]

  • Carbodiimide-Mediated Coupling: The incoming N-protected amino acid is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. To suppress this side reaction and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[8] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization. This active ester then readily reacts with the free amine of the cyclopropyl amino acid to form the desired peptide bond.

Diagram: Mechanism of Peptide Coupling

The following diagram illustrates the activation of an N-protected amino acid (Fmoc-AA-OH) and its subsequent coupling with 2-aminocyclopropanecarboxylic acid hydrochloride.

PeptideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction Fmoc_AA Fmoc-AA-OH O_acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_AA->O_acylisourea +EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester (Racemization Suppressed) O_acylisourea->Active_Ester +HOBt HOBt HOBt HOBt->Active_Ester Dipeptide Fmoc-AA-ACC-OMe (Final Dipeptide) Active_Ester->Dipeptide Nucleophilic Attack ACC_HCl ACC-OMe·HCl ACC_Free Free Amine (ACC-OMe) ACC_HCl->ACC_Free +Base Base Base (DIPEA) Base->ACC_Free ACC_Free->Dipeptide Workflow start Dissolve Reagents (Fmoc-AA, ACC·HCl, HOBt) in DMF at 0°C add_edc Add EDC·HCl (Activator) start->add_edc add_dipea Add DIPEA (Base) add_edc->add_dipea react Stir 4-12h at Room Temp. add_dipea->react monitor Monitor by TLC react->monitor workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry purify Purify by Flash Chromatography dry->purify end Characterize Pure Dipeptide Product purify->end

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies Involving 1-Aminocyclopropanecarboxylate Hydrochloride

Executive Summary The 1-aminocyclopropanecarboxylate (1-ACC) motif is a highly prized, conformationally restricted bioisostere for standard amino acids and gem-dimethyl groups in drug discovery. However, integrating this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-aminocyclopropanecarboxylate (1-ACC) motif is a highly prized, conformationally restricted bioisostere for standard amino acids and gem-dimethyl groups in drug discovery. However, integrating this strained ring system into complex scaffolds via transition-metal catalysis presents significant hurdles, primarily due to competitive cyclopropane ring-opening and β -hydride elimination.

This technical guide outlines two divergent, field-proven cross-coupling workflows starting from the commercially available ethyl 1-aminocyclopropanecarboxylate hydrochloride (1-ACC·HCl) . By leveraging rational ligand design and redox-active ester intermediates, researchers can selectively construct C–N or C–C bonds while preserving the integrity of the strained cyclopropyl core.

Mechanistic Insights & Causality

Do not merely treat these reactions as black boxes; understanding the causality behind the reagent selection is critical for troubleshooting and optimization.

Pathway A: Direct C–N Bond Formation (Buchwald-Hartwig Amination)

Directly coupling the free amine of a cyclopropane is challenging because the intermediate Pd-amido complex is highly susceptible to base-catalyzed ring-opening at elevated temperatures.

  • The Hydrochloride Advantage : By using the 1-ACC·HCl salt directly, we maintain a low steady-state concentration of the free amine. A stoichiometric excess of a mild base ( Cs2​CO3​ ) neutralizes the HCl in situ and participates in the transmetalation step without hydrolyzing the ethyl ester[1].

  • Ligand Causality : The use of BrettPhos (a bulky, electron-rich dialkylbiaryl phosphine) is non-negotiable here. Its immense steric bulk accelerates the final reductive elimination step, ensuring the C–N bond forms faster than the strained Pd-bound cyclopropylamine can undergo ring-opening or β -hydride elimination[1].

Pathway B: Decarboxylative C–C Bond Formation (Reductive Cross-Coupling)

Accessing 1-arylcyclopropylamines via traditional cross-coupling is notoriously difficult because α -amino cyclopropyl organometallics (e.g., organozinc reagents) are unstable and difficult to prepare[2].

  • Redox-Active Esters : To bypass this, the 1-ACC derivative is first Boc-protected, saponified, and converted into an N-hydroxyphthalimide (NHP) ester.

  • Metallaphotoredox/Reductive Causality : Under Ni-catalysis with a mild reductant (Zn dust), the NHP ester undergoes single-electron transfer (SET). This fragmentation generates an α -amino cyclopropyl radical and a phthalimide byproduct. The radical is rapidly intercepted by a Ni(II)-aryl species, followed by reductive elimination to form the C–C bond[3]. This completely circumvents the need for sensitive stoichiometric organometallics.

Mandatory Visualization

Workflow cluster_A Pathway A: C-N Coupling cluster_B Pathway B: C-C Coupling SM 1-ACC·HCl (Ethyl 1-aminocyclopropanecarboxylate hydrochloride) Base In Situ Free Amine Generation (Cs2CO3) SM->Base Direct use of salt Protect Boc Protection & NHP Esterification SM->Protect Derivatization required CN_Cat Pd-Catalyzed Buchwald-Hartwig Pd(OAc)2 / BrettPhos Base->CN_Cat Prod1 1-(Arylamino)cyclopropanecarboxylates CN_Cat->Prod1 CC_Cat Ni-Catalyzed Reductive Coupling NiCl2·glyme / dtbbpy / Zn Protect->CC_Cat Prod2 1-Arylcyclopropylamines CC_Cat->Prod2

Divergent catalytic cross-coupling pathways for 1-ACC·HCl derivatives.

Quantitative Data Summary

ParameterPathway A: Buchwald-Hartwig (C–N)Pathway B: Reductive Coupling (C–C)
Target Bond Formed C(sp²) – N(sp³)C(sp²) – C(sp³)
Pre-activation Required None (In situ neutralization)NHP Esterification (Redox-active)
Catalyst System Pd(OAc)₂ / BrettPhosNiCl₂·glyme / dtbbpy
Base / Reductant Cs₂CO₃ (3.0 equiv)Zn dust (2.0 equiv)
Typical Yield Range 60 – 90%50 – 85%
Key Challenge Overcome Prevents cyclopropane ring-openingBypasses unstable organometallics

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of ethyl 1-(arylamino)cyclopropanecarboxylates.

  • Reagent Assembly : In an oven-dried Schlenk tube, add ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and anhydrous Cs₂CO₃ (3.0 equiv).

    • Note: 1.0 equiv of Cs₂CO₃ is consumed immediately to neutralize the HCl salt; the remaining 2.0 equiv drive the catalytic cycle.

  • Atmosphere Exchange : Seal the tube and subject it to three cycles of vacuum/argon backfilling.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl bromide) via syringe.

  • Catalyst Activation (Validation Step) : Heat the mixture to 100 °C. Observe the solution: A color shift from dark red (Pd(II)) to a pale yellow/orange suspension within the first 15 minutes is the diagnostic indicator of successful reduction to the active Pd(0)-BrettPhos catalytic species. If the solution turns black, Pd-black has precipitated, indicating oxygen contamination.

  • Reaction & Monitoring : Stir at 100 °C for 12 hours.

    • Validation Step : Analyze via LC-MS. The presence of the[M+H]⁺ peak of the desired product without a corresponding +18 Da peak (which would indicate hydration/ring-opening) validates the integrity of the cyclopropane core[1].

  • Workup : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Ni-Catalyzed Decarboxylative Arylation

Objective: Synthesis of Boc-protected 1-arylcyclopropylamines. Prerequisite: 1-ACC·HCl must be Boc-protected, saponified to the free acid, and coupled with N-hydroxyphthalimide (DIC/DMAP) to yield the NHP ester.

  • Reagent Assembly : In a dry vial equipped with a stir bar, combine the 1-ACC NHP ester (1.5 equiv), aryl iodide (1.0 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and activated Zn dust (2.0 equiv).

  • Atmosphere Exchange : Purge the vial with argon for 5 minutes.

  • Solvent Addition & Activation (Validation Step) : Add anhydrous DMAc (0.1 M). Observe the solution: The mixture will initially appear pale green (Ni(II)). Upon stirring at room temperature for 5-10 minutes, it must transition to a deep red/brown color. This color change validates the Zn-mediated reduction of the pre-catalyst to the active low-valent Ni species[3].

  • Reaction & Monitoring : Stir vigorously at room temperature for 12 hours.

    • Validation Step : Monitor via LC-MS. The complete disappearance of the NHP ester mass and the appearance of a distinct peak at m/z 164 (cleaved phthalimide byproduct) is the primary diagnostic indicator of successful SET and radical generation[3].

  • Workup : Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References[3] Title: Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides

Source: Organic Letters (ACS Publications) URL: [Link][2] Title: Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents Source: Organic Letters (ACS Publications) URL: [Link][1] Title: Propionamide Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Cyclopropanecarboxylate Hydrochloride using Pre-Column Derivatization and UV-Vis Detection

Abstract This application note details a robust and validated method for the quantitative analysis of cyclopropanecarboxylate hydrochloride. Due to the analyte's lack of a significant UV-absorbing chromophore, direct HPL...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated method for the quantitative analysis of cyclopropanecarboxylate hydrochloride. Due to the analyte's lack of a significant UV-absorbing chromophore, direct HPLC-UV analysis is challenging and often lacks the required sensitivity and specificity. To overcome this, the described method employs a pre-column derivatization strategy. The carboxyl group of cyclopropanecarboxylic acid is esterified with p-Bromophenacyl Bromide (PBPB), a reagent that introduces a strongly chromophoric phenacyl group into the molecule. The resulting derivative is then separated using reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified with a standard UV-Vis detector. This approach provides excellent sensitivity, specificity, and is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All procedures are designed to be compliant with ICH Q2(R1) validation guidelines.[1][2][3]

Principle of the Method

The primary analytical challenge in quantifying cyclopropanecarboxylic acid is its high polarity and virtual transparency to UV light, which is the most common mode of detection in HPLC.[4] Direct analysis often results in poor retention on standard reversed-phase columns and inadequate sensitivity.

This method circumvents these issues through a two-step process:

  • Pre-Column Derivatization: The carboxylic acid is converted to its carboxylate anion form, which then acts as a nucleophile. It attacks the electrophilic benzylic carbon of p-Bromophenacyl Bromide (PBPB), forming a p-bromophenacyl ester.[5][6] This reaction, often catalyzed by a crown ether, attaches a molecule with high molar absorptivity at ~260 nm, making the derivative easily detectable by UV-Vis.[5][7]

  • RP-HPLC Separation: The resulting ester is significantly more hydrophobic than the parent acid. This increased hydrophobicity allows for excellent retention and separation on a standard C18 reversed-phase column using a simple isocratic mobile phase of acetonitrile and water.

The derivatization reaction is as follows:

(Reaction scheme showing the carboxylate of cyclopropanecarboxylic acid reacting with p-Bromophenacyl Bromide to form the corresponding ester derivative)

Materials and Instrumentation

Reagents and Solvents
  • Cyclopropanecarboxylic Acid Reference Standard (≥98% purity)

  • p-Bromophenacyl Bromide (PBPB), Derivatization Grade (≥99%)[8]

  • 18-Crown-6

  • Potassium Carbonate (K₂CO₃), Anhydrous

  • Acetonitrile (ACN), HPLC Gradient Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC/MS Grade (e.g., Milli-Q® or equivalent)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance (4 or 5 decimal places).

  • pH meter.

  • Heating block or water bath.

  • Vortex mixer.

  • Class A volumetric flasks and pipettes.

  • Autosampler vials with caps and septa.

Experimental Protocol

Preparation of Solutions
  • Diluent: Acetonitrile / Water (50:50, v/v).

  • Derivatization Reagent (5 mg/mL PBPB): Accurately weigh 50 mg of p-Bromophenacyl Bromide and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Catalyst Solution (1 mg/mL 18-Crown-6): Accurately weigh 10 mg of 18-Crown-6 and dissolve in 10 mL of acetonitrile.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Cyclopropanecarboxylic Acid Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Preparation of Sample Solutions

Accurately weigh a quantity of the test sample containing cyclopropanecarboxylate hydrochloride and dissolve it in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 100 µg/mL of cyclopropanecarboxylic acid).

Derivatization Procedure

Note: This procedure should be applied identically to all standard and sample solutions.

  • Pipette 200 µL of each standard or sample solution into a clean reaction vial (e.g., a 1.5 mL autosampler vial).

  • Add approximately 5-10 mg of anhydrous potassium carbonate to the vial.

  • Add 100 µL of the Derivatization Reagent (PBPB solution).[5]

  • Add 50 µL of the Catalyst Solution (18-Crown-6 solution).[5]

  • Cap the vial tightly and vortex the mixture for 30 seconds.

  • Heat the reaction mixture at 75°C for 75 minutes in a heating block or water bath.[5]

  • After the reaction is complete, cool the vials to room temperature.

  • Add 650 µL of diluent to bring the total volume to 1.0 mL.

  • Centrifuge the mixture if any solids remain, or transfer the supernatant directly to an autosampler vial for analysis.

Chromatographic Conditions

The following conditions have been found suitable for the separation of the derivatized analyte. Method optimization may be required depending on the specific column and system used.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm
Run Time ~10 minutes

Analytical Workflow

The overall process from sample receipt to final report generation is outlined in the diagram below. This workflow ensures a systematic and traceable execution of the analytical procedure.

G cluster_prep Preparation Phase cluster_reaction Derivatization cluster_analysis Analysis Phase cluster_data Data Processing Sample_Login Sample Login & Weighing Derivatization Aliquot & Add Reagents (PBPB, Catalyst, Base) Sample_Login->Derivatization Standard_Weighing Standard Weighing Standard_Weighing->Derivatization Reagent_Prep Reagent & Mobile Phase Preparation Reagent_Prep->Derivatization Heating Heat at 75°C for 75 min Derivatization->Heating Dilution Cool & Dilute to Final Volume Heating->Dilution Sequence Build Sequence (Standards & Samples) Dilution->Sequence HPLC_Setup HPLC System Setup & Equilibration HPLC_Setup->Sequence Injection Inject & Acquire Data Sequence->Injection Integration Peak Integration Injection->Integration Calibration Generate Calibration Curve (y=mx+c) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Report Final Report & Data Archiving Quantification->Report

Caption: Experimental workflow for the derivatization and HPLC analysis of carboxylic acids.

Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3][9][10] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria & Procedure
System Suitability Performed before analysis. Inject a standard solution (e.g., 100 µg/mL) five times. Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.[1]
Specificity Analyze blank (diluent), placebo (matrix without analyte), and analyte standard. No interfering peaks should be observed at the retention time of the derivatized analyte.
Linearity Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery) Analyze a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration. %RSD should be ≤ 2.0%.Intermediate Precision: Repeat the analysis on a different day with a different analyst. The cumulative %RSD should be ≤ 2.0%.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision requirements (e.g., recovery 80-120% and %RSD ≤ 10%).

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or very small analyte peak Incomplete derivatization reaction; Reagent degradation; Incorrect pH for reaction.Ensure reagents are fresh. Confirm anhydrous conditions and proper heating. Ensure the sample is neutralized or basic before adding PBPB.
Poor peak shape (fronting/tailing) Column contamination or degradation; Inappropriate mobile phase composition.Flush the column with a strong solvent (e.g., 100% ACN). Replace the column if necessary. Optimize the water/ACN ratio.
Variable peak areas (%RSD > 2.0%) Inconsistent derivatization; Autosampler injection issue; System leak.Ensure precise and consistent liquid handling during derivatization. Check autosampler for air bubbles. Perform a system leak test.
Extraneous peaks Impurities in reagents or sample; Side reactions during derivatization.[11]Use high-purity reagents. Analyze a derivatized blank to identify reagent-related peaks. Optimize reaction time and temperature to minimize side products.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Li, Y., et al. (2014). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PMC. Retrieved from [Link]

  • Seddiq, N., & Asan, A. (2024, January). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate. Retrieved from [Link]

  • Lizada, M. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 167(1), 31-36. Retrieved from [Link]

  • Czauderna, M., et al. (2016, January 14). Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. ResearchGate. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,4-Dibromoacetophenone, for H. Retrieved from [Link]

  • Miller, J. M., et al. (n.d.). A new method for the preparation of derivatives of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lloyd, D. K. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography, 299(2), 365-376. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Zhang, X., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1236, 69-76. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Standard Laboratory Storage of Cyclopropanecarboxylate Hydrochloride

Abstract This document provides a comprehensive guide to the standard laboratory storage protocols for cyclopropanecarboxylate hydrochloride. As the precise identity of "cyclopropanecarboxylate hydrochloride" can vary, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the standard laboratory storage protocols for cyclopropanecarboxylate hydrochloride. As the precise identity of "cyclopropanecarboxylate hydrochloride" can vary, this guide synthesizes best practices derived from the chemical properties of structurally related compounds, including cyclopropanecarboxylic acid, its derivatives, and other hydrochloride salts. The protocols herein are designed to ensure the chemical integrity, stability, and safety of the compound for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for preventing degradation, ensuring experimental reproducibility, and maintaining a safe laboratory environment.

Introduction: Understanding the Chemical Nature of Cyclopropanecarboxylate Hydrochloride

Cyclopropanecarboxylate hydrochloride is a designation that suggests a molecule containing a cyclopropanecarboxylate moiety and a hydrochloride salt. The cyclopropyl group is known to confer unique electronic properties, sometimes enhancing the stability of adjacent functional groups like esters through hyperconjugation[1][2]. The hydrochloride salt indicates the presence of a basic functional group, typically an amine, which has been protonated. This salt form often improves the solubility and stability of a compound.

Given this structure, several key characteristics must be considered for proper storage:

  • Hygroscopicity : Hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere[3]. This can lead to physical changes like clumping and chemical degradation through hydrolysis[3].

  • Potential for Hydrolysis : The ester linkage in the cyclopropanecarboxylate portion of the molecule may be susceptible to hydrolysis, a process that can be catalyzed by the presence of moisture and acidic or basic conditions.

  • Reactivity : While cyclopropanecarboxylic acid itself is stable under recommended conditions, its derivatives can be more reactive[4]. It is prudent to assume potential reactivity with incompatible materials.

  • Corrosivity : As a hydrochloride salt and a derivative of a carboxylic acid, the compound may be corrosive[4][5].

These properties necessitate a meticulous approach to storage to preserve the compound's purity and efficacy in research and development applications.

Core Storage Protocols

The primary goal of the storage protocol is to protect cyclopropanecarboxylate hydrochloride from environmental factors that can cause degradation, primarily moisture, and from incompatible chemicals.

Initial Receipt and Handling

Upon receiving a shipment of cyclopropanecarboxylate hydrochloride, it is imperative to:

  • Inspect the Packaging : Check for any damage to the external and internal packaging that might compromise the integrity of the container.

  • Verify Labeling : Ensure the container is clearly labeled with the chemical name, CAS number (if available), hazard information, and receipt date.

  • Equilibrate to Room Temperature : If the compound is shipped cold, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for cyclopropanecarboxylate hydrochloride.

Parameter Recommended Condition Rationale
Temperature Cool, dry place (2-8°C recommended)To slow down potential degradation pathways. Refrigeration is a common recommendation for related compounds to ensure stability[6].
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To minimize exposure to atmospheric moisture and oxygen, which can promote degradation.
Light Protected from light (amber vials or stored in the dark)To prevent potential photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass)To prevent ingress of moisture and air, and to avoid reaction with the container material.
Step-by-Step Storage Procedure
  • Container Selection : Use the original manufacturer's container whenever possible. If repackaging is necessary, use a clean, dry, and inert container such as an amber glass vial with a PTFE-lined cap.

  • Inert Gas Blanketing : Before sealing the container for long-term storage, it is best practice to flush the headspace with an inert gas like argon or nitrogen.

  • Sealing : Securely tighten the container cap. For added protection against moisture ingress, wrap the cap and neck of the container with Parafilm®.

  • Secondary Containment : Place the primary container inside a labeled, compatible secondary container. This is a critical safety measure, especially for corrosive materials[5].

  • Desiccation : For highly hygroscopic compounds, store the secondary container within a desiccator containing a suitable desiccant like silica gel or calcium chloride[7][8].

  • Location : Store in a designated, well-ventilated cabinet for corrosive and/or hygroscopic materials, away from incompatible chemicals[9].

Management of Chemical Incompatibility

Proper segregation of chemicals is fundamental to laboratory safety. Cyclopropanecarboxylate hydrochloride should not be stored with the following classes of chemicals:

  • Strong Bases : (e.g., sodium hydroxide, potassium hydroxide) - Can neutralize the hydrochloride salt and may catalyze the hydrolysis of the ester.

  • Strong Oxidizing Agents : (e.g., peroxides, nitrates) - May react exothermically with the organic components of the molecule[4][10][11].

  • Reactive Metals : (e.g., alkali metals) - Can react with acidic and potentially moist compounds.

  • Flammable Liquids : While the compound itself may not be flammable, it should be stored separately from flammable materials as a general safety precaution[9].

The following diagram illustrates the decision-making process for appropriate chemical storage segregation.

start Cyclopropanecarboxylate Hydrochloride is_hygroscopic Hygroscopic? start->is_hygroscopic store_desiccator Store in Desiccator is_hygroscopic->store_desiccator Yes store_cool_dry Store in Cool, Dry Place is_hygroscopic->store_cool_dry No is_corrosive Corrosive? incompatible Incompatible with Bases/Oxidizers? is_corrosive->incompatible No corrosive_cabinet Store in Corrosive- Resistant Cabinet is_corrosive->corrosive_cabinet Yes segregate Segregate from Incompatibles incompatible->segregate Yes store_desiccator->is_corrosive store_cool_dry->is_corrosive corrosive_cabinet->incompatible

Caption: Decision workflow for storing cyclopropanecarboxylate hydrochloride.

Experimental Protocols: Handling and Use

Proper handling during experimental use is crucial to maintain the integrity of the bulk material.

Weighing Protocol for a Hygroscopic Solid
  • Preparation : Work in an area with low humidity. If the compound is highly sensitive, use a glovebox with a dry, inert atmosphere[3].

  • Equilibration : Allow the main container to reach ambient temperature before opening.

  • Weighing :

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Quickly open the main container, remove the desired amount of solid using a clean, dry spatula, and place it in the weighing vessel.

    • Immediately and securely close the main container.

    • Record the weight.

  • Post-Weighing : Re-seal the main container with Parafilm® and return it to the appropriate storage location.

The following diagram outlines the workflow for handling a hygroscopic compound.

start Start: Need to Weigh Compound equilibrate Equilibrate Container to Room Temperature start->equilibrate weigh Weigh Quickly in Low Humidity Environment equilibrate->weigh seal_main Immediately Reseal Main Container weigh->seal_main use_sample Use Weighed Sample in Experiment weigh->use_sample return_storage Return Main Container to Proper Storage seal_main->return_storage

Caption: Workflow for weighing hygroscopic cyclopropanecarboxylate hydrochloride.

Conclusion

The proper storage of cyclopropanecarboxylate hydrochloride is essential for maintaining its chemical integrity and ensuring the validity of experimental results. By implementing the protocols outlined in this guide, researchers can mitigate the risks of degradation due to moisture and chemical incompatibility. A systematic and cautious approach to the handling and storage of this and all laboratory chemicals is a cornerstone of good scientific practice and a safe research environment.

References

  • Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Tidwell, T. T. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
  • MacsChem. (2025, May 15). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

  • ACS Publications. (2008, January 9). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Moisture Degradation Prevention for Cyclopropanecarboxylate Hydrochloride (CPCH)

Welcome to the Technical Support Center for handling highly sensitive active pharmaceutical ingredients (APIs). This guide is engineered for researchers and drug development professionals dealing with the hygroscopic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly sensitive active pharmaceutical ingredients (APIs). This guide is engineered for researchers and drug development professionals dealing with the hygroscopic challenges of cyclopropanecarboxylate hydrochloride (CPCH) and its derivatives.

I. Mechanistic FAQs: The Causality of Degradation

Q: Why does cyclopropanecarboxylate hydrochloride (CPCH) absorb moisture so aggressively compared to its free base form? A: The hygroscopicity of CPCH is fundamentally driven by its hydrochloride salt form. While salt formation is essential for improving the aqueous solubility of basic drugs, it inherently introduces a moisture vulnerability[1]. The highly electronegative chloride ion acts as a potent hydrogen bond acceptor, actively facilitating hydrogen bonding with atmospheric water vapor[2]. Once water adsorbs to the crystal surface, it induces localized surface solvation even under environmental conditions that are thermodynamically unfavorable for bulk solution[3].

Q: What is the exact chemical consequence of this moisture uptake? A: Moisture uptake in CPCH is not merely a physical nuisance (such as deliquescence); it initiates a cascade of chemical degradation. The adsorbed water creates a micro-aqueous environment that drives two primary reactions:

  • Ester Hydrolysis: If the CPCH is an ester derivative (e.g., methyl or ethyl cyclopropanecarboxylate), the localized moisture cleaves the ester bond, yielding an inactive carboxylic acid and the corresponding alcohol.

  • Salt Disproportionation: Moisture can trigger the dissociation of the salt into its free base and hydrogen chloride gas, drastically altering the API's pharmacokinetic profile, stability, and physical state[3].

Mechanism N1 Ambient Moisture Exposure (High RH) N2 Chloride Ion H-Bonding (Water Adsorption) N1->N2 N3 Surface Solvation & Deliquescence N2->N3 N4 Ester Hydrolysis & Salt Disproportionation N3->N4 N5 Intervention: Controlled RH (<30%) N5->N1 Prevents N6 Intervention: Crystal Engineering N6->N2 Steric Shielding

Logical relationship of CPCH moisture degradation and targeted interventions.

II. Troubleshooting Guide

Issue: The CPCH powder exhibits clumping and a sticky texture during benchtop weighing.

  • Root Cause: The ambient relative humidity (RH) has exceeded the critical deliquescence relative humidity (CRH) of the hydrochloride salt, leading to capillary condensation and surface dissolution.

  • Resolution: Immediately halt weighing. Transfer the batch to a vacuum desiccator. For future handling, ensure the environment is strictly controlled to <30% RH (preferably inside a glove box). If clumping persists, the batch must be re-lyophilized to extract bound water.

Issue: HPLC analysis shows a steady decline in assay purity over a 3-month stability study, despite storage in sealed amber bottles.

  • Root Cause: Amber bottles protect against photodegradation but do not prevent moisture ingress if the headspace contains humid air during the sealing process, or if the cap seal is permeable. The degradation is likely ester hydrolysis driven by trapped moisture.

  • Resolution: Switch to Alu/Alu blister packaging or double polyethylene (PE) bags with silica desiccant inserts. Implement an Argon purge of the container headspace prior to sealing to displace ambient moisture.

III. Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your handling of CPCH, do not rely on passive storage. Implement the following self-validating workflow. This protocol is "self-validating" because it contains a mandatory Quality Control (QC) loop—Step 3—that physically prevents compromised material from advancing to long-term storage.

Standard Operating Procedure: Handling & Packaging of CPCH
  • Primary Drying (Lyophilization): Subject the synthesized CPCH to lyophilization at -50°C under a high vacuum (<10 mTorr) for 48 hours to remove residual synthesis solvents and unbound water.

  • Inert Transfer: Break the lyophilizer vacuum with ultra-high purity (UHP) Argon gas. Immediately transfer the trays into an inert-atmosphere glove box maintained at <5% RH and <10 ppm O₂.

  • Validation Check (Karl Fischer Titration): Sample 50 mg of the dried powder and perform a coulometric Karl Fischer (KF) titration.

    • Causality Check: The threshold for safe storage is <0.5% w/w water.

    • Validation Loop: If the result is ≥0.5%, the batch is automatically rejected and returned to Step 1. If <0.5%, proceed to Step 4.

  • Primary Packaging: Inside the glove box, seal the CPCH in a primary low-density polyethylene (LDPE) bag. Place this bag inside a secondary high-density polyethylene (HDPE) bag containing a 5g silica gel desiccant packet.

  • Secondary Sealing: Heat-seal the double-bagged product inside an aluminum foil pouch (Alu/Alu) to create an absolute moisture barrier.

Workflow S1 1. Lyophilization of CPCH S2 2. Transfer to Inert Glove Box (Ar/N2 purge) S1->S2 S3 3. Karl Fischer Titration (QC Check) S2->S3 S3->S1 Fail (>0.5% H2O) S4 4. Double PE Bagging with Silica Desiccant S3->S4 Pass (<0.5% H2O) S5 5. Alu/Alu Blister Sealing (Final Storage) S4->S5

Self-validating experimental workflow for the handling and storage of CPCH.

IV. Quantitative Data: Moisture Impact Profiling

Understanding the exact thresholds of your compound prevents over-engineering or under-protecting your storage solutions. Recent advances in crystal engineering demonstrate that introducing specific solvent molecules or co-formers can drastically reduce the ability of the chloride ion to absorb water, offering an alternative to purely environmental controls[4].

Table 1: Environmental Thresholds and Degradation Kinetics for CPCH

Relative Humidity (RH)Physical State ObservationChemical Purity (30 Days, 25°C)Recommended Action
< 10% Free-flowing crystalline powder> 99.8%Optimal handling environment.
10% - 30% Minor electrostatic clinging99.5%Acceptable for short-term weighing.
30% - 60% Visible clumping, loss of flowability97.2% (Onset of hydrolysis)Unacceptable. Requires immediate desiccation.
> 60% Deliquescence (liquid phase formation)< 90.0% (Severe disproportionation)Batch rejection. Discard or re-purify.

V. References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI / Semantic Scholar URL:[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: ResearchGate / New Journal of Chemistry URL:[Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Globe Thesis / Purdue University URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

Sources

Optimization

Technical Support Center: Aqueous Solubility Optimization for Cyclopropanecarboxylate Hydrochloride Derivatives

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists facing solubility bottlenecks with cyclopropanecarboxylate hydrochloride APIs and intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and formulation scientists facing solubility bottlenecks with cyclopropanecarboxylate hydrochloride APIs and intermediates. By synthesizing physicochemical causality with field-proven methodologies, this resource provides actionable solutions for overcoming intrinsic lipophilicity and salt-related precipitation.

Core Principles: The Causality of Solubility Limitations

Formulating a cyclopropanecarboxylate hydrochloride salt presents a dual physicochemical challenge:

  • Intrinsic Lipophilicity : The cyclopropane ring introduces significant steric bulk and lipophilicity, which restricts favorable hydration interactions in aqueous media. While esterification (e.g., cyclopropanecarboxylate esters of acyclovir) can improve stability 1[1], it often necessitates salt formation to achieve target dissolution rates.

  • The Common Ion Effect : While converting a free base to a hydrochloride salt generally enhances water solubility, exposing this salt to chloride-rich environments (such as simulated gastric fluid or dilute HCl) suppresses the solubility product equilibrium ( Ksp​ ). This forces the API to precipitate out of solution, severely altering bioavailability 2[2]. Furthermore, HCl salts can self-associate in solution due to salting-out effects, which further decreases their apparent solubility 3[3].

Troubleshooting & FAQs

Q1: My cyclopropanecarboxylate HCl salt precipitates unpredictably during scale-up when I adjust the pH downward. What is the mechanistic cause? A1: This is a textbook manifestation of the Common Ion Effect. When you lower the pH using hydrochloric acid, you are simultaneously flooding the system with chloride ions. Once the mathematical product of the ionized drug and the chloride counterions exceeds the salt's Ksp​ , precipitation is thermodynamically enforced 3[3]. Actionable Fix: Switch to a non-halide acid (e.g., methanesulfonic acid) for pH adjustment, or evaluate the formation of a different salt form (like a mesylate) during preformulation 4[4].

Q2: The intrinsic aqueous solubility of my compound remains poor even in deionized water. How can I enhance it without chemically altering the API? A2: We recommend Ternary Cyclodextrin Complexation. While binary complexes (API + β -cyclodextrin) encapsulate the lipophilic cyclopropane ring, adding a hydrophilic polymer (such as HPMC K4M) creates a ternary system. The polymer wraps the binary complex, establishing a secondary hydrogen-bonding network that dramatically increases complexation efficiency and prevents the precipitation of water-insoluble inclusion complexes 5[5].

Q3: Can hydrotropy be applied to this specific class of molecules for liquid formulations? A3: Yes. Mixed hydrotropy is highly effective for low-solubility hydrochlorides. By blending multiple hydrotropic agents (e.g., nicotinamide and citric acid), you synergistically disrupt the hydrogen-bonded structure of water while facilitating acid-base or hydrogen-bonding interactions with the API. This achieves massive solubility gains while keeping the concentration of individual excipients below toxicity thresholds 6[6].

Diagnostic & Mechanistic Workflows

Workflow A Solubility Issue: Cyclopropanecarboxylate HCl B Assess Media pH & [Cl-] A->B C High [Cl-] / Low pH (e.g., SGF) B->C Yes D Low [Cl-] / Neutral pH (e.g., Water/PBS) B->D No E Common Ion Effect Suppresses Ksp C->E F Intrinsic Lipophilicity Limits Solvation D->F G Mitigation: Buffer Exchange or Counterion Swap E->G H Mitigation: Ternary Complexation or Mixed Hydrotropy F->H

Diagnostic workflow for resolving cyclopropanecarboxylate HCl solubility issues.

Validated Experimental Protocols

Protocol A: Phase Solubility Profiling & Common Ion Effect Deconvolution

Purpose: To isolate and quantify whether precipitation is driven by crossing the pHmax​ threshold or by the chloride-induced common ion effect.

  • Media Preparation: Prepare two parallel sets of dissolution media.

    • Set A: pH 1.0 to 7.0 adjusted strictly using HCl and NaOH.

    • Set B: pH 1.0 to 7.0 prepared using non-chloride buffers (e.g., phosphate or acetate buffers).

  • Equilibration: Add an excess of the cyclopropanecarboxylate hydrochloride API to 10 mL of each medium in sealed glass vials.

  • Incubation: Place vials in an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium 2[2].

  • Quantification: Centrifuge the suspensions, filter the supernatant through a 0.45 µm PTFE syringe filter, and quantify the dissolved drug concentration via HPLC-UV.

  • Self-Validating Checkpoint: If the solubility profile in Set A drops precipitously at low pH while Set B remains stable, the system self-validates that the Common Ion Effect—not the intrinsic pH-solubility profile—is the root cause of precipitation.

Protocol B: Preparation of Ternary Inclusion Complexes (Co-Evaporation)

Purpose: To maximize the aqueous solubility of the lipophilic cyclopropane moiety using a polymer-stabilized cyclodextrin network.

  • Matrix Dissolution: Dissolve β -cyclodextrin (host) and HPMC K4M (0.1% w/v, stabilizing polymer) in a 50:50 (v/v) water/ethanol mixture.

  • API Integration: Slowly add the cyclopropanecarboxylate HCl API to achieve a 1:1 molar ratio with respect to the β -cyclodextrin.

  • Complexation: Stir the mixture continuously for 24 hours at room temperature to allow the cyclopropane ring to fully partition into the hydrophobic cyclodextrin cavities.

  • Solvent Removal: Remove the solvent system via rotary evaporation under reduced pressure, followed by drying the solid complex in a vacuum oven for 12 hours.

  • Self-Validating Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The complete disappearance of the API's characteristic endothermic melting peak validates that the drug is fully included within the cyclodextrin cavity, confirming a true ternary complex rather than a simple physical mixture 5[5].

Mechanism API API (HCl Salt) Binary Binary Complex (Moderate Enhancement) API->Binary Inclusion CD β-CD (Host) CD->Binary Cavity Binding Polymer HPMC (Polymer) Ternary Ternary Complex (Maximum Enhancement) Polymer->Ternary H-Bonding Network Binary->Ternary + Polymer

Mechanistic pathway of ternary cyclodextrin complexation for solubility enhancement.

Quantitative Data Summary

The table below summarizes the expected solubility enhancements when applying the discussed strategies to poorly soluble hydrochloride salts.

Enhancement StrategyMechanism of ActionExpected Solubility IncreasePrimary Application Phase
Counter-ion Swap (e.g., Mesylate) Bypasses the chloride-driven Common Ion Effect.2x – 5xGastric dissolution (SGF) optimization.
Binary Complexation ( β -CD) Cavity inclusion of the lipophilic cyclopropane ring.5x – 10xNeutral aqueous media formulations.
Ternary Complexation (+ HPMC) Polymer increases complexation efficiency & stability.15x – 25xHighly lipophilic API derivatives.
Mixed Hydrotropy Synergistic disruption of water's hydrogen-bond structure.20x – 60xHigh-concentration liquid/parenteral dosing.

References

  • [2] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. 2

  • [4] The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem. 4

  • [3] Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.3

  • [6] Madan, J.R., et al. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. International Journal of Pharmaceutical Investigation.6

  • [1] Cyclopropanecarboxylate esters of acyclovir. Google Patents (EP1891071B1).1

  • [5] Formulation and characterization of ternary complex of poorly soluble duloxetine hydrochloride. Journal of Applied Pharmaceutical Science. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Cyclopropanecarboxylate Hydrochloride Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing and optimizing cyclopropanecarboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing and optimizing cyclopropanecarboxylate hydrochloride intermediates. This guide is structured to address specific experimental challenges through a detailed troubleshooting section and a broader FAQ for foundational knowledge.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of cyclopropanecarboxylate intermediates. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My Simmons-Smith cyclopropanation reaction is suffering from low yield and poor reproducibility. What are the most likely causes and how can I rectify this?

Low yields in Simmons-Smith reactions are a common issue, often tracing back to the activity of the organozinc carbenoid reagent.[1] The reaction's success is highly dependent on the effective formation of the (iodomethyl)zinc iodide species.[2]

Core Causalities & Solutions:

  • Inactive Zinc: The most frequent culprit is the passivation of the zinc metal surface by a layer of zinc oxide. Freshly activated zinc is crucial for the oxidative addition into the C-I bond of diiodomethane.

    • Solution: Activate the zinc-copper couple immediately before use. A standard protocol involves washing zinc dust with dilute HCl to etch away the oxide layer, followed by rinses with water, ethanol, and diethyl ether, then drying under a high vacuum. This ensures a reactive metallic surface.

  • Moisture and Air Sensitivity: The organozinc reagent is highly sensitive to moisture and atmospheric oxygen. Contamination will quench the reagent and significantly lower the yield.

    • Solution: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon). Use flame-dried glassware and anhydrous solvents. Diethyl ether and dichloromethane are common solvents, which must be dried over appropriate agents (e.g., sodium/benzophenone or molecular sieves).

  • Substrate Reactivity: The rate and yield of the Simmons-Smith reaction are influenced by the electronic properties of the alkene.[3]

    • Solution: Electron-rich alkenes are generally more reactive.[4] For less reactive, electron-poor alkenes, consider using a more reactive cyclopropanating reagent, such as the Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification, which can enhance reactivity.[5]

  • Reaction Temperature: While the reaction is often run at room temperature or with gentle reflux, temperature can be a key parameter to optimize.

    • Solution: If the reaction is sluggish, a gentle increase in temperature (e.g., refluxing in diethyl ether, ~35°C) may improve the rate. Conversely, for highly exothermic reactions or sensitive substrates, starting the reaction at 0°C and allowing it to warm to room temperature can improve selectivity and yield by controlling the initial rate of reagent formation.

Q2: I'm observing significant byproduct formation in my cyclopropanation. How do I identify and minimize these impurities?

Byproduct formation often points to side reactions involving the carbene precursor or the organometallic reagent itself.

Common Impurities & Mitigation Strategies:

  • Alkene Dimerization: This can occur if the carbene or carbenoid species reacts with another molecule of the alkene instead of undergoing cyclopropanation. This is more common in metal-catalyzed reactions using diazo compounds.[6]

    • Mitigation: The most effective strategy is to maintain a very low concentration of the carbene precursor. For reactions involving ethyl diazoacetate (EDA), use a syringe pump for slow addition of the EDA solution to the reaction mixture containing the alkene and catalyst.[4][6] This ensures the generated carbene is more likely to react with the target alkene than with itself or other intermediates.

  • Ethyl/Alkyl Group Transfer: When using modified Simmons-Smith reagents like diethylzinc (Et₂Zn), an ethyl group can be transferred to the substrate instead of the desired methylene group.[1]

    • Mitigation: This side reaction is often temperature-dependent. Running the reaction at lower temperatures (0°C to -40°C) can significantly suppress the rate of ethyl transfer relative to cyclopropanation.[1]

  • Unreacted Starting Material: High levels of unreacted alkene suggest a problem with reagent activity or stoichiometry.

    • Mitigation: Ensure the zinc is fully activated (see Q1). Use a slight excess (1.2–2.0 equivalents) of both diiodomethane and the zinc-copper couple relative to the alkene to drive the reaction to completion.

Q3: The conversion of my cyclopropanecarboxylate ester to its hydrochloride salt is incomplete or causing ester hydrolysis. How can I optimize the salt formation?

The formation of a hydrochloride salt is a critical step for improving the stability, crystallinity, and handling of amine-containing intermediates. The key is to introduce HCl under conditions that favor protonation of the amine without promoting hydrolysis of the ester.

Optimization Protocol:

  • Anhydrous Conditions are Critical: The presence of water can lead to acid-catalyzed hydrolysis of the ester, reducing the yield of the desired product.

    • Solution: Dissolve the purified cyclopropanecarboxylate ester (the free base) in a dry, aprotic solvent. Anhydrous diethyl ether, ethyl acetate, or dichloromethane are excellent choices. Prepare a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol).

  • Controlled Stoichiometry: Adding a large excess of HCl can increase the risk of side reactions.

    • Solution: Add the HCl solution dropwise to the stirred solution of the free base at a low temperature (0°C is typical). Monitor the precipitation of the salt. Aim for a slight excess of HCl (e.g., 1.05-1.1 equivalents) to ensure complete protonation.

  • Isolation and Purification: The physical properties of the salt dictate the best isolation method.

    • Solution: If the hydrochloride salt precipitates cleanly, it can be isolated by filtration, washed with cold, anhydrous solvent (to remove any excess HCl and unreacted starting material), and dried under vacuum. If it does not precipitate or forms an oil, the solvent can be carefully removed in vacuo. The resulting solid can then be triturated or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to induce crystallization and improve purity.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to cyclopropanecarboxylate esters?

There are several robust methods, with the choice depending on the substrate, desired stereochemistry, and scale.

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) to react with an alkene. It is known for its reliability and high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][3]

  • Transition-Metal Catalyzed Cyclopropanation: This approach involves the reaction of an alkene with a diazo compound, most commonly ethyl diazoacetate (EDA), in the presence of a metal catalyst. Rhodium(II) and Copper(I) complexes are widely used and offer excellent control over selectivity.[4] Gold-catalyzed systems have also been developed.[6]

  • Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. This is often promoted by a base.[7][8]

Q: Why is the hydrochloride salt form often preferred for these intermediates in drug development?

The conversion of a basic intermediate to its hydrochloride salt is a common strategy in pharmaceutical development for several reasons:

  • Improved Stability: Salts are generally more crystalline and less prone to degradation than the corresponding free bases, leading to a longer shelf life. Esters of cyclopropanecarboxylic acid themselves can exhibit enhanced hydrolytic stability compared to other esters.[9]

  • Enhanced Handling Properties: Crystalline solids are much easier to handle, weigh, and purify on a large scale compared to the oils or amorphous solids typical of many free bases.

  • Purification: Salt formation and subsequent recrystallization can be a highly effective method for removing non-basic impurities.

  • Aqueous Solubility: While not always the case for intermediates, salt forms often have different solubility profiles, which can be advantageous in downstream processing.

Q: How does the choice of solvent impact a Simmons-Smith reaction?

The solvent plays a crucial role due to the electrophilic nature of the zinc carbenoid. The rate of the reaction tends to decrease as the basicity (Lewis basicity) of the solvent increases. This is because more basic solvents can coordinate to the Lewis acidic zinc center, reducing its reactivity towards the alkene. For this reason, less coordinating solvents like dichloromethane or diethyl ether are often preferred over more basic solvents like tetrahydrofuran (THF).

Data Summary & Protocols

Table 1: Typical Reaction Parameters for Simmons-Smith Cyclopropanation
ParameterRecommended Value/ConditionRationale & Reference
Reagents Diiodomethane (CH₂I₂) & Zn(Cu) coupleForms the active (iodomethyl)zinc iodide carbenoid.[2]
Equivalents 1.2–2.0 eq. of CH₂I₂ and Zn(Cu) per alkeneUsing an excess drives the reaction towards completion.
Solvent Anhydrous Diethyl Ether or DichloromethaneLow Lewis basicity minimizes interference with the zinc carbenoid.[10]
Temperature 0°C to Room Temp (or reflux in Ether)Balances reaction rate with selectivity; lower temperatures can reduce byproducts.[1]
Atmosphere Inert (Nitrogen or Argon)The organozinc reagent is sensitive to moisture and oxygen.[4]
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure for the diastereoselective cyclopropanation of an allylic alcohol, where the hydroxyl group directs the carbenoid addition.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: Under a positive flow of nitrogen, charge the flask with the zinc-copper couple (2.0 eq.). Add anhydrous diethyl ether to cover the zinc.

  • Reagent Formation: Add diiodomethane (1.5 eq.) to the dropping funnel, diluted with an equal volume of anhydrous diethyl ether. Add this solution dropwise to the vigorously stirred zinc suspension. A gentle exotherm and gas evolution may be observed.

  • Substrate Addition: After the initial reaction subsides (typically 15-30 minutes), add a solution of the allylic alcohol (1.0 eq.) in anhydrous diethyl ether via the dropping funnel over 20-30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-18 hours or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle refluxing may be required for less reactive substrates.

  • Workup: Cool the reaction to 0°C and quench it carefully by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure cyclopropanecarboxylate ester.

Experimental Protocol: Conversion to Hydrochloride Salt

This protocol details the conversion of an amine-containing cyclopropanecarboxylate ester to its hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified ester (1.0 eq.) in anhydrous diethyl ether (or another suitable aprotic solvent) in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acidification: While stirring, add a solution of 2.0 M HCl in diethyl ether (1.05 eq.) dropwise. A white precipitate should form immediately.

  • Stirring: Continue stirring the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete salt formation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities or excess HCl.

  • Drying: Dry the resulting white solid under a high vacuum to a constant weight to afford the pure cyclopropanecarboxylate hydrochloride salt.

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Low Yield in Cyclopropanation

G start Low Yield in Cyclopropanation? reagent_check Are Reagents Active & Anhydrous? start->reagent_check Start Here conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_sol Activate Zn(Cu) couple. Use anhydrous solvents. Work under inert atmosphere. reagent_check->reagent_sol No substrate_check Is Substrate Sufficiently Reactive? conditions_check->substrate_check Yes conditions_sol Optimize Temperature. Use slow addition for diazo compounds. Check stoichiometry (use excess reagent). conditions_check->conditions_sol No substrate_sol Use more reactive reagent (e.g., Et2Zn/CH2I2). Increase reaction time/temperature. substrate_check->substrate_sol No

Caption: A decision tree for troubleshooting low yields in cyclopropanation reactions.

Diagram 2: Simplified Simmons-Smith Reaction Mechanism

G cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Zn(Cu) Zn(Cu) ICH2ZnI ICH₂ZnI (Carbenoid) Zn(Cu)->ICH2ZnI + CH₂I₂ CH2I2 CH2I2 alkene R-CH=CH-R' ts Butterfly Transition State alkene->ts + ICH₂ZnI product Cyclopropane Product ts->product

Caption: The formation of the zinc carbenoid and its reaction via a butterfly transition state.

Diagram 3: Workflow for Hydrochloride Salt Formation

G start Purified Ester (Free Base) dissolve Dissolve in Anhydrous Solvent (e.g., Ether) start->dissolve cool Cool to 0°C dissolve->cool add_hcl Add Anhydrous HCl (1.05 eq.) Dropwise cool->add_hcl stir Stir at 0°C -> RT add_hcl->stir isolate Isolate Solid (Filtration) stir->isolate wash Wash with Cold Anhydrous Solvent isolate->wash dry Dry Under High Vacuum wash->dry final Pure Hydrochloride Salt dry->final

Caption: A standard workflow for the preparation and isolation of a hydrochloride salt.

References

  • Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner. [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Reaction pathways of the Simmons-Smith reaction - PubMed. [Link]

  • Cyclopropanation Reactions of Allylic Ylides with α,β-Unsaturated Esters and Amides: Tuning of Stereoselectivity and the Dramatic Effect of Lithium Salts | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - RSC Publishing. [Link]

  • Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited - PMC - NIH. [Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich. [Link]

  • optimization of a wild-type hemoglobin catalyzed cyclopropanation reaction for undergraduate laboratory course - Digital Commons @ the Georgia Academy of Science. [Link]

  • Gold-catalyzed ethylene cyclopropanation - PMC. [Link]

  • Overview of the cyclopropanation optimization | Download Table - ResearchGate. [Link]

  • Reaction condition optimization for cyclopropanation - ResearchGate. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
  • PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF - European Patent Office - EP 0783480 B1. [Link]

  • A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid | Organic Process Research & Development - ACS Publications. [Link]

  • Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Formation of ethyl chloroformate in chloroform and possible resulting adducts (Siek et al., 1977) - ResearchGate. [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column - SIELC Technologies. [Link]

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • Process for preparing cyclopropyl carboxylic acid chloride - Google P
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
  • Process for preparing optically active cyclopropanecarboxylic acids - Google P
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Cyclopropane Derived Reactive Intermediates - ResearchGate. [Link]

  • Process for the manufacture of cyclopropylamine - Patent 0205403. [Link]

  • The Use of Integrated Analytical Tools for Determination of Cyclopentolate and Naphazoline Hydrochlolrides in Pure and Pharmaceutical Preparation. [Link]

  • Preparation of cyclopropan-carboxylates - Google P

Sources

Optimization

Technical Support Center: Purification and Troubleshooting of 1-Aminocyclopropanecarboxylate Hydrochloride Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis, purification, and handling of unnatural amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis, purification, and handling of unnatural amino acid derivatives. Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Acpc-OEt·HCl) is a highly versatile fragment molecule. It is widely utilized in agricultural biotechnology , the synthesis of CGRP receptor antagonists , and advanced solution-phase peptide synthesis .

However, its unique cyclopropane structure and highly hygroscopic salt form present specific purification challenges. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice to ensure a self-validating purification workflow.

Part 1: Diagnostic Data Center

Before initiating any purification protocol, you must accurately profile your crude mixture. Below is a quantitative summary of the most common impurities found in crude Acpc-OEt·HCl syntheses, alongside the diagnostic methods and physical properties exploited for their removal.

Impurity ProfileTypical Mass % in CrudeDiagnostic Detection MethodPhysical Property Exploited for Removal
Unreacted ACC 5 – 15%¹H-NMR (D₂O), Ninhydrin StainZwitterionic insolubility in hot ethanol
Ring-Opened Byproducts 2 – 8%¹H-NMR (Multiplet at ~3.6 ppm)Differential solubility in non-polar organics
Inorganic Salts 1 – 5%Ash test, ConductivityStrict insolubility in organic solvents
Moisture / Hydrates 2 – 10%Karl Fischer TitrationAzeotropic distillation (Toluene)
Part 2: Frequently Asked Questions (FAQs)

Q: During peptide coupling, my yields are unusually low when using Acpc-OEt·HCl. What is the most likely impurity causing this? A: The most common culprits are trace moisture or unreacted 1-aminocyclopropanecarboxylic acid (ACC). Moisture rapidly hydrolyzes sensitive coupling reagents (e.g., HATU, EDC). Unreacted ACC is even more detrimental; because it retains a free carboxylate group, it acts as a chain terminator or cross-linker during peptide elongation.

Q: My crude Acpc-OEt·HCl is a yellow, viscous syrup instead of a white crystalline powder. How do I fix this? A: This physical state indicates severe deliquescence (absorption of atmospheric moisture) or the presence of the free base due to incomplete HCl salt formation. The hydrochloride salt is highly hygroscopic. You must re-acidify the mixture in a strictly anhydrous environment (see SOP 2) and store the final product at 0-8 °C under inert gas .

Q: How can I confirm the presence of ring-opened impurities in my NMR spectra? A: Intact Acpc-OEt·HCl exhibits tight, characteristic cyclopropane multiplets upfield (typically between 1.0–1.5 ppm). If the ring has opened to form an ethyl 2-amino-4-chlorobutanoate derivative, you will observe the disappearance of these upfield signals and the emergence of a distinct downfield triplet/multiplet at approximately 3.5–3.7 ppm, corresponding to the new –CH₂–Cl group.

Part 3: Troubleshooting & Resolution Guides
Issue 1: Contamination with Zwitterionic ACC
  • Causality: The esterification of ACC requires pushing a thermodynamic equilibrium. Incomplete reaction leaves behind unreacted ACC. Because ACC lacks the ester mask, it exists as a zwitterion (NH₃⁺ / COO⁻). Zwitterions possess massive lattice energies due to dense, three-dimensional ionic networks. This makes them completely insoluble in organic solvents, whereas the target ester hydrochloride is held together by weaker ion-dipole interactions and readily dissolves in polar protic solvents like ethanol.

  • Resolution: Exploit this massive differential in lattice energy using a hot ethanol extraction (See SOP 1).

Issue 2: Acid-Catalyzed Ring Cleavage
  • Causality: Cyclopropanes possess significant angular ring strain (approx. 27.5 kcal/mol). Under harsh esterification conditions (e.g., prolonged reflux in ethanolic HCl at >80 °C), the protonated amine acts as a strong electron-withdrawing group. This activates the strained cyclopropane ring toward nucleophilic attack by chloride ions, leading to C–C bond cleavage .

  • Resolution: Strictly control the internal temperature during esterification (<60 °C). If using thionyl chloride to generate HCl in situ, ensure dropwise addition at 0 °C before slowly warming the reaction.

DegradationPathway ACC_Ester Acpc-OEt·HCl (Intact Cyclopropane) Harsh_Conditions Excess HCl / Heat (>80°C) Acid Catalysis ACC_Ester->Harsh_Conditions Ring_Opening Nucleophilic Attack (Cl⁻) Ring Cleavage Harsh_Conditions->Ring_Opening Byproduct Ethyl 2-amino-4-chlorobutanoate (Ring-Opened Impurity) Ring_Opening->Byproduct

Caption: Acid-catalyzed nucleophilic ring-opening degradation pathway of cyclopropanecarboxylate.

Part 4: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

SOP 1: Selective Precipitation and Anti-Solvent Crystallization

Use this protocol for standard purification to remove unreacted ACC and non-polar organic impurities.

  • Primary Trituration: Suspend the crude solid in anhydrous diethyl ether (5 mL/g of crude). Stir vigorously at room temperature for 15 minutes.

    • Validation Check: Spot the ether wash on a TLC plate and stain with Ninhydrin. If the wash is heavily stained, repeat the trituration until the ether runs clear. This ensures the removal of non-polar organic impurities.

  • Selective Dissolution: Transfer the filtered solid to a round-bottom flask. Add a minimum volume of boiling absolute ethanol (approx. 2–3 mL/g) and stir until the bulk of the solid dissolves.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Buchner funnel to remove the insoluble zwitterionic ACC.

    • Validation Check: The resulting filtrate must be optically clear. If it is cloudy, micro-particulates of ACC have passed through the frit. Refilter through a finer porosity frit (e.g., Celite pad) before proceeding.

  • Anti-Solvent Crystallization: Allow the clear filtrate to cool to room temperature. Slowly add anhydrous diethyl ether dropwise until the solution becomes persistently turbid. Chill the flask to 4 °C for 2 hours to induce complete crystallization.

  • Isolation: Filter the pure white crystalline powder and dry under high vacuum (<0.1 mbar) for 12 hours.

PurificationWorkflow Start Crude Acpc-OEt·HCl Trituration Ether Trituration Start->Trituration Filtration1 Vacuum Filtration Trituration->Filtration1 Dissolution Hot EtOH Dissolution Filtration1->Dissolution Filtration2 Hot Filtration Dissolution->Filtration2 Crystallization Ether Anti-solvent Filtration2->Crystallization FinalProduct Pure Acpc-OEt·HCl Crystallization->FinalProduct

Caption: Workflow for the removal of zwitterionic ACC and organic impurities from Acpc-OEt·HCl.

SOP 2: Free-Basing and Re-Salting (Rescue Operation)

Use this protocol if the product has degraded into a deliquescent syrup due to moisture or incomplete salt formation.

  • Neutralization: Dissolve the crude syrup in a minimum amount of distilled water. Chill to 0 °C and slowly add saturated aqueous Na₂CO₃ until the pH reaches 9.5.

    • Causality: This deprotonates the amine, converting the water-soluble hydrochloride salt into the lipophilic free base.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Validation Check: Test the aqueous layer with Ninhydrin. If a strong purple color persists, extraction is incomplete. Add more DCM.

  • Re-acidification: Cool the DCM solution to 0 °C under nitrogen. Slowly add 1.2 equivalents of 4M HCl in dioxane. Stir for 30 minutes. The pure Acpc-OEt·HCl will precipitate as a pristine white solid.

  • Solvent Removal: Evaporate the solvent under reduced pressure and dry the solid azeotropically by co-evaporating twice with anhydrous toluene to remove any trapped moisture.

Part 5: References
  • Sigma-Aldrich. Ethyl 1-aminocyclopropanecarboxylate hydrochloride 97% Product Specification (CAS 42303-42-4). Retrieved from

  • Chem-Impex International. Ethyl 1-aminocyclopropanecarboxylate hydrochloride Technical Data. Retrieved from

  • US Patent Office. (2007). Patent US20070265225A1: Substituted monocyclic CGRP receptor antagonists. Retrieved from

  • Pirrung, M. C. (1999). Ethylene Biosynthesis from 1-Aminocyclopropanecarboxylic Acid. Accounts of Chemical Research. Retrieved from

Troubleshooting

resolving NMR peak overlaps in cyclopropanecarboxylate hydrochloride analysis

Resolving ¹H NMR Peak Overlap: A Troubleshooting Guide for Researchers Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving ¹H NMR Peak Overlap: A Troubleshooting Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the NMR analysis of cyclopropanecarboxylate hydrochloride and its derivatives. The unique electronic environment of the cyclopropane ring, combined with the presence of a hydrochloride salt, often leads to significant peak overlap in ¹H NMR spectra, complicating structural elucidation and purity analysis.

This document provides a series of troubleshooting strategies and in-depth explanations in a practical question-and-answer format. Our approach is to build from simple sample preparation adjustments to more advanced 2D NMR experiments, explaining the scientific rationale behind each technique to empower you to make informed decisions in your own laboratory.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental reasons behind the spectral complexity of cyclopropanecarboxylate hydrochloride.

Q1: Why are the proton signals from the cyclopropane ring so complex and often overlapped?

The complexity arises from two main factors: the rigid structure and the unique electronic nature of the cyclopropane ring.

  • Anisotropic Effects (Ring Current): The C-C bonds in cyclopropane have significant p-character, which induces a magnetic field. This "ring current" effect causes a pronounced shielding of the protons attached to the ring, shifting their signals significantly upfield (typically 0.2-1.5 ppm) compared to other aliphatic protons.[1][2][3][4] This often places them in a crowded region of the spectrum, where they can overlap with each other or with signals from trace impurities.

  • Distinct Chemical Environments: The protons on a substituted cyclopropane ring are diastereotopic. This means the protons cis and trans to a substituent are in different chemical environments and will have different chemical shifts. Furthermore, geminal protons (attached to the same carbon) are also chemically non-equivalent.

  • Complex Spin-Spin Coupling: These non-equivalent protons exhibit complex coupling patterns. You will observe geminal (²J), cis-vicinal (³Jcis), and trans-vicinal (³Jtrans) couplings, resulting in multiplets that are often difficult to interpret and are prone to overlapping, a phenomenon known as second-order effects.[5]

Q2: How does the hydrochloride salt component complicate the NMR spectrum?

The hydrochloride salt implies the presence of a protonated basic group, typically an amine. This introduces pH as a critical variable that directly influences the spectrum.

  • pH-Dependent Chemical Shifts: The chemical shifts of protons near the protonated amine (α-protons) are highly sensitive to the pH of the NMR sample.[6][7] Small, uncontrolled variations in sample concentration or residual acidity can cause shifts that lead to poor reproducibility and can either worsen or sometimes incidentally improve overlap.

  • Chemical Exchange and Peak Broadening: The acidic proton on the ammonium group (-NH₃⁺) can undergo chemical exchange with residual water or other exchangeable protons in the solvent. If the rate of this exchange is on the NMR timescale, it can lead to significant broadening of both the N-H signal and, in some cases, the signals of adjacent C-H protons, further obscuring the spectrum.[8]

Q3: My 1D ¹H NMR spectrum is a crowded, uninterpretable mess. What is my first step?

When faced with a complex, overlapping 1D spectrum, the first step is to approach the problem systematically. Before immediately resorting to advanced, time-consuming experiments, simple modifications to the sample preparation and data acquisition parameters can often yield significant improvements. The workflow below outlines a logical progression from basic to advanced techniques.

G A Start: Overlapping 1D ¹H Spectrum B Strategy 1: Optimize Sample & Acquisition A->B Start Here C Change Solvent B->C D Adjust pH B->D E Vary Temperature B->E F Strategy 2: Use Advanced Techniques C->F If overlap persists D->F If overlap persists E->F If overlap persists G Lanthanide Shift Reagents F->G H Higher Field Strength F->H I Strategy 3: 2D NMR Spectroscopy F->I For definitive connectivity G->I If line broadening is an issue H->I J COSY / TOCSY I->J K HSQC / HMBC I->K L Resolved Spectrum & Structure Elucidation J->L K->L G A Overlapping ¹H Signals (e.g., H-a and H-b at 1.25 ppm) B HSQC Spectrum (¹H vs ¹³C) A->B Acquire HSQC C Resolved Cross-Peaks B->C Spreads signals into ¹³C dimension D Peak 1: ¹H = 1.25 ppm ¹³C = 25 ppm (C-a) C->D E Peak 2: ¹H = 1.25 ppm ¹³C = 40 ppm (C-b) C->E F Conclusion: Signals H-a and H-b are unambiguously distinguished via their attached carbons. D->F E->F

Caption: Using HSQC to resolve overlapping proton signals.

Part 3: Summary of Troubleshooting Techniques

TechniquePrincipleAdvantagesDisadvantages
Solvent Change Alters chemical shifts via solvent-solute interactions.Simple, fast, and often effective.May not be sufficient for severe overlap; requires multiple samples.
pH Adjustment Modifies protonation states, shifting nearby protons.Highly effective for molecules with ionizable groups.Requires a suitable protic solvent system (e.g., D₂O); can cause precipitation.
Lanthanide Shift Reagents (LSRs) Paramagnetic-induced shifts proportional to distance from a binding site.Can produce very large shifts, dramatically resolving signals.Causes line broadening; requires a dry, non-coordinating solvent; requires a Lewis basic site. [9]
2D COSY/TOCSY Correlates J-coupled protons through bonds.Provides definitive connectivity information; excellent for mapping out spin systems.Can still be complex; requires longer acquisition times.
2D HSQC Correlates protons to their directly attached carbons.The "gold standard" for resolving ¹H overlap by using the much larger ¹³C chemical shift range.Requires longer acquisition time; less sensitive than ¹H experiments.

By employing these strategies in a logical sequence, you can systematically deconstruct a complex, overlapping NMR spectrum to achieve full signal assignment and structural confirmation of your cyclopropanecarboxylate hydrochloride compounds.

References

  • Wikipedia. (2023, October 27). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 23). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Lee, W., & Sykes, B. D. (1998). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 120(44), 11445-11452. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Good, S. P., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 633–642. Retrieved from [Link]

  • Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]

  • Roberts, J. D., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2821–2828. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Hodgkinson, P., & Sauri, J. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 77-119. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSYの解析 2D NMRでスピン相関を読み解く. Retrieved from [Link]

  • Hanami, K., et al. (2023). Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?. Analytical Sciences, 39(7), 1145-1150. Retrieved from [Link]

  • Chen, Z., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. Retrieved from [Link]

  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra. Retrieved from [Link]

  • Good, S. P., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 633–642. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Diomede, L., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41659–41667. Retrieved from [Link]

  • Sforça, M. L., et al. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. Retrieved from [Link]

  • Scholars' Mine. (n.d.). In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. The Metabolomics Innovation Centre. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Bruker. (n.d.). Structure & small molecule elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-883. Retrieved from [Link]

  • Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305–313. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane.... Retrieved from [Link]

  • Diomede, L., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41659–41667. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Pérez-Camino, M. C., et al. (2019). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Chemistry, 288, 185-191. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

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Sources

Optimization

Technical Support Center: Navigating Reactions with Cyclopropanecarboxylate Derivatives

Welcome to the technical support center for cyclopropanecarboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cyclopropanecarboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chemical moiety. Our focus is on ensuring the integrity of the cyclopropane ring and minimizing unwanted side reactions during your experiments.

Introduction: The Challenge of the Strained Ring

The cyclopropane ring, while a valuable synthetic building block, is inherently strained. This strain energy can be a double-edged sword: it provides the driving force for unique and powerful transformations, but it also makes the ring susceptible to cleavage under various conditions. This guide will equip you with the knowledge to control these reactions and achieve your desired synthetic outcomes.

While "cyclopropanecarboxylate hydrochloride" is a specific salt, the principles discussed here apply broadly to cyclopropanecarboxylic acid and its various derivatives. The presence of a hydrochloride salt, however, does introduce acidic conditions that can be a key factor in certain side reactions, a point we will address specifically.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with cyclopropanecarboxylate derivatives.

Q1: What is the most common side reaction I should be aware of when working with cyclopropanecarboxylates?

A1: The most prevalent and often most challenging side reaction is the opening of the cyclopropane ring . This can occur through various mechanisms, including thermal, acidic, or basic catalysis, as well as through nucleophilic attack. The result is often a linear product, such as a γ-substituted butyrate derivative or a dihydrofuran, which can be difficult to separate from your desired product.

Q2: I'm seeing an unexpected mass in my LC-MS that corresponds to my starting material plus water. What could be happening?

A2: This suggests a hydration reaction, which is a form of ring-opening. In some biological systems or under certain acidic conditions, water can add across a carbon-carbon bond of the cyclopropane ring to form γ-hydroxybutyric acid or a related derivative[1]. If you are working in aqueous conditions or have residual acid, this is a likely culprit.

Q3: My reaction is sluggish, so I tried heating it, but now I'm getting a complex mixture of products. Why?

A3: Increased temperature can promote thermal rearrangements of the cyclopropane ring. For example, certain substituted cyclopropanecarboxylic acids can undergo thermal decarboxylation and rearrangement to form 2-substituted-4,5-dihydrofurans[2]. It is crucial to carefully control the reaction temperature and consider alternative methods to increase reactivity, such as catalyst optimization or the use of a more active reagent.

Q4: I'm performing a reaction on a molecule that contains both a cyclopropanecarboxylate and an amine hydrochloride. Could the hydrochloride be causing issues?

A4: Yes, absolutely. The hydrochloride salt makes the reaction medium acidic. This acidic environment can catalyze the opening of the cyclopropane ring, especially in the presence of nucleophiles. The protonation of the carbonyl group of the cyclopropanecarboxylate can make the cyclopropane ring more electrophilic and thus more susceptible to nucleophilic attack and subsequent ring-opening.

Part 2: Troubleshooting Guides for Specific Side Reactions

This section provides detailed troubleshooting for the most common side reactions, including the underlying mechanisms and step-by-step protocols for mitigation.

Issue 1: Unwanted Ring-Opening Reactions

Ring-opening is the most common failure mode when working with cyclopropanes. The specific troubleshooting approach will depend on the reaction conditions.

Mechanism: In the presence of an acid (including hydrochloride salts), the carbonyl oxygen of the cyclopropanecarboxylate can be protonated. This enhances the electrophilicity of the cyclopropane ring, making it more susceptible to attack by nucleophiles. This is particularly prevalent in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group[3][4].

Troubleshooting Protocol:

  • Neutralize the Reaction Mixture: If your substrate is a hydrochloride salt, consider a pre-reaction neutralization step with a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to free the amine without creating a harsh basic environment.

  • Use a Non-Acidic Catalyst: If the reaction is Lewis acid-catalyzed, screen for milder Lewis acids that are less prone to promoting ring-opening.

  • Buffer the Reaction: If acidic conditions are unavoidable, consider using a buffer to maintain a less aggressive pH.

  • Lower the Reaction Temperature: Ring-opening often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the desired product.

Experimental Workflow for Mitigating Acid-Catalyzed Ring-Opening:

start Ring-Opening Observed in Acidic Conditions neutralize Neutralize substrate (e.g., with DIPEA) start->neutralize If substrate is a salt buffer Add a buffer to control pH start->buffer If acid is necessary lewis_acid Screen for milder Lewis acids start->lewis_acid For Lewis acid catalyzed reactions temp Lower reaction temperature start->temp General approach end Ring Integrity Maintained neutralize->end buffer->end lewis_acid->end temp->end

Caption: Troubleshooting workflow for acid-catalyzed ring-opening.

Mechanism: Strong bases can deprotonate at positions other than the desired one, potentially leading to elimination or other side reactions that can culminate in ring-opening[5].

Troubleshooting Protocol:

  • Choose the Right Base: Opt for a moderately strong, non-nucleophilic base.

  • Control Stoichiometry: Use the minimum effective amount of base. An excess can promote side reactions.

  • Temperature Control: Add the base at a low temperature to control the initial exothermic reaction and then slowly warm to the desired reaction temperature.

Mechanism: Nucleophiles can directly attack one of the carbons of the cyclopropane ring, leading to its opening. This is a common reaction with nucleophiles like amines and azides, and can sometimes be followed by an intramolecular cyclization to form products like γ-lactams[6].

Troubleshooting Protocol:

  • Steric Hindrance: If possible, use a more sterically hindered nucleophile or a substrate with more steric bulk around the cyclopropane ring to disfavor direct attack on the ring.

  • Protecting Groups: If the nucleophile is part of your substrate, consider protecting it during the reaction involving the cyclopropane.

  • Reaction Conditions: Optimize the reaction conditions (solvent, temperature, concentration) to favor the desired reaction pathway. Sometimes a less polar solvent can disfavor the charge-separated transition state of the ring-opening reaction.

Issue 2: Formation of Amide Impurities During Carboxylic Acid Synthesis

Problem: When synthesizing substituted 1-phenylcyclopropane carboxylic acids from the corresponding nitriles using aqueous hydrochloric acid, amide impurities are often observed[7].

Troubleshooting Protocol:

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can lead to the over-hydrolysis of the nitrile to the amide and then the carboxylic acid, but can also promote side reactions. Find the optimal time for maximum conversion to the carboxylic acid with minimal amide formation[7].

  • Control Temperature: High temperatures can accelerate the formation of the amide impurity. Experiment with running the reaction at a slightly lower temperature for a longer period.

  • Purification: If the amide impurity is unavoidable, it can often be removed by column chromatography.

Table 1: Optimizing Reaction Conditions to Minimize Amide Impurity

ParameterStandard ConditionOptimized ConditionRationale
Reaction Time 4 hours2-3 hours (monitor by LCMS)Prevents accumulation of amide intermediate[7].
Temperature 110 °C100 °CReduces the rate of side reactions[7].
Work-up Direct extractionpH adjustment and recrystallizationCan help to selectively precipitate the carboxylic acid.

Part 3: Advanced Protocols and Methodologies

For those looking to synthesize cyclopropanecarboxylate derivatives, here are some established methods with key considerations to avoid side reactions.

Protocol 1: Wadsworth-Emmons Cyclopropanation

This method is an attractive route for synthesizing substituted cyclopropanecarboxylates from phosphonoalkanoate anions and epoxides[8].

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve triethylphosphonoacetate in an anhydrous solvent (e.g., THF). Cool to a low temperature (e.g., -78 °C) and add a strong base like n-butyllithium or hexylithium dropwise to form the ylide[8].

  • Cyclopropanation: To the cold ylide solution, add the desired epoxide dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., with NaOH followed by acidic work-up).

Key Considerations for Minimizing Side Reactions:

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent quenching of the strong base.

  • Temperature Control: Maintain a low temperature during the addition of the base and epoxide to prevent side reactions.

  • Choice of Base: Hexyllithium can be a safer alternative to butyllithium as the byproduct (hexane) is a liquid, which can be advantageous in controlling pressure in a sealed system[8].

Diagram of Wadsworth-Emmons Cyclopropanation:

start Triethylphosphonoacetate + Epoxide ylide Ylide Formation (Base, Low Temp) start->ylide cyclopropanation Cyclopropanation (Epoxide Addition) ylide->cyclopropanation hydrolysis Ester Hydrolysis (NaOH, then H+) cyclopropanation->hydrolysis product Cyclopropanecarboxylic Acid hydrolysis->product

Caption: Workflow for Wadsworth-Emmons cyclopropanation.

Protocol 2: Samarium-Promoted Stereospecific Cyclopropanation

This method allows for the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids with complete stereospecificity, avoiding the need for protection-deprotection steps[9].

Step-by-Step Methodology:

  • Reaction Setup: In a flask under an inert atmosphere, combine the α,β-unsaturated carboxylic acid, samarium metal, and iodoform (CHI3) in THF.

  • Ultrasonic Activation: Sonicate the reaction mixture at room temperature. The use of ultrasound can significantly improve reaction efficiency and prevent unwanted side reactions[9].

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the cyclopropanecarboxylic acid.

Key Considerations for Minimizing Side Reactions:

  • Stereochemistry of Starting Material: The stereochemistry of the product is dependent on the stereochemistry of the starting alkene. (E)-unsaturated acids yield trans-cyclopropanes, and (Z)-unsaturated acids yield cis-cyclopropanes[9].

  • Ultrasonic Activation: This is crucial for preventing side reactions like unwanted reduction[9].

References

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(ix), 135-149. [Link]

  • Gemoets, H., et al. (2024). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. [Link]

  • Schiller, J., & Chung, A. E. (1970). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. The Journal of Biological Chemistry, 245(24), 6553-6557. [Link]

  • McCloskey, C. M., & Coleman, G. H. (1943). Cyclopropanecarboxylic acid. Organic Syntheses, 23, 22. [Link]

  • Li, W., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Reddy, L. R., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemistry Central Journal, 11(1), 93. [Link]

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Burtoloso, A. C. B., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 954–957. [Link]

  • Eastman Kodak Company. (1993). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]

  • Google Patents. (2015). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • Google Patents. (1991).
  • Waser, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. [Link]

  • Ivanova, O. A., & Budynina, E. M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(14), 3045-3066. [Link]

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Troubleshooting

Technical Support Center: Cyclopropanecarboxylate Hydrochloride Recrystallization and Purification

Welcome to the Technical Support Center for the recrystallization and purification of cyclopropanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the recrystallization and purification of cyclopropanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure you can achieve the desired purity and yield for your critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection for Recrystallization

Question: What is the ideal solvent system for the recrystallization of cyclopropanecarboxylate hydrochloride, and what is the reasoning behind this choice?

Answer:

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization. For a hydrochloride salt like cyclopropanecarboxylate hydrochloride, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.[1]

Given the polar nature of hydrochloride salts, polar protic solvents are often a good starting point. However, many hydrochloride salts exhibit high solubility in alcohols even at low temperatures, which can lead to poor recovery.[2] Therefore, a mixed solvent system is often employed to fine-tune the solubility.

Recommended Solvent Systems:

  • 2-Propanol (Isopropanol): This is often a preferred single-solvent system for the recrystallization of hydrochloride salts due to its moderate polarity.[2]

  • Ethanol/Diethyl Ether: In this binary system, the cyclopropanecarboxylate hydrochloride is dissolved in a minimal amount of hot ethanol, and diethyl ether is added as an anti-solvent to induce precipitation as the solution cools.[2]

  • Acetone/Water: A mixture of acetone and water can be effective. The compound is typically dissolved in a minimal amount of hot water, and acetone is added to decrease the polarity of the solvent and induce crystallization.[3]

  • Acetonitrile: This can be a good choice for precipitating polar compounds like salts.[4]

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude cyclopropanecarboxylate hydrochloride into several test tubes.

  • Add a small volume (0.5 mL) of a candidate solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe if dissolution occurs.

  • If the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will show minimal solubility at low temperatures and complete solubility at high temperatures.

Solvent Selection Logic Diagram:

G Start Start: Crude Cyclopropanecarboxylate HCl SolventScreen Solvent Screening Start->SolventScreen Isopropanol 2-Propanol SolventScreen->Isopropanol EtOH_Ether Ethanol/Diethyl Ether SolventScreen->EtOH_Ether Acetone_Water Acetone/Water SolventScreen->Acetone_Water Acetonitrile Acetonitrile SolventScreen->Acetonitrile DissolvesHot Dissolves when hot? Isopropanol->DissolvesHot EtOH_Ether->DissolvesHot Acetone_Water->DissolvesHot Acetonitrile->DissolvesHot CrystalsCool Forms crystals on cooling? DissolvesHot->CrystalsCool Yes PoorSolvent Poor Solvent System DissolvesHot->PoorSolvent No GoodSolvent Good Solvent System CrystalsCool->GoodSolvent Yes CrystalsCool->PoorSolvent No

Caption: Solvent selection workflow for recrystallization.

Troubleshooting "Oiling Out"

Question: My cyclopropanecarboxylate hydrochloride is "oiling out" instead of forming crystals. What causes this, and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid.[5] This is often undesirable as the oil can trap impurities, leading to poor purification.[5]

Common Causes of Oiling Out:

  • High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation.[6]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the concentration of the solute exceeds its solubility limit, causing it to crash out as an oil.[7][8]

  • Inappropriate Solvent Choice: The solvent may be too non-polar for the compound, or the compound's melting point may be lower than the boiling point of the solvent.[6]

  • High Solute Concentration: Using too little solvent can lead to a highly concentrated solution that is prone to oiling out.

Troubleshooting Strategies:

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. This can be achieved by leaving the flask on a benchtop or in a Dewar flask.[8]

  • Add More Solvent: If the solution is too concentrated, adding a small amount of additional hot solvent can prevent oiling out.[8]

  • Use a Seed Crystal: Adding a small, pure crystal of cyclopropanecarboxylate hydrochloride to the cooled solution can provide a nucleation site for crystal growth to begin.[8][9]

  • Change the Solvent System: If the problem persists, a different solvent system may be necessary. Try a more polar solvent or a different mixed solvent combination.[9]

  • Trituration: If an oil has already formed, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, the oil can be isolated and triturated with a non-polar solvent like hexane or diethyl ether to try and induce solidification.[6]

Decision Tree for Oiling Out:

G Start Oiling Out Observed SlowCool Slow Down Cooling Start->SlowCool StillOiling Still Oiling Out SlowCool->StillOiling Check AddSolvent Add More Solvent AddSolvent->StillOiling Check SeedCrystal Add Seed Crystal SeedCrystal->StillOiling Check ChangeSolvent Change Solvent System ProblemSolved Crystals Form ChangeSolvent->ProblemSolved StillOiling->AddSolvent Yes StillOiling->SeedCrystal Yes StillOiling->ChangeSolvent Yes StillOiling->ProblemSolved No

Caption: Troubleshooting workflow for oiling out.

Poor Crystal Yield

Question: I am getting a very low yield of crystals after recrystallization. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery is a frequent issue in recrystallization. While some loss of product is inevitable, as the compound will have some solubility in the cold solvent, a significantly low yield points to procedural errors.[10]

Potential Causes for Low Yield:

  • Using Too Much Solvent: This is the most common reason for low yield. The excess solvent keeps more of the product dissolved even at low temperatures.[8][10]

  • Incomplete Crystallization: Not allowing enough time for the crystals to form can result in a significant portion of the product remaining in the mother liquor.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.[10]

Strategies to Improve Yield:

  • Use a Minimum of Hot Solvent: Dissolve the crude product in the smallest possible amount of boiling or near-boiling solvent.[10]

  • Allow Sufficient Time for Crystallization: Let the solution stand undisturbed at room temperature for an extended period, followed by cooling in an ice bath.

  • Concentrate the Mother Liquor: If the initial crystallization gives a low yield, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Ensure Thorough Cooling: Use an ice-water bath to achieve the lowest possible temperature before filtration.

  • Wash with Ice-Cold Solvent: Use a minimal amount of ice-cold solvent to wash the crystals after filtration.[10]

Assessing Purity After Recrystallization

Question: How can I confidently determine the purity of my recrystallized cyclopropanecarboxylate hydrochloride?

Answer:

Assessing the purity of your final product is crucial to validate the success of the recrystallization. A combination of analytical techniques should be employed for a comprehensive evaluation.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase HPLC method is often suitable for polar compounds like cyclopropanecarboxylate hydrochloride.[11][12] The purity is determined by comparing the peak area of the main compound to the total area of all peaks.[13][14]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range. Impurities will typically broaden and depress the melting point range.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities by detecting extraneous signals.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the desired compound and help identify unknown impurities.

Quantitative Data Summary:

Analytical TechniqueParameter MeasuredIndication of High Purity
HPLCPeak Area Percentage>99%
Melting PointMelting Point RangeSharp, narrow range (e.g., 1-2 °C)
¹H NMRSignal IntegrationIntegration values consistent with the expected structure, absence of impurity peaks.

Experimental Protocol for HPLC Analysis:

  • Method Development: A typical starting point for a reverse-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[11][12]

  • Sample Preparation: Prepare a stock solution of your recrystallized product in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram and calculate the area percentage of the main peak.

Purity Assessment Workflow:

G Start Recrystallized Product HPLC HPLC Analysis Start->HPLC MP Melting Point Analysis Start->MP NMR NMR Spectroscopy Start->NMR PurityCheck Purity > 99%? HPLC->PurityCheck MP->PurityCheck NMR->PurityCheck Pass Purification Successful PurityCheck->Pass Yes Fail Further Purification Needed PurityCheck->Fail No

Caption: Workflow for assessing product purity.

References

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from ResearchGate. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Retrieved from ACS Publications. [Link]

  • Rational Solvent Selection for Pharmaceutical Impurity Purge | Crystal Growth & Design. (2018, January 8). Retrieved from ACS Publications. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from Chemistry LibreTexts. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from Reddit. [Link]

  • Recrystallization. --->. Retrieved from University of California, Los Angeles. [Link]

  • Why is the choice of solvent important in recrystallization? - Quora. (2021, August 29). Retrieved from Quora. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from ResearchGate. [Link]

  • Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (2018, February 17). Retrieved from SIELC Technologies. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Retrieved from Mettler Toledo. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from University of York. [Link]

  • An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate. Retrieved from ResearchGate. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from Reddit. [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from SIELC Technologies. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Retrieved from Springer. [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents.
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • EP0264457A1 - Process for preparing optically active cyclopropanecarboxylic acids - Google Patents.
  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor - Googleapis.com.
  • Peak purity analysis in HPLC and CE using diode-array technology Application. Retrieved from Semantic Scholar. [Link]

  • Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid - ResearchGate. Retrieved from ResearchGate. [Link]

  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C - Journal of Pharmaceutical Research. (2017, July 15). Retrieved from Journal of Pharmaceutical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Cyclopropanecarboxylate Hydrochloride vs. Cyclopropanecarboxylic Acid in Synthesis: A Comprehensive Comparison Guide

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery and agrochemistry. It provides conformational restriction, enhances metabolic stability, and modulates the lipophilicity of active...

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Author: BenchChem Technical Support Team. Date: April 2026

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery and agrochemistry. It provides conformational restriction, enhances metabolic stability, and modulates the lipophilicity of active pharmaceutical ingredients (APIs). When incorporating this moiety, synthetic chemists typically rely on two fundamental building blocks: Cyclopropanecarboxylic Acid (CPCA) and Cyclopropanecarboxylate Hydrochloride (most commonly utilized as 1-aminocyclopropanecarboxylate ester salts, such as ACC-OEt·HCl).

While they share the core cyclopropane ring, their synthetic roles, reactivity profiles, and handling protocols are fundamentally opposed. This guide objectively compares these two reagents, providing field-proven methodologies and mechanistic insights for drug development professionals.

Chemical Profiles & Reactivity Paradigms

Cyclopropanecarboxylic Acid (CPCA): The Electrophilic Precursor

CPCA is a simple, unsubstituted carboxylic acid. In organic synthesis, it functions strictly as an electrophile after activation. It is predominantly used to "cap" primary or secondary amines, forming stable cyclopropanecarboxamides [1]. Due to the sp2 -like character of the cyclopropane carbon-carbon bonds, the carbonyl group attached to the ring exhibits unique conjugation, slightly altering its reactivity compared to standard aliphatic acids. It is widely produced on an industrial scale via the oxidation of cyclopropanecarboxaldehyde [2].

Cyclopropanecarboxylate Hydrochloride (ACC-OEt·HCl): The Nucleophilic Scaffold

Conversely, "cyclopropanecarboxylate hydrochloride" in synthetic workflows almost exclusively refers to the esterified, amino-substituted derivative (e.g., Ethyl 1-aminocyclopropanecarboxylate hydrochloride). Here, the carboxylic acid is masked as an ester, and the molecule is supplied as an amine hydrochloride salt. In synthesis, this molecule acts as a nucleophile . It is a critical building block for synthesizing complex spirocycles, peptidomimetics, and APIs like the SMN2 splicing modulator Risdiplam [3] and Hepatitis C protease inhibitors [4].

Comparative Performance & Physical Data

The following table summarizes the quantitative and qualitative differences between the two reagents, dictating how they are handled in a laboratory setting.

FeatureCyclopropanecarboxylic Acid (CPCA)Ethyl 1-Aminocyclopropanecarboxylate HCl (ACC-OEt·HCl)
Molecular Weight 86.09 g/mol 165.62 g/mol
Physical State Colorless liquid / Low-melting solidWhite crystalline solid
Primary Synthetic Role Electrophile (Acylating Agent)Nucleophile (Amine Donor)
Typical Activation HATU, EDC/HOBt, or SOCl₂Neutralization with DIPEA or TEA
Self-Reactivity Risk Low (Stable as free acid)High (Requires HCl salt protection to prevent polymerization)
Key Applications Agrochemicals, Amide cappingPeptide synthesis, Risdiplam, HCV APIs

Mechanistic Pathways & Workflows

Understanding the mechanistic flow of these reagents is crucial for optimizing yields and preventing side reactions.

Pathway A: Electrophilic Activation of CPCA

When using CPCA, the acid must be converted into an active ester before it can react with an amine.

G A Cyclopropanecarboxylic Acid (CPCA) B Activation (HATU / DIPEA) A->B Base C Active Ester Intermediate B->C E Cyclopropanecarboxamide Product C->E + Amine D Amine Nucleophile (R-NH2) D->E

Workflow for electrophilic activation and amide coupling of cyclopropanecarboxylic acid.

Pathway B: Nucleophilic Coupling of ACC-OEt·HCl

For ACC-OEt·HCl, the molecule is already primed for reaction, but the amine is "locked" as an unreactive ammonium salt. It must be neutralized in situ.

G A ACC-OEt·HCl (Ester Salt) B Neutralization (DIPEA) A->B Base C Free Amine Nucleophile B->C - HCl E N-Acylated ACC Ester C->E + Electrophile D Electrophile (e.g., R-COCl) D->E

Workflow for the neutralization and nucleophilic coupling of ACC-OEt·HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the causality behind each experimental choice.

Protocol A: Amide Coupling using Cyclopropanecarboxylic Acid
  • Activation: Dissolve CPCA (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected over standard DCC/EDC because the cyclopropane ring introduces mild steric hindrance. The HOAt active ester generated by HATU ensures rapid coupling and minimizes epimerization if chiral centers are present on the coupling partner.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes.

    • Causality: DIPEA deprotonates the acid to facilitate HATU activation and neutralizes the acidic byproducts of the coupling.

  • Nucleophile Addition: Add the target amine (1.0 eq) and stir at room temperature for 2–4 hours.

  • Validation: Monitor by LC-MS. The reaction is a self-validating system: success is indicated when the mass of the HOAt-active ester disappears and the target cyclopropanecarboxamide mass emerges.

Protocol B: Nucleophilic Coupling using ACC-OEt·HCl
  • Salt Neutralization: Suspend ACC-OEt·HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: Why use the HCl salt? If stored as a free base, the nucleophilic amine of one ACC molecule will attack the ester of another, forming a diketopiperazine (a cyclic dipeptide). The HCl salt keeps the amine protonated and stable. The 0 °C temperature prevents premature self-condensation upon neutralization. DIPEA is preferred over Triethylamine (TEA) due to its steric bulk, which prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Slowly add the electrophile (e.g., an acid chloride or activated ester) (1.1 eq).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: The dissolution of the opaque ACC-OEt·HCl suspension into a clear, homogeneous solution visually indicates successful neutralization and progression of the coupling.

References

  • Title: US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof Source: Google Patents URL
  • Title: Risdiplam. SMN2 splicing modulator, Treatment of spinal muscular atrophy Source: Drugs of the Future / Clarivate Analytics (via Portico) URL: [Link]

  • Title: US6323180B1 - Hepatitis C inhibitor tri-peptides Source: Google Patents URL
Comparative

A Senior Application Scientist's Guide to the Purity Validation of Cyclopropanecarboxylate Hydrochloride: An LC-MS-Centered Comparative Analysis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like cyclopropanecarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like cyclopropanecarboxylate hydrochloride, a building block in various synthetic pathways, rigorous purity assessment is non-negotiable. This guide provides an in-depth, comparative analysis of analytical techniques for its purity validation, centering on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) while objectively evaluating its performance against orthogonal methods. Our discussion is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The Criticality of Purity for Cyclopropanecarboxylate Hydrochloride

Cyclopropanecarboxylate hydrochloride is a small, polar molecule. Its purity can be compromised by a range of impurities, including starting materials, by-products from synthesis, and degradation products.[5][6] According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and controlled to stringent levels, as even trace components can have unintended pharmacological or toxicological effects.[6][7][8] The challenge with this analyte lies in its polarity and lack of a strong UV chromophore, making traditional HPLC-UV analysis less than ideal for comprehensive impurity profiling.

LC-MS: The Lynchpin of Modern Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for its unparalleled sensitivity and selectivity.[9][10] Unlike UV detection, which identifies compounds based on light absorbance, mass spectrometry weighs the molecules, providing identification based on their mass-to-charge ratio (m/z).[9] This fundamental difference is why LC-MS is superior for impurity analysis: it can detect and identify unknown, co-eluting, and non-chromophoric impurities that would otherwise be invisible.[9][11]

  • Specificity: MS detection is highly specific. By extracting the ion chromatogram for the theoretical mass of cyclopropanecarboxylate, we can selectively visualize the API peak, free from interference from matrix components or other impurities.[10] For even greater confidence, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and monitor specific product ions, a technique known as Multiple Reaction Monitoring (MRM), which is the gold standard for quantification in complex matrices.[12]

  • Sensitivity: Modern mass spectrometers can detect compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, far exceeding the capabilities of UV detectors.[9] This is crucial for adhering to ICH reporting thresholds for impurities, which can be as low as 0.05%.[6]

  • Identification of Unknowns: When unexpected peaks appear in a chromatogram, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, enabling the determination of the elemental composition of the unknown impurity. This is a critical first step in structural elucidation and risk assessment.

The following protocol is designed for robustness and meets the validation criteria set forth in ICH Q2(R1).[4][13][14]

Objective: To separate and detect cyclopropanecarboxylate hydrochloride from potential process-related impurities and degradation products.

Instrumentation:

  • UHPLC System with a binary pump and autosampler

  • Single Quadrupole or Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: HILIC is chosen for its superior retention of highly polar compounds like cyclopropanecarboxylate, which are often poorly retained on traditional C18 reversed-phase columns.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of the analyte.[15][16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive. Rationale: The carboxylic acid and hydrochloride salt will readily accept a proton, making positive mode ionization efficient.

  • Scan Mode: Full Scan (m/z 50-250) for impurity profiling and Selected Ion Monitoring (SIM) for the [M+H]+ ion of cyclopropanecarboxylate for quantification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Diagram: LC-MS Purity Validation Workflow

LC_MS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Review prep Weigh & Dissolve Sample in Mobile Phase A inject Inject into UHPLC-MS System prep->inject separate HILIC Separation inject->separate detect ESI+ Detection (Full Scan & SIM) separate->detect integrate Integrate Peaks in Total Ion Chromatogram (TIC) detect->integrate identify Identify API Peak by m/z integrate->identify quantify Calculate Area % (Relative Purity) identify->quantify unknowns Characterize Unknowns (if >0.10%) quantify->unknowns Purity_Strategy start API Batch of Cyclopropanecarboxylate HCl lcms LC-MS (Impurity Profile) start->lcms hplcuv HPLC-UV (Assay/Potency) start->hplcuv gcms GC-MS (Residual Solvents) start->gcms qnmr qNMR (Absolute Purity) start->qnmr report Comprehensive Purity Report lcms->report Identifies & Quantifies all detectable impurities hplcuv->report Determines % Purity vs. Reference Standard gcms->report Quantifies Solvents vs. ICH Limits qnmr->report Provides orthogonal 'True' Purity Value

Sources

Validation

comparing cyclopropanecarboxylate hydrochloride with other ester hydrochlorides

This guide provides an in-depth, objective comparison of Methyl 1-aminocyclopropanecarboxylate hydrochloride (Methyl-ACC HCl) against other standard and non-canonical amino acid ester hydrochlorides. Designed for drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Methyl 1-aminocyclopropanecarboxylate hydrochloride (Methyl-ACC HCl) against other standard and non-canonical amino acid ester hydrochlorides. Designed for drug development professionals and peptide chemists, this document analyzes structural causality, conformational performance, and optimized experimental workflows.

Structural Causality & Conformational Restriction

In peptidomimetic design, restricting the conformational flexibility of the peptide backbone is a primary strategy for increasing target affinity and preventing proteolytic degradation. The choice of amino acid ester hydrochloride dictates the degree of this restriction.

Methyl-ACC HCl is the esterified, salt form of 1-aminocyclopropanecarboxylic acid (Ac3c). Unlike standard linear esters such as Methyl Glycinate HCl (Gly-OMe HCl) or sterically hindered acyclic esters like Methyl α -Aminoisobutyrate HCl (Aib-OMe HCl), Methyl-ACC HCl features a cyclopropane ring fused directly to the α -carbon.

The 60∘ internal bond angles of the cyclopropane ring alter the hybridization of the α -carbon, "tying back" the side chain. This unique geometry severely restricts the Ramachandran dihedral angles ( Φ , Ψ ) to approximately ±60∘ and ±30∘ , strongly biasing the peptide backbone toward rigid γ -turns or 310​ -helices . In contrast, the gem-dimethyl groups of Aib-OMe HCl provide steric bulk but lack the absolute geometric lock of the cyclopropane ring, while Gly-OMe HCl offers virtually no restriction .

ConformationalLogic cluster_0 Amino Acid Ester Hydrochlorides cluster_1 Peptide Backbone Impact Gly Gly-OMe HCl (No Side Chain) Flex High Flexibility (Random Coil) Gly->Flex Aib Aib-OMe HCl (gem-Dimethyl) Helix Helical Bias (α or 3_10 Helix) Aib->Helix ACC Methyl-ACC HCl (Cyclopropane Ring) Turn Rigid γ-Turn (Severe Φ/Ψ Lock) ACC->Turn

Caption: Conformational restriction logic of amino acid ester hydrochlorides.

Quantitative Performance Comparison

The structural constraints of Methyl-ACC HCl directly impact its chemical reactivity. The steric bulk of the cyclopropane ring shields both the nucleophilic amine (during peptide coupling) and the carbonyl carbon (during subsequent saponification). Standard coupling reagents (e.g., EDC/HOBt) that work efficiently for Gly-OMe HCl will fail or produce negligible yields when applied to Methyl-ACC HCl.

Table 1: Reactivity and Conformational Profiles of Ester Hydrochlorides

PropertyMethyl Glycinate HClMethyl α -Aminoisobutyrate HClMethyl-ACC HCl
Side Chain Structure None (Hydrogen)gem-DimethylCyclopropane Ring
Conformational Bias Highly flexible (Random coil) α -helix / 310​ -helix γ -turn / Foldamer helix
Amine Nucleophilicity HighLow (Sterically hindered)Very Low (Ring-constrained)
Optimal Coupling Reagent EDC/HOBt or DICHATU/HOAtHATU/HOAt or PyAOP
Coupling Efficiency (EDC) > 95% (1 hour)~ 40% (12 hours)< 10% (12 hours)
Ester Saponification Fast (< 30 min, 25°C)Slow (~2 hr, 25°C)Very Slow (> 12 hr, 40°C)

Note: Data reflects standard solid/solution-phase peptide synthesis conditions (DMF solvent, 25°C unless noted).

Self-Validating Experimental Protocols

To overcome the low nucleophilicity and steric shielding inherent to Methyl-ACC HCl , the following protocols utilize highly reactive intermediates and built-in validation checkpoints to ensure system integrity.

Protocol A: High-Efficiency Peptide Coupling with Methyl-ACC HCl

Causality: Standard carbodiimides (DIC/EDC) fail to drive the reaction forward due to the steric bulk of the cyclopropane ring. HATU, in the presence of HOAt, generates a highly reactive 7-azabenzotriazole active ester capable of overcoming this activation energy barrier.

  • Preparation: Dissolve the N-protected amino acid (1.2 eq) and Methyl-ACC HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Neutralization & Validation: Add N,N-Diisopropylethylamine (DIEA) (3.0 eq).

    • Self-Validation Checkpoint: Spot 1 µL of the reaction mixture onto wet pH paper. The pH must read >8.0. If the pH is lower, the Methyl-ACC amine remains protonated (as the hydrochloride salt) and is entirely non-nucleophilic. Add DIEA dropwise until pH >8.0 is achieved.

  • Activation: Cool the mixture to 0°C and add HATU (1.2 eq). Stir for 15 minutes, then allow it to warm to room temperature.

  • Monitoring & Validation: Stir at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The protocol is validated when the mass of the active ester intermediate completely disappears and the product mass (>90% conversion) dominates the chromatogram. If unreacted active ester persists past 4 hours, elevate the temperature to 35°C.

Protocol B: Saponification of the ACC Methyl Ester

Causality: The cyclopropane ring makes the ester highly hydrophobic and sterically shields the carbonyl carbon from hydroxide attack. A purely aqueous or biphasic system will result in incomplete hydrolysis.

  • Solvation: Dissolve the ACC-containing peptide in a 3:1:1 mixture of THF:MeOH:H2O. This specific solvent ratio ensures complete solvation of both the hydrophobic peptide backbone and the incoming hydroxide ions.

  • Hydrolysis: Add 3.0 eq of LiOH·H2O. Heat the reaction vessel to 40°C.

  • Tracking & Validation:

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane) every 4 hours. The system validates complete saponification when the higher-Rf ester spot completely transitions to a baseline (or low-Rf) carboxylic acid spot.

  • Quenching: Once validated, cool to 0°C and quench with 1M HCl to pH 3 to precipitate the free carboxylic acid product.

Workflow Step1 1. Amine Activation Freebase Methyl-ACC HCl using DIEA Step2 2. Carboxyl Activation HATU/HOAt (Avoid EDC) Generates Active Ester Step1->Step2 Val1 Validation: pH > 8.0 confirmed Step1->Val1 Step3 3. Peptide Coupling Monitor via LC-MS (Target: 2-4 hours) Step2->Step3 Step4 4. Saponification LiOH in THF/MeOH/H2O Heat to 40°C Step3->Step4 Val2 Validation: Disappearance of Active Ester Step3->Val2

Caption: Self-validating workflow for Methyl-ACC peptide coupling and saponification.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications PubMed Central (PMC) URL:[Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Chemical Reviews (ACS Publications) URL:[Link]

Comparative

A Comparative Guide to the Validation of Assay and Titration Methods for Cyclopropanecarboxylate Hydrochloride

In the landscape of pharmaceutical quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product safety and efficacy.[1][2] Cyclopropanecarboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product safety and efficacy.[1][2] Cyclopropanecarboxylate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of two common analytical techniques for the assay of cyclopropanecarboxylate hydrochloride: a High-Performance Liquid Chromatography (HPLC) assay and a classic acid-base titration method.

The validation of these analytical procedures is a critical, documented process that provides evidence that a method is suitable for its intended purpose.[2][3] This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), to offer a comprehensive evaluation of both methodologies.[4][5][6]

Principles of the Analytical Methods

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a powerful separation technique widely used for the analysis of organic acids and their salts.[7] For cyclopropanecarboxylate hydrochloride, a reversed-phase HPLC method is typically employed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxyl group of cyclopropanecarboxylic acid allows for detection using an ultraviolet (UV) detector, typically in the range of 200-210 nm.[7][8]

The hydrochloride salt will be in its protonated form in an acidic mobile phase, which is often used in ion exclusion or reversed-phase chromatography of organic acids to ensure good peak shape and retention.[7] The concentration of the analyte is determined by comparing its peak area to that of a reference standard of known concentration.

Acid-Base Titration

Titration is a classic and cost-effective analytical technique. For the assay of cyclopropanecarboxylate hydrochloride, an acid-base titration is suitable. The method involves the neutralization of the acidic proton of the carboxylic acid and the hydrochloride salt with a standardized strong base, such as sodium hydroxide. The endpoint of the titration, where the moles of base are stoichiometrically equivalent to the moles of acid, can be determined using a colorimetric indicator or potentiometrically.

Experimental Protocols

HPLC Assay Method

Objective: To quantify the concentration of cyclopropanecarboxylate hydrochloride using a validated HPLC method.

Materials:

  • Cyclopropanecarboxylate hydrochloride reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~2.5 with phosphoric acid). The exact ratio should be optimized for ideal separation.

  • Standard Preparation: Accurately weigh and dissolve the cyclopropanecarboxylate hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the cyclopropanecarboxylate hydrochloride sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 25°C[8]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.

Caption: HPLC Assay Experimental Workflow.

Acid-Base Titration Method

Objective: To determine the purity of cyclopropanecarboxylate hydrochloride by acid-base titration.

Materials:

  • Cyclopropanecarboxylate hydrochloride sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Ethanol or a suitable solvent

  • Burette, pipette, conical flask

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the cyclopropanecarboxylate hydrochloride sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Titration Setup: Fill a clean, calibrated burette with the standardized 0.1 M NaOH solution.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate the sample with the NaOH solution from the burette with constant swirling until a persistent faint pink color is observed, which indicates the endpoint.

  • Record Volume: Record the volume of NaOH solution consumed.

  • Calculation: Calculate the percentage purity of cyclopropanecarboxylate hydrochloride based on the volume of titrant used, its molarity, and the weight of the sample taken.

Caption: Acid-Base Titration Experimental Workflow.

Validation Parameter Comparison

The suitability of an analytical method for its intended purpose is demonstrated through a validation process.[6][9] The core validation parameters according to ICH Q2(R1) guidelines are compared for the HPLC assay and the titration method in the table below.[10][11]

Validation Parameter HPLC Assay Titration Rationale and Insights
Specificity High. The ability to assess the analyte in the presence of other components.[10]Moderate. May be susceptible to interference from other acidic or basic impurities.HPLC offers superior specificity due to its separative power, allowing for the quantification of the analyte even in the presence of structurally similar impurities. Titration's specificity can be improved with complementary techniques if interfering substances are present.[12]
Accuracy High (typically 98-102% recovery).[1]High (typically 99-101% recovery).Both methods can achieve high accuracy. Accuracy is determined by comparing the measured value to a known true value, often through recovery studies.[10][12]
Precision (Repeatability & Intermediate Precision) High (RSD ≤ 2%).[10]High (RSD ≤ 1%).Titration often exhibits slightly better precision due to the lower number of operational steps and potential sources of variability compared to a multi-component HPLC system.
Linearity Excellent over a defined range.Excellent over a defined range.Both methods should demonstrate a direct proportionality between the signal (peak area or titrant volume) and the concentration of the analyte over a specified range.[9][13]
Range Wide, dependent on detector response and column capacity.Dependent on the concentration of the titrant and the sample solubility.The HPLC method generally offers a wider dynamic range, capable of quantifying both high and low concentrations of the analyte.
Robustness Moderate. Sensitive to changes in mobile phase composition, pH, flow rate, and column temperature.High. Generally less affected by minor variations in experimental conditions.The titration method is inherently more robust. Robustness studies for HPLC should assess the impact of small, deliberate variations in method parameters.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low. Can be optimized for trace level analysis.High. Not suitable for trace analysis.The HPLC method is significantly more sensitive, making it the method of choice for impurity profiling and the determination of low-level analytes.

Conclusion and Recommendations

Both HPLC and acid-base titration are valid and reliable methods for the assay of cyclopropanecarboxylate hydrochloride. The choice between the two depends on the specific requirements of the analysis.

  • The HPLC assay is the preferred method when high specificity is required , especially for the analysis of samples that may contain impurities. Its high sensitivity also makes it suitable for a wider range of applications, including stability studies where degradation products might be present.

  • The acid-base titration method is a cost-effective, rapid, and robust alternative for the routine quality control of pure cyclopropanecarboxylate hydrochloride. Its simplicity and high precision make it an excellent choice for release testing of the bulk drug substance where the impurity profile is well-characterized.

In a comprehensive quality control strategy, both methods can be complementary. Titration can be used for routine batch release, while the more sophisticated HPLC method can be employed for stability testing, impurity profiling, and method validation. The validation of either method must be thoroughly documented to ensure compliance with regulatory standards and to guarantee the quality and safety of the final pharmaceutical product.[2][3]

References

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • Journal of Agroalimentary Processes and Technologies. (2009). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 25). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ECHA. (n.d.). 2-aminoethyl cyclopropanecarboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • R Discovery. (n.d.). Acidimetric titration of alkali chloride and hydrochloride salts. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid chloride (CAS 4023-34-1). Retrieved from [Link]

  • Vedantu. (n.d.). Titration of Hydrochloric Acid with Standard Sodium Carbonate: Procedure & Tips. Retrieved from [Link]

  • ChemBK. (2024, April 10). cyclopropanecarboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 3). Titrating sodium hydroxide with hydrochloric acid. Retrieved from [Link]

  • ResearchGate. (2006, November 20). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide: Cyclopropanecarboxylate Hydrochloride vs. Cyclobutanecarboxylate Derivatives in Drug Design

For researchers, medicinal chemists, and drug development professionals, escaping "flatland" (the over-reliance on planar aromatic rings) is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, escaping "flatland" (the over-reliance on planar aromatic rings) is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Small, saturated carbocycles—specifically cyclopropanes and cyclobutanes—serve as powerful bioisosteres.

This guide provides an objective, data-driven comparison between cyclopropanecarboxylate hydrochloride and cyclobutanecarboxylate derivatives , analyzing their physicochemical properties, mechanistic causality in target binding, and experimental workflows for validation.

Physicochemical Profiling & Mechanistic Causality

While both motifs increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, their distinct ring strains, bond angles, and lipophilicities dictate fundamentally different applications in medicinal chemistry.

Cyclopropanecarboxylate: The Alkene Bioisostere

Cyclopropane is the most strained saturated monocarbocycle (~28.1 kcal/mol)[1]. The C-C bonds are unusually short, and the C-H bonds possess high s-character, making the ring behave electronically similar to an alkene or a phenyl ring.

  • Causality in Design: Due to its coplanarity and high s-character, cyclopropanecarboxylate is frequently used to restrict the conformation of flexible chains without drastically increasing lipophilicity. The logP of cyclopropanecarboxylic acid is notably low (0.48)[2], making it an excellent choice when aqueous solubility is a priority.

Cyclobutanecarboxylate: The Puckered Hydrophobic Shield

Cyclobutane has a slightly lower ring strain (~26.3 kcal/mol) and adopts a unique "puckered" conformation to relieve torsional strain[1].

  • Causality in Design: The puckered geometry projects substituents at unique vectors not accessible by planar rings or cyclopropanes. Cyclobutanecarboxylic acid has a higher logP (0.87) compared to its cyclopropane counterpart[2], meaning it is preferred when filling deep hydrophobic pockets or increasing the overall lipophilicity of a lead compound to improve membrane permeability.

DecisionLogic Start Target Requirement Identified Q1 Primary Optimization Goal? Start->Q1 Opt1 Lower Lipophilicity & Alkene Bioisosterism Q1->Opt1 Reduce LogP Opt2 Enhanced Hydrophobic Contacts & Puckered Conformation Q1->Opt2 Increase Steric Bulk Choice1 Cyclopropanecarboxylate Opt1->Choice1 Choice2 Cyclobutanecarboxylate Opt2->Choice2

Structural decision matrix for selecting between cyclopropane and cyclobutane motifs.

Comparative Performance Data

To objectively compare these two motifs, we must look at both their intrinsic physicochemical properties and their performance in specific biological assays.

Table 1: Physicochemical Comparison
PropertyCyclopropanecarboxylateCyclobutanecarboxylate
Ring Strain Energy ~28.1 kcal/mol~26.3 kcal/mol
LogP (Acid Form) 0.48[2]0.87[2]
Bond Angle Deviation 49.5° (High strain)19.5° (Moderate strain)
Conformation Planar (Coplanar carbons)Puckered (Dynamic)
Primary Bioisosteric Role Alkene, Phenyl ringGem-dimethyl, Larger cycloalkanes
Case Study: Proline Dehydrogenase (PRODH) Inhibition

A direct comparison of these two carboxylate derivatives was conducted in the development of reversible inhibitors targeting Proline Dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism[3].

  • Cyclopropanecarboxylic acid exhibited a Ki​ of 3.1 mM.

  • Cyclobutanecarboxylic acid exhibited a superior Ki​ of 1.9 mM.

Mechanistic Causality: Crystallographic data revealed that the cyclobutane ring's specific size and puckered nature allowed it to compress the active site, enabling critical nonpolar contacts with the Leu513 residue. The smaller, planar cyclopropane ring could not bridge this hydrophobic gap as effectively, resulting in lower binding affinity[3].

Experimental Workflows (Self-Validating Systems)

To accurately evaluate the impact of swapping a cyclopropanecarboxylate for a cyclobutanecarboxylate in a drug scaffold, researchers must utilize robust, self-validating experimental protocols.

Protocol A: Parallel Synthesis of Amide Derivatives

This protocol describes the coupling of cyclopropanecarboxylic acid (or cyclobutanecarboxylic acid) to a primary amine scaffold using Steglich esterification/amidation principles.

  • Reagent Preparation: Dissolve 1.0 eq of the target amine and 1.2 eq of the chosen cycloalkanecarboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the reactive intermediate.

  • Activation: Add 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) at 0 °C. Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer and suppressing side reactions.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS until the primary amine is consumed.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (>95% purity required for biological assays).

Protocol B: High-Throughput Lipophilicity (LogD) and Metabolic Stability

Once synthesized, the derivatives must be profiled to validate the expected physicochemical shifts.

  • LogD₇.₄ Determination (Shake-Flask LC-MS):

    • Partition 10 µM of the compound between equal volumes of 1-octanol and PBS (pH 7.4).

    • Shake at 25 °C for 2 hours to reach thermodynamic equilibrium.

    • Quantify the concentration in both phases using LC-MS/MS. Expectation: The cyclobutane derivative should exhibit a higher LogD than the cyclopropane derivative.

  • Microsomal Stability Assay (Clearance):

    • Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.

    • Quench aliquots with cold acetonitrile at 0, 5, 15, 30, and 60 minutes.

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). Causality: The increased steric bulk of the cyclobutane ring often provides superior shielding of adjacent metabolically labile bonds (e.g., amides) compared to cyclopropane.

AssayWorkflow Synth Parallel Synthesis (DCC/DMAP Coupling) Purify LC-MS Purification (>95% Purity) Synth->Purify Assay1 In Vitro Target Assay (e.g., PRODH Ki) Purify->Assay1 Assay2 Physicochemical Profiling (LogD & Microsomal Clearance) Purify->Assay2 Data Structure-Activity Relationship (SAR) Assay1->Data Assay2->Data

Experimental screening cascade for synthesizing and evaluating cycloalkane derivatives.

Conclusion

The choice between a cyclopropanecarboxylate and a cyclobutanecarboxylate derivative is rarely arbitrary. Cyclopropanes are ideal for restricting conformation, mimicking alkenes, and keeping lipophilicity low. Conversely, cyclobutanes are superior when the drug design requires filling deeper hydrophobic pockets, leveraging a puckered 3D exit vector, or increasing overall lipophilicity for target engagement.

References

  • Nikitin, A. A., et al. "Synthesis of Iron Oxide Nanoclusters by Thermal Decomposition." Langmuir, 2018.[Link]

  • van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022.[Link]

  • Bogner, A. N., & Tanner, J. J. "Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase." Organic & Biomolecular Chemistry, 2022.[Link]

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Comparative

A Comparative Guide to the Synthesis of Cyclopropanecarboxylic Acid and Its Derivatives: A Benchmarking Analysis

For Researchers, Scientists, and Drug Development Professionals The cyclopropane motif is a cornerstone in modern medicinal chemistry and agrochemicals, prized for the unique conformational constraints and metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in modern medicinal chemistry and agrochemicals, prized for the unique conformational constraints and metabolic stability it imparts to molecules.[1][2][3] Consequently, the efficient synthesis of key building blocks like cyclopropanecarboxylic acid and its esters is of paramount importance. This guide provides a comparative analysis of prevalent synthetic strategies, benchmarking them on yield, stereoselectivity, substrate scope, and operational safety.

I. Overview of Synthetic Strategies

The construction of the high-energy cyclopropane ring necessitates specific synthetic methodologies. Broadly, these can be categorized into three main approaches:

  • Cyclopropanation of Alkenes: This is the most common strategy, involving the addition of a carbene or carbenoid to a double bond.

  • Intramolecular Cyclization: These methods rely on the formation of a C-C bond within a linear precursor to close the three-membered ring.

  • Organometallic Approaches: Certain organometallic reagents can mediate the formation of cyclopropanes from esters or other carbonyl compounds.

Each of these strategies encompasses several distinct reactions, which will be discussed and compared in detail below.

II. Benchmarking Cyclopropanation of Alkenes

The direct addition of a one-carbon unit across an alkene is a powerful and frequently employed method. The choice of the carbene source is critical and significantly influences the reaction's outcome.

The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes stereospecifically.[3][4][5] It typically involves an organozinc carbenoid, often generated from diiodomethane and a zinc-copper couple.[5]

  • Mechanism: The reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) species, which then delivers the methylene group to the alkene in a concerted fashion.[5] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] A key feature is the ability of nearby hydroxyl or ether groups to direct the cyclopropanation, leading to high diastereoselectivity.[4][6]

  • Yields and Scope: Yields for the Simmons-Smith reaction are generally good, particularly for electron-rich alkenes.[4] A significant modification by Furukawa, using diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leads to increased reactivity and higher yields.[5][7][8] The reaction is compatible with a wide array of functional groups.[4][8]

  • Drawbacks: A major drawback is the high cost and toxicity of diiodomethane.[5] While cheaper alternatives like dibromomethane have been explored, they are often less reactive.[5]

Diazomethane (CH₂N₂) is a highly reactive C1 synthon capable of cyclopropanating alkenes, often in the presence of a metal catalyst such as copper or palladium.[9][10][11]

  • Mechanism: The reaction involves the decomposition of diazomethane to generate a carbene, which then adds to the alkene.[10][11] The stereochemistry of the product is dependent on whether a singlet or triplet carbene is formed.[11]

  • Yields and Scope: Diazomethane can provide high yields of cyclopropanes.[9] However, its extreme toxicity and explosive nature severely limit its practical application, especially on a large scale.[9][10] Safer, weighable surrogates for diazomethane are being developed to circumvent these hazards.[9]

An emerging and highly promising approach involves the use of engineered enzymes to catalyze cyclopropanation.

  • Performance: For instance, an engineered truncated globin from Bacillus subtilis has been shown to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate to produce a precursor for the drug ticagrelor.[12] This biocatalytic method achieved a 79% yield with exceptional diastereoselectivity (>99%) and enantioselectivity (98% ee).[12] This highlights the potential of biocatalysis to provide highly selective and environmentally friendly routes to valuable cyclopropane intermediates.[12]

III. Benchmarking Intramolecular Cyclization Methods

These methods construct the cyclopropane ring by forming a bond between two carbon atoms within a single molecule.

A classical and practical synthesis of cyclopropanecarboxylic acid involves the base-induced cyclization of γ-chlorobutyronitrile, followed by hydrolysis of the resulting cyclopropyl cyanide.[13][14]

  • Yields and Conditions: This two-step, one-pot procedure can provide cyclopropanecarboxylic acid in good yields, typically in the range of 74-79%.[13] The reaction is performed under vigorous conditions, using powdered sodium hydroxide at elevated temperatures.[13]

A more "modern" and often preferred method, especially in academic settings, utilizes a malonic ester synthesis pathway. This involves the reaction of a malonic ester with a dihaloalkane, followed by hydrolysis and decarboxylation.

IV. Benchmarking Organometallic Approaches

The Kulinkovich reaction offers a distinct route to cyclopropanols from carboxylic esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[15][16][17] These cyclopropanols can then be oxidized to the corresponding cyclopropanecarboxylic acids.

  • Mechanism: The reaction proceeds through a titanacyclopropane intermediate.[16][17][18] This intermediate effectively acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl group to form the cyclopropanol ring.[16][17]

  • Yields and Scope: The Kulinkovich reaction is known for its good yields and can be applied to a variety of ester substrates.[15][16] A notable feature is the high diastereoselectivity observed when using higher alkylmagnesium halides.[16] The reaction has been successfully employed in the total synthesis of complex natural products.[15]

V. Comparative Data Summary
Method Precursors Typical Yield Stereoselectivity Key Advantages Key Disadvantages
Simmons-Smith Alkene, CH₂I₂, Zn-CuGoodHigh (Stereospecific)Functional group tolerance, directing effectsHigh cost and toxicity of CH₂I₂
Diazomethane Alkene, CH₂N₂HighVariableHigh reactivityExtremely hazardous (toxic, explosive)
Biocatalytic Styrene derivative, Ethyl diazoacetate79%Excellent (>99% dr, 98% ee)High selectivity, environmentally friendlySubstrate specific, requires enzyme engineering
γ-Chlorobutyronitrile Cyclization γ-Chlorobutyronitrile74-79%Not applicableCost-effective, scalableHarsh reaction conditions
Kulinkovich Reaction Ester, Grignard reagent, Ti(IV) alkoxideGoodHigh (Diastereoselective)Access to substituted cyclopropanolsRequires organometallic reagents
VI. Experimental Protocols

This protocol is adapted from a procedure reported in Organic Syntheses.[13]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup and Purification A Mix γ-chlorobutyronitrile and powdered NaOH B Heat on a steam bath A->B Vigorous reaction C Add water portion-wise B->C After 1 hour D Heat to complete hydrolysis C->D E Cool and acidify with H₂SO₄ D->E After disappearance of oily layer F Extract with ether E->F G Dry and remove solvent F->G H Distill under reduced pressure G->H I I H->I Final Product: Cyclopropanecarboxylic Acid

Caption: Workflow for the synthesis of cyclopropanecarboxylic acid.

Procedure:

  • In a 2-L three-necked round-bottomed flask equipped with two condensers, place 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.

  • Mix the contents well by shaking and then heat the mixture on a steam bath. A vigorous reaction will commence.

  • After 1 hour of heating, complete the hydrolysis of the intermediate cyclopropyl cyanide by adding 500 mL of water in small portions over approximately 2 hours.

  • Heat the mixture for an additional 1.5 hours with occasional stirring until the oily layer disappears.

  • Cool the solution in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice.

  • Separate the resulting layer of crude cyclopropanecarboxylic acid and extract the aqueous layer with 1 L of ether.

  • Combine the crude acid and the ether extract, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid. Yield: 63.5–68 g (74–79%) .[13]

This protocol describes a general method for the synthesis of ethyl cyclopropanecarboxylate.

Workflow Diagram:

G A Charge flask with cyclopropanecarboxylic acid, ethanol, and H₂SO₄ B Reflux the mixture A->B C Monitor reaction by GC B->C D Workup and Purification C->D Upon completion E E D->E Final Product: Ethyl Cyclopropanecarboxylate

Caption: Workflow for the esterification of cyclopropanecarboxylic acid.

Procedure:

  • To a flask equipped with a condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (8.6 g), ethanol (23 mL), and 2 drops of concentrated sulfuric acid.

  • Reflux the mixture (approximately 85°C) for 16 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion (typically >98% conversion), cool the reaction mixture and proceed with a standard aqueous workup followed by distillation to obtain the pure ester. Yield: ~98% .[19]

VII. Conclusion and Future Outlook

The synthesis of cyclopropanecarboxylic acid and its derivatives can be achieved through several effective methods, each with its own set of advantages and disadvantages. For large-scale, cost-effective production of the parent acid, the intramolecular cyclization of γ-chlorobutyronitrile remains a robust choice. For the synthesis of more complex, substituted cyclopropanes, particularly with stereochemical control, the Simmons-Smith and Kulinkovich reactions are highly valuable tools.

Looking forward, the development of biocatalytic methods presents an exciting frontier. The ability to achieve high yields and exceptional stereoselectivity under environmentally benign conditions makes this a highly attractive area for future research and industrial implementation.[12] Continued advancements in catalyst design, including both organometallic and enzymatic systems, will undoubtedly lead to even more efficient and selective syntheses of these important chemical building blocks.

References

  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • SciSpace.
  • Grokipedia. Kulinkovich reaction.
  • MDPI. (2023, July 26).
  • PMC.
  • Chemical Reviews. (2017, May 3).
  • Organic Chemistry Portal. Kulinkovich Reaction.
  • Wikipedia. Kulinkovich reaction.
  • ChemicalBook. Cyclopropanecarboxylic acid synthesis.
  • PMC.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • Organic Reactions.
  • Google Patents.
  • Google Patents.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid.
  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • ACS Publications. (2007, June 13). A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid.
  • Journal of the American Chemical Society. (2001, May 23).
  • Wikipedia. Simmons–Smith reaction.
  • PMC.
  • YouTube. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42).
  • TCI AMERICA.
  • Wikipedia. Cyclopropane carboxylic acid.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • ACS Publications. (2003, April 9).
  • Chemistry LibreTexts. (2023, January 22). Diazomethane, Carbenes, and Cyclopropane Synthesis.
  • Organic Syntheses. 2-Bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester.
  • Beilstein Journals. (2019, March 21).
  • Google Patents. US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters.
  • Semantic Scholar.

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Validation

A Senior Application Scientist's Guide to FTIR-Based Batch Testing of Cyclopropanecarboxylate Hydrochloride

Introduction: The Imperative of Consistency in API Manufacturing In the pharmaceutical industry, the consistent quality of an Active Pharmaceutical Ingredient (API) is not merely a goal; it is a fundamental requirement m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Consistency in API Manufacturing

In the pharmaceutical industry, the consistent quality of an Active Pharmaceutical Ingredient (API) is not merely a goal; it is a fundamental requirement mandated by global regulatory bodies.[1][2] For an API like cyclopropanecarboxylate hydrochloride, each manufactured batch must be chemically identical to ensure predictable safety and efficacy in the final drug product. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," establishes a comprehensive framework for the systems that manage quality and ensure APIs meet their specified requirements for purity and quality.[3][4][5][6]

Batch release testing is the critical final checkpoint that confirms a product meets these predefined standards before it reaches the market.[2] While various analytical techniques are employed, Fourier Transform Infrared (FTIR) spectroscopy has emerged as a gold standard for rapid, non-destructive, and highly specific chemical identification.[7][8] This guide provides a detailed, experience-driven protocol for leveraging FTIR spectroscopy to compare batches of cyclopropanecarboxylate hydrochloride, ensuring product integrity and regulatory compliance.[9]

The power of FTIR lies in its ability to generate a unique "molecular fingerprint"—a spectrum representing the vibrational modes of a molecule's chemical bonds.[8][10] For a quality control (QC) setting, this means we can rapidly confirm the identity of a material and, more importantly, detect subtle deviations between batches that might indicate impurities, polymorphic changes, or other out-of-specification (OOS) events.

Part 1: The Spectroscopic Signature of Cyclopropanecarboxylate Hydrochloride

To effectively compare spectra, one must first understand what to look for. The structure of cyclopropanecarboxylate hydrochloride contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).

  • The Carboxylate (COO⁻) Group: As a salt, the most prominent feature will be the absorptions from the carboxylate anion, not a carboxylic acid. The very broad O-H stretch (typically seen from 3300-2500 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) of the parent acid are replaced by two distinct, strong bands:

    • Asymmetric Stretch (νₐₛ COO⁻): Typically appears in the 1610–1550 cm⁻¹ region.

    • Symmetric Stretch (νₛ COO⁻): Found in the 1420–1300 cm⁻¹ region. These two peaks are critically important for confirming the salt form and are sensitive to the ionic environment.

  • The Cyclopropane Ring: The C-H bonds of the strained three-membered ring will have stretching vibrations slightly above 3000 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes in the fingerprint region.

  • The Fingerprint Region (< 1500 cm⁻¹): This complex area of the spectrum contains a multitude of overlapping signals from bond bending and stretching vibrations. While difficult to assign individual peaks, the overall pattern in this region is unique to the molecule's specific three-dimensional structure and crystal lattice. It is exceptionally powerful for confirming batch-to-batch identity.[9][10]

Part 2: A Self-Validating Protocol for FTIR Batch Analysis

The trustworthiness of any comparison relies on the quality of the data. A robust protocol ensures that any observed spectral differences are due to the sample, not the measurement process. Attenuated Total Reflectance (ATR) is the recommended technique for this application due to its speed, ease of use, and minimal sample preparation, eliminating variability associated with methods like KBr pellets.

Experimental Protocol: Acquiring ATR-FTIR Spectra
  • Instrument Preparation & Background Collection:

    • Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Step 1.2: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a lint-free wipe. Verify cleanliness by collecting a spectrum of the empty crystal; it should be a flat line with no significant peaks.

    • Step 1.3: Collect a fresh background spectrum. Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, allowing the software to subtract these contributions from the sample spectrum. This step is essential and should be performed frequently (e.g., every 30-60 minutes) to account for any changes in the laboratory environment.

  • Sample Analysis:

    • Step 2.1: Place a small, representative amount of the cyclopropanecarboxylate hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Step 2.2: Apply consistent pressure using the ATR's pressure clamp. Causality: Consistent pressure ensures intimate contact between the sample and the crystal, which is critical for spectral reproducibility and intensity. A torque-limiting pressure device is ideal for this.

    • Step 2.3: Collect the sample spectrum using the parameters defined in Table 1.

  • Post-Measurement Cleaning:

    • Step 3.1: Release the pressure clamp, remove the bulk of the powder, and clean the crystal as described in Step 1.2.

Table 1: Recommended FTIR Spectrometer Parameters
ParameterRecommended SettingRationale
Technique Attenuated Total Reflectance (ATR)Minimal sample prep, high reproducibility, non-destructive.
Spectral Range 4000 – 400 cm⁻¹Covers the full mid-infrared region, capturing all relevant functional group and fingerprint information.
Resolution 4 cm⁻¹Provides sufficient detail to resolve key peaks without introducing excessive noise. Standard for pharmaceutical QC.
Number of Scans 32Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner, more reliable spectrum.
Apodization Happ-GenzelA mathematical function applied to the interferogram to reduce artifacts, providing smooth and accurate peak shapes.
Workflow for FTIR Data Acquisition

The following diagram illustrates the logical flow of acquiring a high-quality spectrum for a single batch sample.

FTIR_Workflow cluster_prep Preparation Phase cluster_acq Acquisition Phase cluster_post Post-Analysis Start Start Batch Test Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Collect_BG Collect Background Spectrum Clean_Crystal->Collect_BG Apply_Sample Apply Powder Sample Collect_BG->Apply_Sample Instrument Ready Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (32 Scans) Apply_Pressure->Collect_Spectrum Clean_Post Clean ATR Crystal Collect_Spectrum->Clean_Post Data Acquired Save_Data Save Spectrum (Batch ID) Clean_Post->Save_Data End End Save_Data->End

Caption: Workflow for acquiring a single FTIR spectrum.

Part 3: Data Comparison Strategies for Batch Release

Once a high-quality spectrum is acquired, it must be compared against a standard to make a release decision. This process should be systematic and objective.

Establishing the Reference Standard

The foundation of reliable batch testing is a high-quality reference standard. This should be a spectrum of a "golden batch"—a batch of cyclopropanecarboxylate hydrochloride that has been exhaustively tested and confirmed to meet all chemical and physical specifications (e.g., by HPLC, NMR, DSC). This reference spectrum becomes the benchmark against which all future production batches are compared.

Method 1: Visual Overlay and Fingerprint Comparison

The most direct method is a visual comparison. The spectrum of the new batch is overlaid with the reference spectrum.

  • What to look for: The spectra should be nearly superimposable. Pay close attention to:

    • The presence of all expected peaks.

    • The absence of new, unexpected peaks which could indicate an impurity or contaminant.[7]

    • Significant shifts (> 2-4 cm⁻¹) in peak positions, which might suggest changes in the crystal structure (polymorphism).

    • Major changes in the relative intensities of peaks, especially in the fingerprint region.

While fast, this method is subjective and may miss subtle variations. It is best used as an initial screening step.

Method 2: Objective Comparison with Chemometrics

To remove subjectivity and enhance sensitivity, chemometric algorithms are employed.[11][12] These are statistical methods that mathematically compare the similarity of two spectra.[13][14]

  • Correlation Algorithm: The most common approach in QC is to calculate a correlation coefficient. The algorithm compares the new batch spectrum to the reference spectrum across a specified range (e.g., 2000 cm⁻¹ to 600 cm⁻¹) and returns a "match value," typically between 0 and 1 (or 0% and 100%). A value of 1 indicates a perfect match.

  • Setting a Pass/Fail Threshold: A threshold must be established during method validation. For example, a common specification might be: "The correlation coefficient must be ≥ 0.95 when compared to the reference standard." Any batch failing to meet this threshold requires further investigation.

The following table presents a hypothetical comparison of five production batches against the reference standard.

Table 2: Hypothetical FTIR Batch Comparison Data
Batch IDDate of AnalysisCorrelation CoefficientKey Peak Shifts (cm⁻¹)New Peaks Observed?Result
Reference 2026-01-151.00N/ANoReference
PB-001 2026-03-260.992NoneNoPass
PB-002 2026-03-260.988NoneNoPass
PB-003 2026-03-260.931 νₐₛ COO⁻ shifted by +8Yes, small peak at 1720 cm⁻¹Fail (OOS)
PB-004 2026-03-260.995NoneNoPass
PB-005 2026-03-260.979NoneNoPass
Decision-Making Logic for Batch Release

The results from the chemometric analysis feed into a clear, binary decision-making process, which is a core requirement of Good Manufacturing Practice (GMP).[15]

Decision_Logic Acquire Acquire Spectrum for New Batch Compare Compare to Reference Spectrum via Correlation Algorithm Acquire->Compare Decision Correlation > 0.95? Compare->Decision Pass Batch Meets Specification Decision->Pass Yes Fail Batch is Out-of-Specification (OOS) Decision->Fail No Investigate Initiate OOS Investigation (e.g., HPLC, MS, XRD) Fail->Investigate

Sources

Comparative

sourcing cyclopropanecarboxylate hydrochloride reference standards for validation

Sourcing Cyclopropanecarboxylate Hydrochloride Reference Standards for Analytical Validation: A Comparative Guide Introduction: The Critical Role of the Reference Standard Cyclopropanecarboxylate derivatives—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Sourcing Cyclopropanecarboxylate Hydrochloride Reference Standards for Analytical Validation: A Comparative Guide

Introduction: The Critical Role of the Reference Standard

Cyclopropanecarboxylate derivatives—specifically 1-aminocyclopropanecarboxylic acid (ACC) hydrochloride and methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride—are foundational synthetic intermediates. They are heavily utilized in the structural design of modern therapeutics, including highly selective ALK inhibitors[1] and Hepatitis C viral protease inhibitors[2].

When these compounds are used as starting materials, or when they must be tracked as potential genotoxic or process-related impurities in a final Active Pharmaceutical Ingredient (API), the analytical methods used to quantify them must be rigorously validated. According to the ICH Q2(R2) guidelines, the objective of analytical validation is to demonstrate that a procedure is "fit for the intended purpose"[3]. However, a validated method is only as reliable as the reference standard it is calibrated against. Sourcing the correct grade of cyclopropanecarboxylate hydrochloride and understanding its physicochemical behavior is the first, and most critical, step in establishing a self-validating analytical system.

Mechanistic Insight: Why the Hydrochloride Salt?

As a Senior Application Scientist, one of the most common questions I encounter is why we source the hydrochloride salt (e.g., ACC-HCl) rather than the free acid or free base form[4]. The causality lies in the molecule's zwitterionic nature:

  • Solubility & Sample Preparation: In its neutral state, ACC contains both a protonated amine and a deprotonated carboxylate. This zwitterionic network forms strong intermolecular ionic bonds, resulting in extremely poor solubility in the organic solvents required for API synthesis and analytical sample preparation.

  • Chromatographic Behavior: The hydrochloride salt forces the protonation of the carboxylate group, shifting the molecule to a distinct cationic state at low pH. This drastically improves solubility in polar organic solvents (like methanol and acetonitrile) and prevents secondary interactions with residual silanol groups on stationary phases, ensuring sharp, symmetrical peaks during LC-MS analysis.

Comparative Analysis of Sourcing Grades

When sourcing these standards, laboratories typically choose between three grades. Relying on a manufacturer's "Declared Purity" without understanding the grading context is a primary cause of method validation failure.

Standard GradeTypical Source ExampleDeclared PurityqNMR Absolute AssayWater Content (KF)Suitability for ICH Q2(R2) Validation
Primary CRM Sigma-Aldrich 99.5%99.6%< 0.1%Direct Use. Ideal for establishing linearity and accuracy.
Research Grade Thermo Fisher[5]97.0%94.2%2.5%Unsuitable directly. Fails mass balance; requires qualification.
Working Standard In-house QualifiedN/A98.8%0.4%Direct Use. Cost-effective for routine QC and precision studies.

Table 1: Comparative performance of sourced grades. Note the discrepancy between the declared purity of research-grade materials (often based solely on UV area %) and the absolute assay.

Workflow: Qualification & Validation

To bridge the gap between cost-effective research-grade chemicals and the strict requirements of ICH Q2(R2), laboratories must employ a rigorous qualification workflow.

G A Source Research Grade (e.g., 97% Purity) B qNMR Absolute Quantification vs. NIST SRM A->B Step 1: Assay C LC-MS/MS & Karl Fischer (Impurity & Water Content) A->C Step 2: Mass Balance D Establish as Working Standard B->D Mass Fraction >99.0% C->D Impurities <0.5% E ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E Method Dev F Routine API QC & Release Testing E->F Validated

Fig 1: Workflow for qualifying research-grade cyclopropanecarboxylate derivatives for ICH validation.

Experimental Protocol: In-House Qualification of a Working Standard

To elevate a 97% research-grade batch of 1-aminocyclopropanecarboxylic acid hydrochloride to a >99.0% qualified working standard, follow this self-validating protocol:

Step 1: Absolute Quantification via Quantitative NMR (qNMR)

  • Causality: Chromatographic purity (Area %) is a relative measurement that suffers from "UV-blind" impurities, such as inorganic salts and residual solvents. qNMR provides absolute quantification by comparing the proton resonance of the cyclopropane ring against a certified internal standard.

  • Methodology:

    • Accurately weigh ~10 mg of the sourced ACC-HCl and ~5 mg of NIST SRM Maleic Acid (Internal Standard) into a vial.

    • Dissolve in 0.6 mL of D2​O .

    • Acquire a 1H -NMR spectrum using a relaxation delay ( D1​ ) of 60 seconds to ensure complete relaxation of all nuclear spins.

    • Calculate the absolute mass fraction by integrating the cyclopropane protons ( δ 1.2–1.5 ppm) against the maleic acid olefinic protons ( δ 6.2 ppm).

Step 2: Orthogonal Impurity Profiling via HILIC-LC-MS/MS

  • Causality: ACC-HCl is highly polar. On standard C18 reversed-phase columns, it elutes in the void volume, leading to severe ion suppression and the co-elution of impurities.

  • Methodology:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide).

    • Prepare a mobile phase of Acetonitrile / 10 mM Ammonium Formate (pH 3.0). The acidic pH maintains the protonated state of the amine, allowing the aqueous layer on the HILIC stationary phase to retain the molecule.

    • Run MS/MS to identify structurally related impurities, such as unreacted cyclopropanecarboxylic acid.

Step 3: Mass Balance and ICH Q2(R2) Execution

  • Causality: A reference standard is only valid if the sum of its parts equals 100%.

  • Methodology: Perform Karl Fischer titration to determine water content. Subtract the water percentage and inorganic ash from the qNMR assay. If the mass balance (Assay + Impurities + Water + Ash) equals 100 ± 0.5%, the material is officially qualified as a Working Standard. You may now proceed to validate your analytical procedure's Linearity ( R2>0.999 ) and Accuracy (98–102% spike recovery) per ICH Q2(R2)[3].

References

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC. National Institutes of Health (NIH). Available at:[Link]

  • US6323180B1 - Hepatitis C inhibitor tri-peptides. Google Patents.
  • Validation of analytical procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Cyclopropanecarboxylate;hydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and disposal requirements for Cyclopropanecarboxylate hydrochloride derivatives (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and disposal requirements for Cyclopropanecarboxylate hydrochloride derivatives (such as Methyl or Ethyl 1-aminocyclopropanecarboxylate hydrochloride).

Beyond basic regulatory compliance, this guide emphasizes the mechanistic rationale behind each safety protocol. By understanding the physicochemical behavior of these compounds, laboratory personnel can execute self-validating workflows that ensure absolute environmental and occupational safety.

Chemical Profiling & Mechanistic Hazards

Cyclopropanecarboxylate hydrochloride derivatives are highly versatile intermediates. In agricultural biotechnology, they serve as critical precursors for the synthesis of plant growth regulators, specifically in the production of ethylene[1]. In pharmaceutical development, these compounds are utilized to synthesize bioactive molecules, including complex tri-peptide inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease[2].

However, the handling and disposal of these compounds present specific operational challenges:

  • Aerosolization Risk: As crystalline powders, these salts are prone to dust formation. Inhalation of the dust introduces the acidic hydrochloride moiety directly to mucosal membranes, causing severe respiratory irritation[3].

  • Ecological Disruption: These compounds must never be flushed down the drain. Because they act as precursors to ethylene—a potent plant hormone—introducing them into municipal wastewater can severely disrupt local aquatic plant ecosystems[1][4].

  • Acidic Dissolution: When exposed to moisture, the hydrochloride salt dissociates, creating a localized acidic environment that can corrode standard laboratory surfaces and increase dermal absorption risks[3].

Quantitative Data: Physicochemical & Hazard Metrics

To inform our disposal logistics, we must first quantify the operational parameters of the chemical. The following table summarizes the critical metrics that dictate our handling strategies.

Property / MetricValue / ClassificationOperational Implication for Disposal
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)Mandates the use of nitrile gloves and tight-fitting safety goggles during all waste handling[3].
Physical State Crystalline PowderHigh risk of aerosolization; requires strict dust-control measures (e.g., dry sweeping)[1][3].
Solubility & pH Water-soluble (Acidic)Spill areas must be chemically neutralized with a weak base (e.g., NaHCO3​ ) after primary collection.
Storage Conditions 0–8 °C, Inert AtmosphereWaste containers should be vented periodically if stored long-term to prevent pressure buildup from degradation[1].

Mechanistic Workflow for Containment and Disposal

The following diagram illustrates the logical decision matrix for handling spills and routing waste for this specific class of chemicals.

Workflow A Spill / Waste Generation (Cyclopropanecarboxylate HCl) B Assess Physical State A->B C Dry Powder: Dry Sweep (No Water) B->C Solid State D Aqueous Solution: Inert Absorbent B->D Liquid State E Primary Containment (HDPE / Glass) C->E D->E F Site Neutralization (5% NaHCO3 & pH Check) E->F G Licensed Incineration Facility F->G Verified pH 6.5-7.5

Fig 1: Operational workflow for containment and disposal of Cyclopropanecarboxylate Hydrochloride.

Standard Operating Procedure: Spill Containment & Neutralization

When a spill occurs, immediate containment is required to prevent both dust inhalation and surface corrosion. Do not use water as a first response, as this will rapidly dissolve the salt and spread the acidic hazard[3][4].

Step-by-Step Methodology:

  • Isolate & Equip: Evacuate non-essential personnel. Don appropriate PPE, including a particulate respirator (N95/P100), nitrile gloves, and chemical safety goggles.

  • Primary Collection (Dry State): Using a static-free brush and dustpan, gently sweep up the crystalline powder. Causality: Using static-free tools prevents the electrostatic repulsion of the fine powder, minimizing aerosolization.

  • Primary Collection (Liquid State): If the compound is already in solution, cover the spill with an inert absorbent such as vermiculite or clean sand. Causality: Combustible absorbents (like sawdust) should be avoided when dealing with potentially reactive organic salts.

  • Transfer: Shovel the collected material into a wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure lid[3].

  • Site Neutralization: Wash the affected surface with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to neutralize any residual hydrochloride.

  • Self-Validating Protocol: Wipe the area with distilled water and test the residual moisture with a universal pH indicator strip. A reading between pH 6.5 and 7.5 validates that the acidic hazard has been completely eradicated, rendering the bench safe for subsequent operations.

Standard Operating Procedure: End-of-Life Disposal

Cyclopropanecarboxylate hydrochloride cannot be recycled in standard lab settings and must be processed by a licensed hazardous waste facility[4].

Step-by-Step Methodology:

  • Waste Segregation: Store the collected waste strictly separate from strong bases (to prevent exothermic neutralization reactions) and strong oxidizing agents.

  • Container Specifications: Ensure the waste is stored in a tightly closed, moisture-proof container under an inert atmosphere (Nitrogen or Argon) if held for extended periods before pickup. Causality: Protecting the waste from ambient moisture prevents premature degradation and the off-gassing of hydrogen chloride (HCl) vapors[3].

  • Labeling: Clearly label the container as: "Hazardous Waste: Toxic/Irritant Solid (Cyclopropanecarboxylate Hydrochloride) - DO NOT MIX WITH BASES."

  • Final Disposition: Offer the surplus and non-recyclable solutions to a licensed chemical disposal company[4]. The preferred method of destruction is high-temperature incineration equipped with an afterburner and scrubber to safely neutralize the resulting nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gases.

References

  • Source: fishersci.
  • Source: chemicalbook.
  • Source: chemimpex.
  • Source: google.com (Google Patents)

Sources

Handling

Personal protective equipment for handling Cyclopropanecarboxylate;hydrochloride

Operational Guide: Personal Protective Equipment and Handling Protocols for Cyclopropanecarboxylate Hydrochloride Derivatives Introduction Cyclopropanecarboxylate hydrochloride derivatives (such as methyl or ethyl 1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for Cyclopropanecarboxylate Hydrochloride Derivatives

Introduction Cyclopropanecarboxylate hydrochloride derivatives (such as methyl or ethyl 1-aminocyclopropanecarboxylate hydrochloride) are critical building blocks in drug discovery and agricultural biochemistry. They frequently serve as precursors for ethylene biosynthesis pathways and the development of novel spirocyclic active pharmaceutical ingredients (APIs)[1]. While these crystalline solids are highly versatile, their nature as hydrochloride salts makes them highly water-soluble and prone to rapid dissociation upon contact with physiological moisture.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of these compounds. Safety is not just a checklist; it is a mechanistic understanding of the chemicals we handle.

Physicochemical Hazard Profiling & Causality

To handle these compounds safely, one must understand the mechanism of their hazards. As hydrochloride salts, these fine crystalline powders readily aerosolize[2]. If inhaled or deposited on sweaty skin, the salt dissolves instantly, creating a localized acidic microenvironment[2][3].

  • Skin and Eye Irritation (H315, H319): The localized pH drop upon moisture contact disrupts the lipid bilayer of epithelial cells, causing acute irritation[2][3].

  • Respiratory Tract Irritation (H335): Inhalation of the dust leads to rapid dissolution in the mucosal lining of the respiratory tract, triggering coughing and severe mucosal inflammation[2].

  • Acute Oral Toxicity (H302): Ingestion disrupts gastrointestinal homeostasis and requires immediate medical evaluation[4].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is selected. The following matrix outlines the required gear based on the physicochemical properties of cyclopropanecarboxylate hydrochloride[2][4].

PPE CategorySpecificationMechanistic Justification (The "Why")
Eye/Face Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).Prevents micro-dust particles from settling on the conjunctiva, where rapid dissolution would cause severe acidic irritation (H319).
Skin/Body Protection Fire/flame-resistant lab coat; closed-toe non-porous shoes.Provides a barrier against the incidental static cling of the crystalline powder to personal clothing.
Hand Protection Impervious Nitrile gloves (minimum 0.11 mm thickness).Nitrile offers excellent resistance to the solid salt and its aqueous solutions. Note: If handling alongside organic solvents, consult a solvent-specific glove compatibility chart.
Respiratory Protection N95, P100, or FFP2 particulate respirator.Required only if weighing outside a fume hood (not recommended). Filters out the fine crystalline dust that causes respiratory irritation (H335).

Standard Operating Procedure (SOP): Safe Dispensing and Stock Solution Preparation

A self-validating protocol ensures that every step inherently confirms the safety of the next. Below is the step-by-step methodology for dispensing and preparing a stock solution.

  • Environmental Verification: Ensure the chemical fume hood has a verified inward airflow velocity of at least 0.5 m/s. This is your primary engineering control against dust inhalation[2].

  • Static Mitigation: Because the powder is crystalline, it can hold a static charge. Wipe the exterior of the weighing spatula and the balance pan with an anti-static cloth to prevent powder dispersion.

  • Dispensing: Carefully transfer the required mass of cyclopropanecarboxylate hydrochloride into a pre-tared, sealable glass vial. Do not leave the bulk container open longer than necessary, as the salt is hygroscopic and will degrade.

  • Solvent Addition: Add the solvent (e.g., methanol or water, in which the compound is highly soluble[5]) slowly down the inside wall of the vial to prevent aerosolizing any residual powder at the bottom.

  • Sealing and Decontamination: Seal the vial tightly. Wipe the exterior of the vial and the balance area with a damp paper towel (water and mild soap) to neutralize and remove any invisible acidic dust residue[2][3].

Workflow Visualization

ACC_Handling_Workflow Start 1. Risk Assessment & PPE Verification Hood 2. Engineering Controls (Fume Hood >0.5 m/s) Start->Hood Weigh 3. Powder Dispensing (Minimize Aerosolization) Hood->Weigh Spill Spill or Exposure Detected? Weigh->Spill Cleanup 4a. Wet-Wipe Protocol (Soap & Water) Spill->Cleanup Yes (H315/H319 Risk) Reaction 4b. Solvent Dissolution (e.g., Methanol/Water) Spill->Reaction No (Proceed) Dispose 5. Segregated Disposal (Solid/Aqueous Waste) Cleanup->Dispose Reaction->Dispose

Logical workflow for the safe handling, dissolution, and spill response of the chemical.

Emergency Response & Spill Management

In the event of a spill, rapid and methodical action prevents widespread contamination and exposure.

  • Evacuate and Assess: Instruct personnel to step back from the spill area to avoid kicking up dust. Verify that your PPE (especially eye and respiratory protection) is intact.

  • Containment (Dry Spill): Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp paper towels to bind the powder.

  • Collection: Use a plastic scoop or spatula to lift the damp towels and the bound powder into a dedicated, sealable hazardous waste container[2][3].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, as the hydrochloride salt is highly water-soluble. Dry the area completely.

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and wash the skin with plenty of soap and water for at least 15 minutes[2][3]. If inhaled, move the victim to fresh air immediately and seek medical attention[2].

Disposal & Environmental Logistics

Improper disposal can lead to environmental contamination and regulatory fines.

  • Solid Waste: Any unreacted powder, contaminated gloves, and cleanup materials must be placed in a chemically compatible, clearly labeled solid hazardous waste container.

  • Aqueous Waste: Solutions of cyclopropanecarboxylate hydrochloride must not be poured down the drain[2][4]. Collect them in a designated aqueous waste carboy. If mixed with organic solvents (like methanol), divert to the halogenated or non-halogenated organic waste stream as appropriate for your institution's protocols.

References[5] Title: Methyl 1-aminocyclopropanecarboxylate hydrochloride - Safety Data Sheet | Source: ChemicalBook | URL:https://www.chemicalbook.com[2] Title: Methyl 1-aminocyclopropanecarboxylate hydrochloride Safety Data Sheets | Source: Echemi | URL:https://www.echemi.com/sds/methyl-1-aminocyclopropanecarboxylate-hydrochloride-cas72784-42-0.html[3] Title: Methyl 1-aminocyclopropanecarboxylate hydrochloride - SAFETY DATA SHEET | Source: Fisher Scientific | URL:https://www.fishersci.be[1] Title: Ethyl 1-aminocyclopropanecarboxylate hydrochloride | Source: Chem-Impex | URL:https://www.chemimpex.com/ethyl-1-aminocyclopropanecarboxylate-hydrochloride[4] Title: Ethyl 1-aminocyclopropanecarboxylate hydrochloride Safety Data Sheet (SDS) | Source: Chemdor Chemicals | URL:https://www.chemdor.com[6] Title: SAFETY DATA SHEET | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxylate;hydrochloride
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Cyclopropanecarboxylate;hydrochloride
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